molecular formula C29H47NO8 B1680471 Sabadine CAS No. 124-80-1

Sabadine

Cat. No.: B1680471
CAS No.: 124-80-1
M. Wt: 537.7 g/mol
InChI Key: IJZIXCZIZHENJV-ONCBQHFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sabadine is a crystalline alkaloid which is found in sabadilla seeds and acts as a pesticide.

Properties

CAS No.

124-80-1

Molecular Formula

C29H47NO8

Molecular Weight

537.7 g/mol

IUPAC Name

[(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate

InChI

InChI=1S/C29H47NO8/c1-15-5-8-22-26(4,34)29(37)21(14-30(22)13-15)28(36)11-19-17(27(28,35)12-23(29)32)6-7-18-24(33)20(38-16(2)31)9-10-25(18,19)3/h15,17-24,32-37H,5-14H2,1-4H3/t15-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29-/m0/s1

InChI Key

IJZIXCZIZHENJV-ONCBQHFTSA-N

SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@@H]([C@H](CC[C@@]6([C@H]5C[C@]4([C@@H]3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Appearance

Solid powder

Other CAS No.

124-80-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sabadine; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sabadilla Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Sabadine" is likely a variant or misspelling of the alkaloids derived from the seeds of Schoenocaulon officinale, commonly known as sabadilla. The primary active constituents of sabadilla are the steroidal alkaloids veratridine (B1662332) and cevadine (B150009), collectively referred to as veratrine (B1232203).[1][2] These compounds are potent neurotoxins that have been utilized as insecticides and are valuable pharmacological tools for studying ion channel function.[3][4] This guide provides a comprehensive overview of the mechanism of action of these alkaloids, focusing on their interaction with voltage-gated sodium channels and the subsequent cellular sequelae.

Primary Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels

The principal molecular target of sabadilla alkaloids, particularly veratridine and cevadine, is the voltage-gated sodium channel (NaV).[5][6] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.

Sabadilla alkaloids bind to site 2 on the α-subunit of the NaV channel.[6][7] This binding has a profound effect on the channel's gating properties, leading to a persistent state of activation.[5][7] Specifically, the alkaloids inhibit the inactivation of the sodium channel, causing it to remain open for a prolonged period.[5] This leads to a continuous influx of sodium ions (Na+) into the cell, resulting in a sustained depolarization of the cell membrane.[5][8]

The consequences of this persistent depolarization are twofold:

  • Increased Nerve Excitability: The constant influx of Na+ and the resulting membrane depolarization lower the threshold for action potential firing, leading to a state of hyperexcitability in neurons.[7]

  • Disruption of Normal Cellular Function: In muscle cells, the sustained depolarization leads to uncontrolled contractions.[9] In neurons, it can lead to excitotoxicity, a process where excessive stimulation causes cell damage and death.[6]

Downstream Signaling and Cellular Effects

The persistent influx of Na+ triggers a cascade of downstream events that contribute to the overall cellular response to sabadilla alkaloids.

  • Calcium Influx: The sustained depolarization of the cell membrane leads to the opening of voltage-gated calcium channels (CaV), resulting in an influx of calcium ions (Ca2+) into the cell.[7] This increase in intracellular Ca2+ concentration can activate a variety of downstream signaling pathways.

  • Reactive Oxygen Species (ROS) Production: The elevated intracellular Ca2+ levels can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[7] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal damage.[7]

  • Neurotransmitter Release: In presynaptic nerve terminals, the depolarization caused by veratridine can induce the release of neurotransmitters. For example, veratrine has been shown to stimulate renin secretion from kidney slices by depolarizing nerve terminals and causing the release of norepinephrine.[10]

  • Apoptosis: In some contexts, the cellular stress induced by sabadilla alkaloids, including excitotoxicity and oxidative stress, can trigger programmed cell death, or apoptosis.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacological effects of veratridine, a primary sabadilla alkaloid.

ParameterValueCell Type/SystemReference
Veratridine Concentration for INa Enhancement1–10 µMMurine vas deferens myocytes[11]
Veratridine Concentration for INa Inhibition≥30 µMMurine vas deferens myocytes[11]
Tetrodotoxin (TTX) concentration to abolish veratridine-induced contractions100 nMMurine vas deferens[11]
Veratrine concentration for renin secretion stimulation10-200 µMRat renal cortical slices[10]
Timolol concentration to antagonize veratrine-stimulated renin secretion0.9 and 9.0 µMRat renal cortical slices[10]
Tetrodotoxin (TTX) concentration to antagonize veratrine-stimulated renin secretion0.5 and 5.0 µMRat renal cortical slices[10]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of sabadilla alkaloids on the function of voltage-gated sodium channels.

Objective: To measure the changes in sodium currents (INa) in response to the application of veratridine or cevadine.

Methodology:

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., murine vas deferens myocytes) using enzymatic digestion.[11]

  • Electrode Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • Recording: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -100 mV).[12]

  • Data Acquisition: Apply a series of depolarizing voltage steps to elicit sodium currents. Record the resulting currents before and after the application of the sabadilla alkaloid to the extracellular solution.

  • Analysis: Analyze the changes in the peak amplitude, activation, inactivation, and kinetics of the sodium currents.[11]

Measurement of Intracellular Calcium Concentration

Objective: To determine the effect of sabadilla alkaloids on intracellular calcium levels.

Methodology:

  • Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) that can cross the cell membrane.

  • Fluorescence Microscopy: Place the dye-loaded cells on the stage of a fluorescence microscope.

  • Stimulation: Perfuse the cells with a solution containing the sabadilla alkaloid.

  • Image Acquisition: Excite the dye at two different wavelengths and measure the ratio of the emitted fluorescence intensities. This ratio is proportional to the intracellular calcium concentration.

  • Analysis: Quantify the change in intracellular calcium concentration over time in response to the alkaloid.

Visualizations

Sabadilla_Alkaloid_Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_Influx Na+ Influx NaV->Na_Influx Persistent Activation CaV Voltage-Gated Calcium Channel (CaV) Ca_Influx Ca2+ Influx CaV->Ca_Influx Sabadilla Sabadilla Alkaloids (Veratridine, Cevadine) Sabadilla->NaV Binds to Site 2 Depolarization Sustained Membrane Depolarization Depolarization->CaV Opens Na_Influx->Depolarization ROS Increased Reactive Oxygen Species (ROS) Ca_Influx->ROS Neurotoxicity Neurotoxicity & Cellular Damage ROS->Neurotoxicity

Caption: Signaling pathway of Sabadilla alkaloids.

Experimental_Workflow_Patch_Clamp A Cell Isolation B Whole-Cell Configuration A->B C Record Baseline Sodium Currents B->C D Apply Sabadilla Alkaloid C->D E Record Post-Treatment Sodium Currents D->E F Data Analysis E->F

Caption: Workflow for whole-cell patch clamp analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum alkaloids, a class of steroidal-derived natural products found in plants of the Veratrum and Schoenocaulon genera, exhibit a wide range of potent biological activities. Historically used as traditional medicines and insecticides, these compounds are now the subject of intense scientific scrutiny for their diverse pharmacological effects, including neurotoxicity, cytotoxicity, and inhibition of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of sabadine and its related veratrum alkaloids, with a focus on their molecular mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects.

The primary mechanism of action for many veratrum alkaloids, including veratridine (B1662332) and cevadine (B150009), is the persistent activation of voltage-gated sodium channels (VGSCs), leading to membrane depolarization and hyperexcitability in nerve and muscle tissues. Other veratrum alkaloids, such as cyclopamine (B1684311) and veratramine, are potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and a therapeutic target in several cancers. This guide will delve into these distinct mechanisms, presenting a comprehensive resource for researchers in pharmacology, toxicology, and drug discovery.

I. Modulation of Voltage-Gated Sodium Channels

A hallmark of many veratrum alkaloids is their ability to bind to site 2 of the α-subunit of voltage-gated sodium channels, causing a persistent state of activation. This leads to a continuous influx of sodium ions, membrane depolarization, and a cascade of downstream cellular events.

Quantitative Data: Effects on Voltage-Gated Sodium Channels
AlkaloidChannel SubtypeEffectPotency (EC₅₀/IC₅₀)Reference(s)
Veratridine Nav1.7Inhibition of peak currentIC₅₀: 18.39 µM[1]
Nav1.7Sustained currentEC₅₀: 9.53 µM[1]
Cevadine Not Specified50% maximum depolarization3.7 x 10⁻³ M[2]
This compound Not SpecifiedData not available-
Protoveratrine A Not SpecifiedData not available-
Protoveratrine B Not SpecifiedData not available-

Note: The potency of veratridine and cevadine in causing membrane depolarization is reported to decrease in the order of veratridine > cevadine > protoveratrines A and B[2].

Signaling Pathway of Veratrum Alkaloids on Voltage-Gated Sodium Channels

The persistent activation of voltage-gated sodium channels by veratrum alkaloids initiates a well-defined signaling cascade.

Veratrum_Sodium_Channel_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Persistent Na⁺ Influx VGSC->Na_influx Persistent Activation Veratrum_Alkaloid Veratrum Alkaloid (e.g., Veratridine, Cevadine) Veratrum_Alkaloid->VGSC Binds to Site 2 Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channels (VGCCs) Activation Depolarization->Ca_channel Ca_influx Increased Intracellular Ca²⁺ [Ca²⁺]i Ca_channel->Ca_influx ROS Reactive Oxygen Species (ROS) Production Ca_influx->ROS Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Apoptosis Apoptosis Ca_influx->Apoptosis Excitotoxicity Neuronal Excitotoxicity & Damage ROS->Excitotoxicity Neurotransmitter->Excitotoxicity Apoptosis->Excitotoxicity

Veratrum alkaloid-induced signaling cascade via VGSC activation.

II. Inhibition of the Hedgehog Signaling Pathway

A distinct class of veratrum alkaloids, most notably cyclopamine and veratramine, functions by inhibiting the Hedgehog (Hh) signaling pathway. They achieve this by directly binding to the Smoothened (Smo) receptor, a key component of the Hh pathway.[3][4]

Quantitative Data: Hedgehog Pathway Inhibition
AlkaloidCell LineEffectPotency (IC₅₀)Reference(s)
Cyclopamine Shh-LIGHT IIInhibition of Hh signaling~300 nM[3]
Veratramine NIH/3T3Inhibition of Hh pathwaySignificant inhibition (specific IC₅₀ not provided)[5]
Jervine Not SpecifiedInhibition of Hh pathwayData not available[6]
Hedgehog Signaling Pathway Inhibition by Veratrum Alkaloids

The diagram below illustrates the mechanism of Hh pathway inhibition by certain veratrum alkaloids.

Hedgehog_Pathway_Inhibition cluster_pathway Hedgehog Signaling Pathway Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU, releases GLI GLI_A GLI Activator (GLIA) SUFU_GLI->GLI_A Processing Target_Genes Target Gene Transcription GLI_A->Target_Genes Activates Veratrum_Alkaloid Veratrum Alkaloid (e.g., Cyclopamine) Veratrum_Alkaloid->SMO Directly Inhibits

Inhibition of the Hedgehog signaling pathway by veratrum alkaloids.

III. Cytotoxic and Insecticidal Activities

Veratrum alkaloids also exhibit significant cytotoxic effects against various cancer cell lines and potent insecticidal properties.

Quantitative Data: Cytotoxicity
AlkaloidCell LinePotency (IC₅₀)Reference(s)
Veratramine A549, ASPC-1, PANC-1, QGY-7703, 6T-CEM, SW1990, NCI-H249Significant antitumor effect (specific IC₅₀ values not provided)[6]
Germine SW1990, NCI-H249Significant cytotoxicity (specific IC₅₀ values not provided)[7]
This compound Not SpecifiedData not available
Quantitative Data: Insecticidal Activity
AlkaloidInsect SpeciesPotency (LC₅₀/LD₅₀)Reference(s)
Cevadine Scirtothrips citri (Citrus thrips)LC₅₀: 18.25 ng/cm²[8]
Veratridine Scirtothrips citri (Citrus thrips)LC₅₀: 29.91 ng/cm²[8]
Sabadilla (mixture containing this compound)Rat (oral)LD₅₀: 4,000 - 5,000 mg/kg[9]
Veracevine Scirtothrips citri (Citrus thrips)LC₅₀: 17,314 ng/cm²[8]

IV. Experimental Protocols

A. Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of veratrum alkaloids on voltage-gated sodium channels in cultured cells.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 cells) expressing the sodium channel subtype of interest on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -100 mV.

  • Apply depolarizing voltage steps to elicit sodium currents.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of the veratrum alkaloid.

  • Record changes in the peak sodium current, development of a sustained current, and tail currents upon repolarization.

4. Data Analysis:

  • Measure the peak inward current, sustained current amplitude, and tail current characteristics.

  • Construct dose-response curves to determine IC₅₀ and EC₅₀ values.

  • Analyze changes in the voltage-dependence of activation and inactivation.

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with Nav1.x) D Obtain Gigaohm Seal on a Target Cell A->D B Prepare External and Internal Solutions B->D C Fabricate Patch Pipettes C->D E Rupture Membrane for Whole-Cell Configuration D->E F Record Baseline Sodium Currents E->F G Apply Veratrum Alkaloid F->G H Record Modified Sodium Currents G->H I Data Analysis (IC₅₀, EC₅₀, Gating Shifts) H->I

Workflow for whole-cell patch-clamp analysis.
B. Hedgehog Signaling Reporter Assay

This assay measures the ability of veratrum alkaloids to inhibit the Hedgehog signaling pathway using a luciferase reporter system.

1. Cell Culture and Transfection:

  • Culture a Hedgehog-responsive cell line (e.g., Shh-LIGHT II cells, which contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

  • Plate cells in a 96-well plate.

  • If not using a stable reporter line, transiently transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

2. Compound Treatment:

  • Prepare a serial dilution of the veratrum alkaloid (e.g., cyclopamine).

  • Add the compounds to the cells.

  • Include a positive control (e.g., a known Hh pathway agonist like SAG) and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

  • After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of Hh pathway activity for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hedgehog_Assay_Workflow A Plate Hh-Responsive Reporter Cells B Treat Cells with Veratrum Alkaloids A->B C Incubate for 24-48 hours B->C D Lyse Cells C->D E Measure Dual Luciferase Activity D->E F Normalize Firefly to Renilla Luciferase E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Workflow for Hedgehog signaling reporter assay.
C. MTT Cytotoxicity Assay

This colorimetric assay determines the effect of veratrum alkaloids on cell viability.

1. Cell Seeding:

  • Plate cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the veratrum alkaloid.

  • Replace the culture medium with fresh medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

3. MTT Incubation:

  • After the desired treatment period (e.g., 48-72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Veratrum Alkaloids A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at ~570 nm F->G H Calculate % Viability and Determine IC₅₀ G->H

Workflow for MTT cytotoxicity assay.

V. Conclusion

This compound and its related veratrum alkaloids represent a fascinating and pharmacologically diverse class of natural products. Their potent and often distinct biological activities, ranging from the modulation of ion channels to the inhibition of developmental signaling pathways, underscore their potential as both valuable research tools and as lead compounds for the development of new therapeutics. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental methodologies used for their characterization, offering a solid foundation for further research and development in this exciting field. Further investigation into the specific activities of less-studied alkaloids like this compound is warranted to fully unlock the therapeutic potential of this remarkable family of compounds.

References

Sabadine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabadine is a naturally occurring cevanine-type steroidal alkaloid found in the seeds of Schoenocaulon officinale, commonly known as sabadilla. First isolated in the late 19th century, this complex molecule has attracted interest due to the insecticidal and neurotoxic properties associated with sabadilla extracts. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It further delves into the limited available information on its biological activity and mechanism of action, highlighting the need for further research to fully elucidate its therapeutic and toxicological potential. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Discovery and Natural Source

This compound was first isolated from the seeds of Schoenocaulon officinale (family Melanthiaceae), a plant native to Central and South America. The earliest documented isolation of alkaloids from sabadilla seeds dates back to the work of Merck in 1891[1]. Historically, powdered sabadilla seeds have been used as a botanical insecticide and in traditional medicine.

Natural Source:

  • Plant Species: Schoenocaulon officinale (A. Gray)

  • Common Name: Sabadilla

  • Part of Plant: Seeds

Physicochemical Properties

This compound is a complex steroidal alkaloid with the chemical formula C₂₉H₄₇NO₈[1][2]. Its structure has been elucidated through various spectroscopic techniques over the years[1].

PropertyValueReference
Molecular Formula C₂₉H₄₇NO₈[1][2]
Molecular Weight 537.69 g/mol [1][2]
CAS Registry Number 124-80-1[1]
Appearance Prisms[1]
Melting Point 256-258 °C (decomposition)[1]
Optical Rotation [α]D²⁵ -11° (c = 1.93 in alcohol)[1]

Chemical Structure:

The systematic name for this compound is (3β,4α,16β)-Cevane-3,4,12,14,16,17,20-heptol 3-acetate[1]. The structure is characterized by a modified steroid backbone incorporating a nitrogen atom in a heterocyclic ring system.

Biological Activity and Mechanism of Action

The biological activity of this compound itself is not extensively characterized in the publicly available scientific literature. Most studies focus on the crude extracts of sabadilla or a mixture of its constituent alkaloids, often referred to as 'veratrine'. These extracts are known for their potent insecticidal and neurotoxic effects.

The primary mechanism of action of related ceveratrum alkaloids, such as veratridine, is the modulation of voltage-gated sodium channels in nerve and muscle cells. These alkaloids cause a persistent activation of the channels by shifting the voltage dependence of activation to more negative potentials and by inhibiting inactivation. This leads to a continuous influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, paralysis. While it is plausible that this compound shares a similar mechanism of action, specific studies on its interaction with sodium channels, including binding affinity and IC₅₀ values, are lacking.

A study on a structurally related compound, sabadinine, identified it as a potential non-peptidyl inhibitor of the main proteinase (3CLpro) of the SARS coronavirus through molecular docking studies. This suggests that alkaloids from sabadilla may have other biological targets beyond sodium channels, warranting further investigation.

Experimental Protocols

Isolation of this compound from Schoenocaulon officinale Seeds

The following is a generalized protocol for the extraction of alkaloids from sabadilla seeds, which would be the initial step in isolating this compound.

Objective: To extract a crude alkaloid mixture from sabadilla seeds.

Materials:

Procedure:

  • Maceration: The ground sabadilla seeds are macerated with methanol or ethanol for an extended period (e.g., 24-48 hours) to extract the alkaloids. This process is typically repeated multiple times to ensure complete extraction.

  • Acidification: The combined alcoholic extracts are concentrated under reduced pressure, and the resulting residue is acidified with dilute sulfuric acid. This converts the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.

  • Filtration: The acidic solution is filtered to remove non-alkaloidal, lipophilic compounds.

  • Basification: The acidic filtrate is made alkaline by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base forms, which are less soluble in water.

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

Further purification of this compound from the crude extract would require chromatographic techniques.

Objective: To isolate pure this compound from the crude alkaloid extract.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation of complex alkaloid mixtures. A reverse-phase C18 column is commonly used for the separation of such compounds.

Mobile Phase: A gradient elution system is typically employed, starting with a higher proportion of a polar solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient would need to be optimized. Detection: UV detection, typically in the range of 200-400 nm, can be used to monitor the elution of the compounds. Mass spectrometry (LC-MS) would be highly beneficial for peak identification based on mass-to-charge ratio.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the purified compound. Historical NMR data for this compound exists and can be used for comparison[1]. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

In Vitro Biological Assay: Electrophysiology

To investigate the effect of this compound on voltage-gated sodium channels, patch-clamp electrophysiology on cultured neuronal or muscle cells would be the gold standard.

Objective: To determine if this compound modulates the function of voltage-gated sodium channels.

Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably transfected with a Nav1.x channel subtype).

Protocol:

  • Cell Preparation: Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording: Perform whole-cell patch-clamp recordings. The extracellular solution would be a physiological saline solution, and the intracellular solution would contain ions appropriate for recording sodium currents.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol would involve holding the cell at a negative potential (e.g., -100 mV) and then stepping to various depolarizing potentials (e.g., from -80 mV to +60 mV).

  • Drug Application: After obtaining a stable baseline recording, perfuse the cells with a solution containing a known concentration of this compound.

  • Data Analysis: Analyze the changes in the sodium current amplitude, voltage-dependence of activation and inactivation, and kinetics in the presence of this compound. This will reveal if this compound has an inhibitory or activating effect on the channels.

Signaling Pathways and Logical Relationships

Due to the limited research specifically on this compound, there are no established signaling pathways to visualize. However, based on the known mechanism of action of related alkaloids, a hypothetical workflow for investigating its neurotoxic effects can be represented.

Experimental Workflow for Investigating this compound's Neurotoxicity

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Structural Characterization cluster_biological_testing Biological Activity Assessment sabadilla Schoenocaulon officinale (Sabadilla Seeds) extraction Solvent Extraction sabadilla->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract hplc HPLC Purification crude_extract->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms pure_this compound->pure_sbadine_bio cell_culture Neuronal/Muscle Cell Culture patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp data_analysis Data Analysis (IC50, Binding Affinity) patch_clamp->data_analysis mechanism Mechanism of Action (Sodium Channel Modulation) data_analysis->mechanism

Caption: A logical workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally complex natural product with a long history of association with the insecticidal properties of its source plant. While its basic physicochemical properties are documented, there is a significant gap in the understanding of its specific biological activities and mechanisms of action. The available literature suggests that its primary target is likely voltage-gated sodium channels, but this requires experimental validation. Future research should focus on:

  • Developing and publishing robust and reproducible protocols for the isolation and purification of this compound.

  • Conducting detailed electrophysiological studies to quantify its effects on various subtypes of sodium channels and other potential ion channels.

  • Performing in vitro and in vivo toxicological studies to determine its safety profile.

  • Investigating other potential biological activities, such as the antiviral properties suggested by studies on related compounds.

A thorough investigation of this compound could unlock its potential for the development of new pharmacological tools or lead compounds for drug discovery, while also providing a better understanding of the toxicology of sabadilla-derived products.

References

Sabadine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabadine is a naturally occurring steroidal alkaloid found in the seeds of Schoenocaulon officinale, commonly known as sabadilla. As a member of the Veratrum alkaloid family, it shares structural similarities with other neurotoxic alkaloids and contributes to the insecticidal properties of sabadilla extracts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting quantitative data and outlining experimental methodologies.

Chemical Structure and Identification

This compound is a complex C-nor-D-homo-steroidal alkaloid. Its chemical identity is established by its unique structural framework and stereochemistry.

Chemical Name: [(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-20-yl] acetate[1]

CAS Registry Number: 124-80-1[1]

Molecular Formula: C₂₉H₄₇NO₈[1][2]

Molecular Weight: 537.69 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical State Crystalline solid[Merck Index]
Melting Point 256-258 °C (with decomposition)[Merck Index]
Optical Rotation [α]D²⁵ = -11° (c=1.93 in ethanol)[Merck Index]
Solubility Data not available in searched literature.-
LogP (calculated) 0.32[3]
Water Solubility (calculated) 2232 mg/L[3]
pKa (predicted) 9.2[3]

Note: Calculated values are based on computational models and may not reflect experimental results.

Biological Activity and Mechanism of Action

General Biological Activity

This compound is a constituent of Sabadilla alkaloids, a mixture extracted from Schoenocaulon officinale seeds, which is used as a botanical insecticide.[3][4] The insecticidal activity of the mixture is primarily attributed to the more abundant alkaloids, cevadine (B150009) and veratridine.[5][6][7] this compound is considered a minor component of this mixture.[3]

Mechanism of Action

The primary mechanism of action for Sabadilla alkaloids, including by extension this compound, involves the modulation of voltage-gated sodium channels in nerve cells.[8] These alkaloids bind to the channels, causing them to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in continuous nerve firing, paralysis, and ultimately, the death of the insect.

G cluster_membrane This compound This compound / Veratrum Alkaloids NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Binds to receptor site 2 NaInflux Prolonged Na+ Influx NaChannel->NaInflux Prevents inactivation Membrane Neuronal Membrane Depolarization Persistent Depolarization NaInflux->Depolarization NerveFiring Continuous Nerve Firing Depolarization->NerveFiring Paralysis Paralysis NerveFiring->Paralysis InsectDeath Insect Death Paralysis->InsectDeath

Caption: Proposed mechanism of action of this compound.

Quantitative Biological Data

Specific quantitative data on the biological activity of isolated this compound is limited in the available literature. Most toxicological studies have been conducted on the entire Sabadilla alkaloid mixture.

Table 2: Toxicological Data for Sabadilla Alkaloids

SubstanceTest OrganismRouteValueSource
Sabadilla AlkaloidsRatOralLD₅₀: 4000 mg/kg (crude dust)[4]
Sabadilla AlkaloidsRatOralLD₅₀: 44 mg/kg (estimated)[3]
Sabadilla AlkaloidsHoneybeeContactLD₅₀: 12.3 µ g/bee [3]
CevadineCitrus ThripsTopicalLC₅₀: 18.25 ng/cm²[5][6]
VeratridineCitrus ThripsTopicalLC₅₀: 29.91 ng/cm²[5][6]

Experimental Protocols

Extraction and Isolation of Sabadilla Alkaloids (General Protocol)

While a specific, detailed protocol for the isolation of this compound was not found in recent literature, a general approach can be inferred from methods described for the separation of Sabadilla alkaloids. The original isolation was reported by Merck in 1891. Modern chromatographic techniques would offer significantly improved resolution and purity.

G start Powdered Schoenocaulon officinale Seeds extraction Soxhlet Extraction (e.g., with ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Liquid-Liquid Partition (e.g., acid-base extraction) concentration->partition chromatography Column Chromatography (e.g., Silica (B1680970) gel or Alumina) partition->chromatography fractions Fraction Collection chromatography->fractions analysis Analysis of Fractions (TLC, HPLC-MS) fractions->analysis purification Further Purification (e.g., Preparative HPLC) analysis->purification This compound Isolated this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Powdered seeds of Schoenocaulon officinale are subjected to exhaustive extraction using a suitable organic solvent, such as ethanol (B145695) or methanol, in a Soxhlet apparatus.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which are then extracted into a polar organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The concentrated alkaloid fraction is subjected to column chromatography. A variety of stationary phases, such as silica gel or alumina, can be employed with a gradient of mobile phases of increasing polarity to separate the individual alkaloids.[9]

  • Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify those containing this compound.[9] Fractions enriched with this compound are then combined and may require further purification by preparative HPLC to yield the pure compound.

Analytical Methods

Modern analytical techniques for the identification and quantification of Sabadilla alkaloids, including this compound, primarily involve liquid chromatography coupled with mass spectrometry (LC-MS).

  • HPLC-MS: High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (APCI/LC-MS) has been successfully used to separate and detect five components of Sabadilla, including this compound.[9]

Synthesis

No detailed protocols for the chemical synthesis of this compound were identified in the surveyed literature. The complexity of its steroidal structure suggests that a total synthesis would be a challenging and multi-step process.

Spectral Data

Conclusion

This compound is a structurally complex steroidal alkaloid that is a minor component of the insecticidal mixture derived from Schoenocaulon officinale. While its general mechanism of action is understood to be the modulation of voltage-gated sodium channels, specific quantitative data on its biological activity are scarce. Further research is needed to isolate sufficient quantities of pure this compound to fully characterize its pharmacological and toxicological profile, as well as to acquire a complete set of modern spectral data. The development of a synthetic route would also be invaluable for further studies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this compound. The handling of Sabadilla alkaloids should be conducted with appropriate safety precautions.

References

Sabadinine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadinine, a natural alkaloid, has been identified as a compound of interest in drug discovery, particularly for its potential antiviral properties. This technical guide provides an in-depth overview of Sabadinine, including its chemical properties, a detailed experimental protocol for assessing its potential mechanism of action, and a conceptual workflow for its investigation as a therapeutic agent.

Quantitative Data Summary

Sabadinine, also known by its synonym Cevine, is a complex steroidal alkaloid. There is some discrepancy in the reported CAS Registry Number in various chemical databases. The key quantitative data for Sabadinine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₃NO₈[1]
Molecular Weight 509.6 g/mol [1]
509.64 g/mol
CAS Registry Number 5876-23-3[1]
124-98-1 (as Cevine)

Experimental Protocols

The primary reported potential mechanism of action for Sabadinine is the inhibition of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] Although Sabadinine did not show antiviral effects against the murine hepatitis virus (MHV) in cytopathic effect and syncytium formation assays, its potential as a 3CLpro inhibitor warrants further investigation.[2]

Below is a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, a common method for screening and characterizing inhibitors of viral proteases like 3CLpro.[2][3][4][5]

Protocol: In Vitro 3CLpro Inhibition Assay using FRET

Objective: To determine the inhibitory activity of Sabadinine against SARS-CoV 3CLpro.

Materials:

  • Recombinant SARS-CoV 3CLpro enzyme

  • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[3]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[3]

  • Sabadinine (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., GC376)

  • DMSO (as vehicle control)

  • 384-well black microplates

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm[3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sabadinine in 100% DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the FRET peptide substrate in the assay buffer.

    • Dilute the recombinant 3CLpro enzyme to the desired working concentration (e.g., 60 nM) in the assay buffer.[3]

  • Assay Setup:

    • In a 384-well plate, add the test compounds (Sabadinine dilutions), positive control, and vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Add the diluted 3CLpro enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. The final substrate concentration should be at or near the Km value (e.g., 15 µM).[3]

    • Incubate the plate at 25°C for 15 minutes.[3]

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[3]

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sabadinine - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

    • The IC₅₀ value (the concentration of Sabadinine that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the Sabadinine concentration and fitting the data to a dose-response curve.

Logical Workflow/Signaling Pathway Visualization

As specific signaling pathways modulated by Sabadinine have not yet been elucidated, the following diagram illustrates a logical workflow for the identification and initial validation of a potential viral protease inhibitor like Sabadinine, based on the available literature.

Sabadinine_Discovery_Workflow cluster_0 In Silico Discovery cluster_1 In Vitro Validation cluster_2 Cell-Based Assays Virtual_Screening Virtual Screening of Chemical Database Molecular_Docking Molecular Docking into 3CLpro Active Site Virtual_Screening->Molecular_Docking Identifies potential ligands Hit_Identification Identification of Sabadinine as a Hit Molecular_Docking->Hit_Identification Predicts binding affinity Enzymatic_Assay 3CLpro FRET-based Inhibition Assay Hit_Identification->Enzymatic_Assay Experimental validation IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Quantifies potency Antiviral_Activity Antiviral Activity Assay (e.g., CPE, Plaque Reduction) IC50_Determination->Antiviral_Activity Tests in a cellular context Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Activity->Cytotoxicity_Assay Assesses therapeutic window

Caption: Workflow for the identification and validation of Sabadinine as a potential 3CLpro inhibitor.

References

The Untapped Antiviral Potential of Sabadilla (Schoenocaulon officinale) Seed Extracts: A Technical Guide for a Novel Research Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: While historically recognized for its potent insecticidal properties, the seed extract of Schoenocaulon officinale, commonly known as Sabadilla, presents a compelling yet unexplored frontier in antiviral research. This technical guide synthesizes the existing knowledge on the chemical composition of Sabadilla seeds and posits a novel hypothesis for their antiviral potential, centered on the bioactivity of its primary steroidal alkaloids, veratridine (B1662332) and cevadine (B150009). The established mechanism of these compounds as potent activators of voltage-gated sodium channels provides a plausible pathway for inhibiting viral replication, a concept supported by emerging research linking sodium ion influx to the lifecycle of certain viruses. This document outlines a comprehensive framework for investigating this potential, providing detailed, adaptable experimental protocols and a clear path for future research and development. In the absence of direct empirical data on the antiviral efficacy of Sabadilla, this guide serves as a foundational blueprint to stimulate and direct scientific inquiry into this promising, untapped natural resource.

Introduction: Beyond Insecticidal Activity

Schoenocaulon officinale, a plant native to Central and South America, has been utilized for centuries, primarily for the potent insecticidal properties of its seeds.[1] The active principles are a complex of steroidal alkaloids, with veratridine and cevadine being the most abundant and pharmacologically significant.[2] These compounds are well-characterized as potent neurotoxins that function by persistently activating voltage-gated sodium channels, leading to paralysis and death in insects.[3][4]

Despite a long history of use in traditional medicine for various ailments and in homeopathy for symptoms resembling the common cold and allergies, the direct antiviral potential of Sabadilla seed extracts remains scientifically uninvestigated.[5][6] This guide presents a scientific rationale for exploring this potential, based on the known pharmacology of its constituent alkaloids and the growing body of evidence linking ion channel modulation to the inhibition of viral replication.

Chemical Composition of Sabadilla Seeds

The primary bioactive constituents of Sabadilla seeds are a group of ceveratrum-type steroidal alkaloids. The most significant of these in terms of concentration and biological activity are veratridine and cevadine.[2]

Alkaloid Chemical Formula Molecular Weight Primary Mechanism of Action
VeratridineC36H51NO11673.8 g/mol Activator of voltage-gated sodium channels[3]
CevadineC32H49NO9591.7 g/mol Activator of voltage-gated sodium channels[4][7]
SabadineC29H45NO8547.7 g/mol Less characterized, presumed similar activity
CevineC27H43NO8509.6 g/mol Less characterized, presumed similar activity

This table summarizes the major alkaloids found in Sabadilla seeds and their known primary mechanism of action.

A Novel Hypothesis: Sodium Channel Activation as an Antiviral Mechanism

The central hypothesis for the antiviral potential of Sabadilla seed extracts lies in the mechanism of action of its primary alkaloids, veratridine and cevadine. Both are potent activators of voltage-gated sodium channels, causing them to remain in an open state and leading to a sustained influx of sodium ions (Na+) into the cell.[3][4]

Recent research has indicated that modulating sodium ion transport can significantly impact viral replication. Specifically, studies on the influenza virus have demonstrated that the use of sodium channel openers can lead to a significant reduction in viral replication.[8] Conversely, the inhibition of these channels has been shown to enhance virus production.[8] This suggests that the disruption of the host cell's normal sodium ion homeostasis can create an intracellular environment that is inhospitable to the viral life cycle.

The proposed mechanism posits that the alkaloid-induced, persistent activation of sodium channels by Sabadilla extract could interfere with one or more stages of the viral life cycle, such as entry, replication, or egress.

G cluster_cell Host Cell Na_channel Voltage-Gated Na+ Channel Virus_Replication Viral Replication Complex Na_channel->Virus_Replication Disrupts Homeostasis Na_ion Na+ Na_ion->Na_channel Progeny_Virions Progeny Virions Virus_Replication->Progeny_Virions Inhibition Sabadilla Sabadilla Alkaloids (Veratridine, Cevadine) Sabadilla->Na_channel Persistent Activation caption Hypothesized Antiviral Signaling Pathway.

Caption: Hypothesized Antiviral Signaling Pathway.

Framework for Experimental Validation

As there is no existing data on the antiviral activity of Sabadilla seed extracts, this section provides a comprehensive guide to the necessary experimental protocols to validate the proposed hypothesis.

Preparation of Sabadilla Seed Extract

A standardized Sabadilla seed extract is crucial for reproducible results. A suggested method is as follows:

  • Source Material: Obtain authenticated, dried seeds of Schoenocaulon officinale.

  • Grinding: Mill the seeds into a fine powder.

  • Solvent Extraction: Perform a Soxhlet extraction using 80% ethanol. This method is effective for extracting alkaloids.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Standardization: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of veratridine and cevadine in the extract to ensure batch-to-batch consistency.

In Vitro Antiviral Assays

A tiered approach to in vitro testing is recommended, starting with cytotoxicity assays, followed by screening for antiviral activity against a panel of viruses.

It is essential to first determine the concentration at which the Sabadilla extract is toxic to the host cells.

  • Cell Culture: Seed a suitable cell line (e.g., Vero, MDCK, A549) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the Sabadilla seed extract and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

This assay quantifies the inhibition of viral replication.

  • Cell Seeding: Plate host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known titer of the target virus (e.g., Influenza A, Herpes Simplex Virus-1, Rhinovirus) for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing various non-toxic concentrations of the Sabadilla extract and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates until viral plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Calculation: The 50% inhibitory concentration (IC50) is the extract concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Proposed Experimental Workflow Visualization

G start Start: Sabadilla Seeds extraction Preparation of Standardized Sabadilla Seed Extract start->extraction cytotoxicity Cytotoxicity Assay (MTT) on Host Cell Lines extraction->cytotoxicity cc50 Determine CC50 cytotoxicity->cc50 antiviral_assay Antiviral Screening (Plaque Reduction Assay) cc50->antiviral_assay Use Non-Toxic Concentrations ic50 Determine IC50 antiviral_assay->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si mechanism Mechanism of Action Studies (e.g., Time-of-Addition Assay) si->mechanism If SI is favorable end Data Analysis & Reporting mechanism->end

References

Unraveling the Antiviral Potential of Sabadine: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the existing scientific literature reveals a notable absence of a compound named "Sabadine" with a recognized role in inhibiting viral replication. Searches for "this compound" and its potential antiviral mechanisms did not yield any relevant scientific studies, quantitative data, or established experimental protocols within the scope of virology research.

Further inquiries into compounds with similar-sounding names have identified "Sabadilla," a substance derived from the seeds of the Schoenocaulon officinale plant. These seeds contain various alkaloids, most notably cevadine (B150009) and veratridine. However, the available information on Sabadilla and its constituent alkaloids does not support the creation of an in-depth technical guide on their role in viral replication inhibition for a scientific audience.

The primary application of Sabadilla is in the field of homeopathy, where it is used to address symptoms associated with allergies and the common cold. It is important to note that homeopathic remedies are not subjected to the same rigorous scientific testing for efficacy and mechanism of action as conventional pharmaceuticals. The scientific evidence to support a direct antiviral effect of Sabadilla at a molecular level is currently lacking in the provided search results.

The principal alkaloids found in Sabadilla, cevadine and veratridine, are well-documented neurotoxins that function by activating voltage-gated sodium channels. The existing research on these compounds is predominantly focused on their toxicological and neurological effects, with no indication from the search results of investigations into their potential as antiviral agents.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that a compound named "this compound" is a recognized inhibitor of viral replication. Furthermore, while the similarly named "Sabadilla" and its alkaloid components, cevadine and veratridine, are known substances, there is no scientific basis to support their use or investigation as antiviral agents.

Therefore, the creation of an in-depth technical guide or whitepaper on the core role of "this compound" in inhibiting viral replication, as requested, is not feasible due to the complete absence of scientific data.

Alternative Proposal:

For researchers, scientists, and drug development professionals interested in the inhibition of viral replication by natural compounds, a wealth of information is available on other well-researched agents. We would be pleased to generate a comprehensive technical guide on a natural antiviral compound with a scientifically established mechanism of action, supported by quantitative data and detailed experimental protocols. Potential topics could include, but are not limited to:

  • Epigallocatechin gallate (EGCG): A potent antiviral flavonoid found in green tea.

  • Quercetin: A widespread plant flavonoid with demonstrated antiviral properties against a range of viruses.

  • Berberine: An alkaloid with broad-spectrum antimicrobial and antiviral activities.

  • Griffithsin: A lectin isolated from red algae with potent anti-HIV activity.

Should you wish to proceed with a guide on a different, well-documented antiviral agent, please provide the name of the compound of interest.

Pharmacological profile of Sabadine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Sabadine For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically characterizing the pharmacological profile of this compound are limited in publicly available literature. This compound is a ceveratrum alkaloid found in the seeds of Schoenocaulon officinale (Sabadilla) alongside the more extensively studied alkaloids, cevadine (B150009) and veratridine. Due to their structural similarity, the pharmacological profile of this compound is inferred from the well-documented activities of this alkaloid class, particularly their shared mechanism of action as modulators of voltage-gated sodium channels (VGSCs). This document synthesizes the known information on this class of compounds to provide a comprehensive profile.

Executive Summary

This compound is a steroidal alkaloid believed to exert its primary pharmacological effect by acting as an agonist at voltage-gated sodium channels (VGSCs). Similar to other veratrum alkaloids, it is classified as a neurotoxin site 2 binder. This interaction modifies the channel's gating properties, leading to persistent channel activation, membrane depolarization, and hyperexcitability in nerve and muscle cells. This profile details the mechanism of action, the inferred pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols for studying compounds of this class.

Pharmacodynamics

Mechanism of Action

The principal mechanism of action for this compound and related veratrum alkaloids is the modulation of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells[1].

  • Target Site: this compound is presumed to bind to the neurotoxin receptor site 2 on the alpha subunit of the VGSC. This site is located within the channel pore and is accessible when the channel is in the open state[2].

  • Gating Modification: Binding of alkaloids to site 2 induces two primary changes in channel gating:

    • Inhibition of Inactivation: The channel's ability to inactivate upon sustained depolarization is abolished. This results in a persistent inward Na+ current.

    • Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative membrane potentials. This means the channel can open at or near the normal resting membrane potential, leading to spontaneous firing and hyperexcitability[3].

The sustained influx of Na+ ions leads to a prolonged membrane depolarization, which can cause repetitive firing of neurons and muscle fibers, ultimately leading to paralysis.

Signaling Pathway Diagram

The following diagram illustrates the effect of a Site 2 VGSC Agonist, such as this compound, on sodium channel function and the resulting cellular response.

VGSC_Sabadine_MOA Figure 1: Mechanism of Action of this compound on VGSCs cluster_membrane Cell Membrane VGSC_Closed VGSC (Closed State) At Resting Potential VGSC_Open VGSC (Open State) VGSC_Closed->VGSC_Open Activation VGSC_Inactive VGSC (Inactivated State) VGSC_Open->VGSC_Inactive Fast Inactivation VGSC_Modified This compound-Modified VGSC (Persistently Open) VGSC_Open->VGSC_Modified Modification Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive->VGSC_Closed Recovery Sustained_Influx Sustained Na+ Influx VGSC_Modified->Sustained_Influx This compound This compound This compound->VGSC_Open Binds to Open Channel Depolarization Membrane Depolarization Repolarization Membrane Repolarization Persistent_Depolarization Persistent Depolarization & Hyperexcitability Sustained_Influx->Persistent_Depolarization

Caption: Figure 1: Mechanism of Action of this compound on VGSCs.

Quantitative Pharmacological Data

Specific quantitative data for this compound are not available. The following table summarizes representative data for veratridine , a closely related Sabadilla alkaloid, acting on the human voltage-gated sodium channel subtype Nav1.7. This data is provided as an estimation of the potency expected from this class of compounds.

ParameterValueChannel SubtypeCell LineCommentsReference
IC₅₀ 18.39 µMhNav1.7HEK293AHalf-maximal inhibitory concentration for the peak Na+ current.[4]
EC₅₀ 9.53 µMhNav1.7HEK293AHalf-maximal effective concentration for inducing sustained Na+ current.[4]
V₁/₂ Activation Shift -6.5 mVhNav1.7HEK293AHyperpolarizing shift in the half-maximal activation voltage (from -21.6 mV to -28.1 mV) with 75 µM veratridine.[4]
V₁/₂ Inactivation Shift -14.4 mVhNav1.7HEK293AHyperpolarizing shift in the half-maximal inactivation voltage (from -59.4 mV to -73.8 mV) with 75 µM veratridine.[4]

Pharmacokinetics (ADME Profile)

There is no specific information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. Based on the general properties of related alkaloids, the following characteristics can be inferred:

ADME ParameterInferred Properties
Absorption As lipid-soluble alkaloids, oral absorption is possible but may be variable. They are known to be toxic upon ingestion.
Distribution Expected to distribute into lipophilic tissues, including the central and peripheral nervous systems, consistent with their neurotoxic effects.
Metabolism Likely metabolized in the liver via cytochrome P450 pathways, typical for steroidal compounds. The specific enzymes and metabolites are unknown.
Excretion Metabolites are likely excreted via renal and/or biliary routes.

Detailed Experimental Protocols

The following are detailed, representative protocols for characterizing a VGSC-modulating compound like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a test compound on the gating properties of a specific VGSC subtype expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine the IC₅₀, EC₅₀, and voltage-dependence shifts caused by the test compound.

Materials:

  • HEK293 cells stably expressing the target human VGSC subtype (e.g., Nav1.7).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound (this compound) stock solution in DMSO.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip onto the recording chamber of an inverted microscope and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for series resistance (>80%) to minimize voltage errors.

  • Voltage Protocols:

    • Activation (I-V Curve): From a holding potential of -100 mV, apply 50 ms (B15284909) depolarizing steps from -80 mV to +50 mV in 5 mV increments. Record the peak inward current at each voltage.

    • Steady-State Inactivation: From a holding potential of -120 mV, apply 500 ms pre-pulses from -120 mV to 0 mV in 5 mV increments, followed by a 50 ms test pulse to -10 mV to measure the available channels.

  • Compound Application:

    • Obtain baseline recordings using the protocols above.

    • Perfuse the cell with the external solution containing the desired concentration of the test compound. Allow 5-10 minutes for the effect to stabilize.

    • Repeat the voltage protocols to measure the compound's effect.

    • Perform a dose-response analysis by applying multiple concentrations.

  • Data Analysis:

    • Fit the I-V curve data to determine the voltage of peak current.

    • Convert current to conductance (G = I / (Vₘ - Eᵣₑᵥ)) and fit the conductance-voltage data with a Boltzmann equation to determine the half-maximal activation voltage (V₁/₂).

    • Fit the steady-state inactivation data with a Boltzmann equation to determine the half-maximal inactivation voltage (V₁/₂).

    • Plot the dose-dependent inhibition of peak current and induction of sustained current to calculate IC₅₀ and EC₅₀ values, respectively.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Kᵢ) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a known radioligand that binds to VGSC site 2 (e.g., [³H]-batrachotoxin).

Objective: To determine the binding affinity (Kᵢ) of the test compound for neurotoxin site 2.

Materials:

  • Rat brain synaptosomes or membrane preparations from cells expressing the target VGSC.

  • Radioligand: [³H]-batrachotoxin (BTX).

  • Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4 (ice-cold).

  • Test compound (this compound) at various concentrations.

  • Scorpion toxin (e.g., α-scorpion toxin) to allosterically enhance [³H]-BTX binding.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine in order:

    • Binding buffer.

    • Test compound at 10-12 different concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • A fixed, low concentration of [³H]-BTX (near its Kₔ).

    • Scorpion toxin (to enhance affinity).

    • Membrane preparation (e.g., 100-200 µg protein).

    • For non-specific binding (NSB) wells, add a high concentration of a known site 2 ligand (e.g., veratridine) instead of the test compound.

    • For total binding wells, add buffer instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash each filter with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical competitive radioligand binding assay.

Binding_Assay_Workflow Figure 2: Workflow for Competitive Radioligand Binding Assay Prep Prepare Reagents (Membranes, Buffers, Ligands) Plate Plate Assay Components - Test Compound (Varying Conc.) - [³H]-Radioligand (Fixed Conc.) - Membrane Preparation Prep->Plate Incubate Incubate to Equilibrium (e.g., 60 min @ 37°C) Plate->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Add Scintillant & Measure Radioactivity (CPM) Wash->Count Analyze Data Analysis Count->Analyze Results Determine IC₅₀ and Kᵢ Analyze->Results

References

Elusive Target: No Evidence of Sabadine's Interaction with the Hedgehog Signaling Pathway Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the formation and progression of various cancers when aberrantly activated.[1][2] This has made its components, particularly the transmembrane protein Smoothened, attractive targets for therapeutic intervention.[3][4] Several small molecule inhibitors of SMO, such as vismodegib (B1684315) and sonidegib, have been successfully developed and are used in the treatment of cancers like basal cell carcinoma.[3][5][6]

However, the current body of scientific literature does not include Sabadine among the compounds known to inhibit or otherwise affect the Hedgehog pathway. A search for "this compound" in conjunction with terms like "Hedgehog signaling," "Smoothened inhibitor," and "cancer research" did not yield any relevant results detailing a mechanism of action or experimental data. The PubChem database, a comprehensive resource for chemical information, provides details on the structure and properties of this compound but does not list any biological activities related to the Hedgehog pathway.[7]

This absence of data makes it impossible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of this compound's effect on the Hedgehog signaling pathway. Such a guide would require foundational research that, to date, has not been published in the accessible scientific domain.

For researchers and drug development professionals interested in the Hedgehog signaling pathway, a wealth of information is available on established inhibitors. In-depth guides could be developed for compounds such as:

  • Cyclopamine: A pioneering, naturally derived SMO inhibitor that was instrumental in elucidating the pathway's function.

  • Vismodegib (GDC-0449): The first FDA-approved Hedgehog pathway inhibitor, with extensive clinical data.

  • Sonidegib (LDE-225): Another FDA-approved SMO inhibitor for the treatment of basal cell carcinoma.

  • Itraconazole: An antifungal drug that was later identified as a potent Hedgehog pathway inhibitor with a distinct mechanism of action.[8]

These compounds have been the subject of numerous studies, providing a rich dataset for the creation of comprehensive technical guides that would include detailed mechanistic insights, quantitative efficacy data, and established experimental protocols.

References

A Technical Deep Dive into Non-Peptide Protease Inhibitors: A Review of Sabdinine and Other Key Examples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of non-peptide protease inhibitors, focusing on their core mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation. We will explore Sabdinine as a compound of interest and provide a comparative analysis with other notable non-peptide protease inhibitors, Tipranavir and Nafamostat, which target HIV and SARS-CoV-2 proteases, respectively. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction to Non-Peptide Protease Inhibitors

Proteases are a class of enzymes that play a critical role in the life cycle of many viruses by cleaving viral polyproteins into their functional constituent proteins. Inhibition of these proteases presents a powerful therapeutic strategy to disrupt viral replication. While early protease inhibitors were largely peptide-based mimics of the natural substrates, they often suffered from poor oral bioavailability and rapid metabolism. This led to the development of non-peptide inhibitors, which are small molecules designed to overcome these limitations while maintaining high potency and specificity for the target protease.

Quantitative Analysis of Non-Peptide Protease Inhibitors

The efficacy of protease inhibitors is quantified by several key parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a protease by 50% in a biochemical assay. The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

Below is a summary of the available quantitative data for the non-peptide protease inhibitors discussed in this guide.

InhibitorTarget ProteaseVirusKi ValueIC50/IC90 Value
Sabdinine 3C-like Protease (3CLpro)SARS-CoVData not availableData not available
Tipranavir HIV-1 ProteaseHIV-18 pM[1], 19 pM[2]IC90: 100 nM[1]
Nafamostat Transmembrane Protease, Serine 2 (TMPRSS2)SARS-CoV-2Data not availableIC50: 2.2 nM[3]

Key Experimental Protocols

The determination of the inhibitory potential of non-peptide protease inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the inhibitors discussed.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This assay is commonly used to determine the in vitro potency of HIV-1 protease inhibitors like Tipranavir.[1][4][5]

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor through Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., containing a DABCYL quencher and an EDANS donor)

  • Assay Buffer: 10 mM sodium acetate, pH 5.0[2]

  • Test inhibitor (e.g., Tipranavir) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of each inhibitor dilution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add 188 µL of assay buffer containing the FRET substrate to each well.

  • Initiate the reaction by adding 10 µL of a pre-diluted solution of recombinant HIV-1 protease to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

  • The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TMPRSS2 Activity Assay (Fluorogenic)

This assay is used to evaluate inhibitors of the host cell protease TMPRSS2, such as Nafamostat.[6][7][8]

Principle: The assay employs a fluorogenic peptide substrate that is cleaved by TMPRSS2, releasing a fluorescent molecule. The increase in fluorescence is directly proportional to the enzymatic activity of TMPRSS2.

Materials:

  • Recombinant human TMPRSS2

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20[6]

  • Test inhibitor (e.g., Nafamostat) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Using an acoustic dispenser, add 62.5 nL of each inhibitor dilution to the wells of a 384-well plate.[9] Include appropriate controls.

  • Add 62.5 nL of the fluorogenic substrate solution to each well.[9]

  • Initiate the reaction by adding 750 nL of the recombinant TMPRSS2 solution in assay buffer to each well.[9]

  • Incubate the plate at room temperature for 1 hour.

  • Measure the end-point fluorescence at an excitation wavelength of 383 nm and an emission wavelength of 455 nm.[8]

  • The background fluorescence (from wells without enzyme) is subtracted from all readings.

  • The percent inhibition is calculated for each inhibitor concentration relative to the DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams are essential tools for understanding the complex biological pathways targeted by protease inhibitors and the workflows used in their discovery.

Signaling Pathways

The following diagrams illustrate the mechanism of action for HIV and SARS-CoV-2 protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV Virion Maturation cluster_inhibition Inhibition GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Cleavage Proteins Functional Viral Proteins (Reverse Transcriptase, Integrase, etc.) Protease->Proteins Immature Immature Virion Mature Mature, Infectious Virion Immature->Mature Maturation Inhibitor Non-Peptide Protease Inhibitor (e.g., Tipranavir) Inhibitor->Protease Binds to Active Site

HIV Protease and Inhibition Mechanism

SARS_CoV_2_Entry_Inhibition cluster_host_cell Host Cell cluster_virus SARS-CoV-2 cluster_inhibition Inhibition ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease PrimedSpike Primed Spike Protein (S2') TMPRSS2->PrimedSpike Fusion Membrane Fusion Entry Viral Entry Fusion->Entry Spike Spike Protein (S1/S2) Spike->ACE2 Binding Spike->TMPRSS2 Cleavage PrimedSpike->Fusion Inhibitor Non-Peptide Protease Inhibitor (e.g., Nafamostat) Inhibitor->TMPRSS2 Inhibits

SARS-CoV-2 Entry and Inhibition
Experimental and Logical Workflows

The discovery of novel non-peptide protease inhibitors often follows a structured, iterative process known as structure-based drug design.

SBDD_Workflow Target Target Identification (e.g., Viral Protease) Structure Structure Determination (X-ray Crystallography, NMR) Target->Structure VirtualScreen Virtual Screening of Compound Libraries Structure->VirtualScreen Docking Molecular Docking and Scoring VirtualScreen->Docking HitID Hit Identification Docking->HitID Synthesis Chemical Synthesis of Analogs HitID->Synthesis Assay Biochemical & Cell-Based Assays (IC50, Ki) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Cycles Preclinical Preclinical Development LeadOpt->Preclinical

Structure-Based Drug Design Workflow

Conclusion

Non-peptide protease inhibitors represent a significant advancement in antiviral drug development, offering improved pharmacokinetic profiles over their peptide-based predecessors. While the potential of natural products like Sabdinine continues to be explored, the success of drugs such as Tipranavir and the promising data for compounds like Nafamostat highlight the power of targeting viral and host proteases. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers aiming to contribute to this critical area of therapeutic discovery. The continued application of structure-based drug design and high-throughput screening will undoubtedly lead to the identification of novel, potent, and broad-spectrum non-peptide protease inhibitors to combat current and future viral threats.

References

Methodological & Application

Application Notes and Protocols for Sabadine, a Potential 3CLpro Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2][3] It is responsible for cleaving viral polyproteins into functional non-structural proteins, a process essential for the virus's life cycle.[3][4][5] Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[1][2] This document provides a detailed in vitro assay protocol to evaluate the inhibitory activity of novel compounds, such as Sabadine, against 3CLpro.

The protocol described here is a fluorescence resonance energy transfer (FRET)-based assay, a common and reliable method for screening 3CLpro inhibitors.[6] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a test compound is determined by the reduction in this fluorescence signal.

Mechanism of 3CLpro Action and Inhibition

The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad (Cys145 and His41) located in the active site of the enzyme.[4][7] This dyad facilitates the proteolytic cleavage of the viral polyprotein.[8] Inhibitors of 3CLpro typically work by binding to the active site, thereby preventing the substrate from accessing it and blocking the cleavage process.[3] This ultimately halts viral replication.

G cluster_0 3CLpro Active Site cluster_1 Viral Polyprotein Substrate cluster_2 Inhibitor cluster_3 Products Cys145 Cys145 CleavedProducts Functional Viral Proteins Cys145->CleavedProducts Cleavage His41 His41 Polyprotein Leu-Gln recognition site Polyprotein->Cys145 Binding This compound This compound This compound->Cys145 Inhibition

Caption: Mechanism of 3CLpro inhibition by this compound.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical data for this compound in comparison to a known 3CLpro inhibitor, GC376, which serves as a positive control.

Compound3CLpro IC50 (µM)
This compound5.8 ± 0.7
GC3760.5 ± 0.1

Note: This data is for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocol: In Vitro 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of this compound against 3CLpro.

Materials and Reagents:

  • Recombinant 3CLpro enzyme

  • FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[4]

  • This compound (test compound) dissolved in DMSO

  • GC376 (positive control) dissolved in DMSO

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

G A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense this compound/Controls into 384-well plate A->B C Add 3CLpro Enzyme to each well B->C D Pre-incubate at Room Temperature (e.g., 30 minutes) C->D E Initiate Reaction by adding FRET substrate D->E F Incubate at 37°C (e.g., 60 minutes) E->F G Measure Fluorescence (Excitation/Emission) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental workflow for the 3CLpro FRET-based inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO. A common concentration range to test is from 0.1 µM to 100 µM.

    • Prepare similar dilutions for the positive control, GC376.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the diluted this compound, GC376, or DMSO (for vehicle control and no-inhibitor control) to the appropriate wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of 3CLpro in the assay buffer. The final concentration in the well should be optimized (e.g., 50 ng per reaction).[4]

    • Add 25 µL of the 3CLpro solution to each well containing the test compounds and controls.

    • For the "no enzyme" control wells, add 25 µL of assay buffer without the enzyme.

    • Gently mix the plate and pre-incubate at room temperature for 30 minutes.[4] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a working solution of the FRET substrate in the assay buffer.

    • Initiate the enzymatic reaction by adding 24 µL of the FRET substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL).

Data Analysis:

  • Calculate Percent Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_this compound - Fluorescence_NoEnzyme) / (Fluorescence_NoInhibitor - Fluorescence_NoEnzyme))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as a potential 3CLpro inhibitor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the compound's inhibitory potency. The provided diagrams and data table structure offer a clear framework for understanding the experimental workflow and presenting the results. This foundational assay is a critical first step in the preclinical assessment of novel antiviral candidates targeting the coronavirus 3CLpro.

References

Application Notes & Protocols: Experimental Design for Testing the Antiviral Activity of Sabadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential antiviral properties of Sabadine, a natural alkaloid. The protocols outlined below are designed to be adaptable for screening against a variety of viruses and to elucidate the compound's mechanism of action.

Introduction

This compound is a cevanine-type steroidal alkaloid found in plants of the Veratrum and Schoenocaulon genera. While the parent compound's direct antiviral activities are not extensively documented, a related derivative, Sabadinine, has been identified through molecular docking as a potential inhibitor of the SARS-coronavirus main proteinase (3CLpro)[1][2]. This suggests that this compound and its derivatives may represent a novel class of antiviral agents. This document details a systematic approach to evaluate the antiviral efficacy of this compound, determine its therapeutic window, and explore its potential mechanism of action.

Overall Experimental Workflow

The experimental design follows a logical progression from initial toxicity profiling to specific antiviral assays and mechanistic studies.

Antiviral_Testing_Workflow A Compound Preparation (this compound Stock Solution) C Cytotoxicity Assay (Determine CC50) A->C B Cell Line & Virus Propagation B->C D Antiviral Activity Screening (CPE Inhibition Assay) B->D C->D Select non-toxic concentrations E Confirmation & Quantification (Plaque Reduction & qPCR) D->E Active Compound F Mechanism of Action Studies E->F G Data Analysis & Interpretation F->G

Caption: General workflow for antiviral testing of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Host Cells

Cell LineAssay TypeIncubation Time (h)CC₅₀ (µM)95% Confidence Interval
e.g., Vero E6MTT48
e.g., A549LDH48
e.g., MDCKNeutral Red72

CC₅₀: 50% cytotoxic concentration

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
e.g., Influenza A/PR/8/34MDCKPlaque Reduction
e.g., SARS-CoV-2Vero E6CPE Inhibition
e.g., Herpes Simplex Virus 1VeroPlaque Reduction

EC₅₀: 50% effective concentration

Table 3: Effect of this compound on Viral Load (qRT-PCR)

VirusTreatment ConditionThis compound Conc. (µM)Fold Change in Viral RNA (vs. Untreated Control)P-value
e.g., SARS-CoV-2Pre-treatment1X EC₅₀
Co-treatment1X EC₅₀
Post-treatment1X EC₅₀

Experimental Protocols

Cell Culture and Virus Propagation
  • Objective: To maintain healthy host cell cultures and generate high-titer virus stocks for subsequent assays.

  • Protocol:

    • Culture appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified 5% CO₂ incubator.

    • Infect a confluent monolayer of host cells with the virus at a low multiplicity of infection (MOI) of 0.01.

    • Incubate the infected culture until a significant cytopathic effect (CPE) is observed (typically 2-3 days).

    • Harvest the supernatant, clarify by centrifugation (3000 x g for 15 minutes at 4°C), and aliquot the virus stock.

    • Determine the virus titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay. Store aliquots at -80°C.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration range of this compound that is non-toxic to the host cells, thereby establishing the therapeutic window.

  • Protocol:

    • Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Incubate the plate for 48-72 hours (duration should match the planned antiviral assays).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Cytopathic Effect (CPE) Inhibition Assay
  • Objective: To screen for the antiviral activity of this compound by assessing its ability to protect cells from virus-induced death.

  • Protocol:

    • Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

    • Prepare serial dilutions of this compound at non-toxic concentrations (below the CC₅₀).

    • Remove the culture medium. In separate wells, add the this compound dilutions and then infect the cells with the virus at an MOI of 0.05.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

    • Incubate the plate for 48-72 hours, until CPE is clearly visible in the virus control wells.

    • Assess cell viability using a method such as the Neutral Red uptake assay or by microscopic observation.

    • Calculate the percentage of CPE inhibition for each concentration and determine the 50% effective concentration (EC₅₀).

Plaque Reduction Assay
  • Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number and/or size of viral plaques.

  • Protocol:

    • Seed host cells in 6-well plates and grow to confluence.

    • Prepare a virus dilution that will produce 50-100 plaques per well.

    • Pre-incubate the virus dilution with various concentrations of this compound for 1 hour at 37°C.

    • Wash the cell monolayers with PBS and infect with 200 µL of the virus-Sabadine mixture.

    • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

    • Remove the inoculum and overlay the cells with 3 mL of a mixture of 2X DMEM and 1.2% agarose (B213101) containing the corresponding concentration of this compound.

    • Incubate the plates at 37°C until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the effect of this compound on viral replication by measuring the amount of viral genetic material.

  • Protocol:

    • Seed cells in a 12-well plate and incubate overnight.

    • Treat the cells with this compound under different conditions: pre-treatment (compound added and removed before infection), co-treatment (compound and virus added simultaneously), or post-treatment (compound added after infection).

    • Infect the cells with the virus at an appropriate MOI.

    • At various time points post-infection (e.g., 24, 48 hours), extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA using a reverse transcriptase kit with virus-specific primers.

    • Perform qPCR using primers and probes specific for a viral gene and a host housekeeping gene (for normalization).

    • Calculate the relative quantification of viral RNA using the ΔΔCt method.

Potential Mechanism of Action: Targeting Viral Protease

Based on in-silico data for the related compound Sabadinine, a potential mechanism of action for this compound could be the inhibition of a key viral enzyme, such as the 3CL protease in coronaviruses, which is essential for viral replication[1][3].

Protease_Inhibition_Pathway cluster_0 Viral Replication Cycle A Viral Entry & Uncoating B Translation of Viral Polyprotein A->B C Polyprotein Cleavage (by Viral Protease) B->C D Formation of Replication Complex C->D Protease Viral Protease E Genome Replication & Transcription D->E F Assembly & Release of New Virions E->F This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Protease

Caption: Hypothetical mechanism of this compound inhibiting viral replication.

To investigate this, a FRET-based enzymatic assay could be employed using a purified recombinant viral protease and a fluorogenic substrate. Inhibition of the protease activity by this compound would provide strong evidence for this mechanism of action. Further studies could involve surface plasmon resonance (SPR) to determine the binding kinetics of this compound to the target protease.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Sabadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Sabadine, a natural compound of interest for its potential therapeutic properties. The following sections detail various established methods for determining cell viability and cytotoxicity, offering a range of assays to suit different research needs and laboratory capabilities.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery and development for assessing the potential of a compound to cause cell death. These assays measure various cellular parameters to determine the number of viable cells or the extent of cellular damage after exposure to a test substance like this compound.[1] Common endpoints measured include cell membrane integrity, metabolic activity, and enzymatic activity.[1] The choice of assay depends on the suspected mechanism of action of the compound and the specific research question being addressed. This document outlines several widely used colorimetric and fluorometric cytotoxicity assays that can be adapted for testing this compound.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound required to inhibit a biological process by 50%.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT4815.2 ± 1.8
A549 (Lung Cancer)WST-14822.5 ± 2.5
HepG2 (Liver Cancer)Neutral Red4818.9 ± 2.1
HCT116 (Colon Cancer)LDH2435.7 ± 3.2
HEK293 (Normal Kidney)alamarBlue48> 100

Experimental Protocols

Below are detailed protocols for several common cytotoxicity assays. It is crucial to optimize parameters such as cell seeding density, this compound concentration range, and incubation time for each specific cell line and experimental setup.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric assay for measuring cell viability. Similar to MTT, it is based on the cleavage of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[6][7]

  • Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C.[5] The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute.[6][7] Measure the absorbance at a wavelength between 420-480 nm.[6][7] A reference wavelength of >600 nm is recommended.[6][7]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay measures the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9] It is a marker of cytotoxicity and cell lysis.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[8] A reference wavelength of 680 nm can be used to correct for background.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11] The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.[11]

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[12]

  • Washing: Remove the Neutral Red medium and wash the cells with PBS.[13]

  • Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[11]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50.

alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay uses the redox indicator resazurin (B115843) to measure the metabolic activity of living cells.[14] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well, typically 10% of the culture volume.[16]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[15][17]

  • Measurement: Measure either fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a cytotoxicity assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Treatment Treat Cells with this compound Seeding->Treatment Sabadine_Prep Prepare this compound Dilutions Sabadine_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation Reagent_Addition Add Cytotoxicity Reagent (e.g., MTT, WST-1) Incubation->Reagent_Addition Incubation_Assay Incubate for Assay Development Reagent_Addition->Incubation_Assay Measurement Measure Signal (Absorbance/Fluorescence) Incubation_Assay->Measurement Data_Processing Calculate % Viability Measurement->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: General workflow for a cytotoxicity assay.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

This diagram illustrates a hypothetical mechanism by which this compound might induce cytotoxicity, for instance, through the induction of apoptosis. Further research would be required to validate this pathway.

G cluster_cell Cellular Response This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Induces ROS Increased ROS Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Application Notes and Protocols for Evaluating Sabadine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadine, a crystalline alkaloid derived from the seeds of Schoenocaulon officinale (sabadilla), belongs to the Veratrum family of steroidal alkaloids. This class of compounds has garnered significant interest in oncological research due to the established anti-cancer properties of related molecules, such as cyclopamine. Evidence suggests that Veratrum alkaloids may exert their therapeutic effects by modulating key cellular signaling pathways implicated in cancer development and progression.

These application notes provide a comprehensive guide for evaluating the efficacy of this compound using a panel of robust cell-based assays. The described protocols are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and its potential mechanism of action through the inhibition of the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.

Hedgehog Signaling Pathway Inhibition Assay

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers. Several Veratrum alkaloids have been identified as potent inhibitors of this pathway, acting on the Smoothened (SMO) protein. This assay quantitatively determines this compound's ability to inhibit Hh signaling.

Experimental Workflow: Hedgehog Signaling Pathway Inhibition

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Gli-Luciferase Reporter Cells incubate1 Incubate for 24 hours seed->incubate1 add_agonist Add Hedgehog Agonist (e.g., SAG) incubate1->add_agonist add_this compound Add this compound (serial dilutions) add_agonist->add_this compound incubate2 Incubate for 48 hours add_this compound->incubate2 lyse Lyse Cells incubate2->lyse measure_luc Measure Luciferase Activity lyse->measure_luc analyze Analyze Data & Determine IC50 measure_luc->analyze G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24 hours seed->incubate1 add_this compound Add this compound (serial dilutions) incubate1->add_this compound incubate2 Incubate for 72 hours add_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze G This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Induces Apoptosis Apoptosis Cytotoxicity->Apoptosis Can be mediated by Necrosis Necrosis Cytotoxicity->Necrosis Can be mediated by

Application Notes and Protocols for the Isolation of Sabadine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadine is a steroidal alkaloid belonging to the cevadine-type alkaloids found in the seeds of Schoenocaulon officinale, commonly known as sabadilla.[1] This plant is native to Mexico, Central America, and Venezuela.[2] The seeds of S. officinale contain a complex mixture of alkaloids, with veratridine (B1662332) and cevadine (B150009) being the most abundant.[1][3] this compound is present in smaller quantities along with other minor alkaloids such as sabadilline (B1170700) and sabadinine.[1] The alkaloid mixture from sabadilla seeds has been traditionally used for its insecticidal properties.[1][2] This document provides a detailed protocol for the isolation of this compound from its natural source, Schoenocaulon officinale seeds, intended for research and drug development purposes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide information on the physicochemical properties of this compound and the composition of the total alkaloid extract from Schoenocaulon officinale seeds.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
Molecular FormulaC₂₉H₄₇NO₈
Molecular Weight537.7 g/mol
Melting Point256-258 °C (decomposes)
AppearancePrisms
SynonymsSabatine

Table 2: General Composition of Sabadilla Alkaloids from Schoenocaulon officinale Seeds [1]

AlkaloidRelative Abundance
CevadineMajor
VeratridineMajor
This compoundMinor
SabadinineMinor
SabadillineMinor
Total Alkaloid Content Typically < 1% of seed weight

Experimental Protocols

This protocol is divided into three main stages: extraction of total alkaloids, separation of the water-soluble alkaloid fraction, and chromatographic isolation of this compound.

Part 1: Extraction of Total Alkaloids from Schoenocaulon officinale Seeds

This procedure is based on established methods for extracting alkaloids from plant material.

Materials and Reagents:

Protocol:

  • Preparation of Plant Material: Grind the dried seeds of Schoenocaulon officinale to a coarse powder.

  • Defatting: Place the powdered seeds in a cellulose (B213188) thimble and perform a Soxhlet extraction with hexane for 6-8 hours to remove lipids and other nonpolar compounds. Discard the hexane extract.

  • Alkaloid Extraction: Air-dry the defatted seed powder to remove residual hexane. Subsequently, perform a Soxhlet extraction with methanol for 8-12 hours to extract the alkaloids.

  • Acid-Base Extraction: a. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue. b. Dissolve the residue in 10% aqueous acetic acid. c. Filter the acidic solution to remove any insoluble material. d. Basify the clear filtrate to a pH of 9-10 by the dropwise addition of ammonium hydroxide. This will precipitate the free alkaloids. e. Extract the precipitated alkaloids with dichloromethane (3 x 100 mL). f. Combine the dichloromethane extracts and wash them with distilled water (2 x 50 mL). g. Dry the dichloromethane extract over anhydrous sodium sulfate and filter. h. Evaporate the solvent under reduced pressure to yield the crude total alkaloid mixture.

Part 2: Separation of the Water-Soluble Alkaloid Fraction

Based on literature indicating that "sabatine" (this compound) is found in the water-soluble portion of the alkaloid mixture, this step aims to enrich this fraction.[4]

Materials and Reagents:

  • Crude total alkaloid mixture

  • Distilled water

  • Dichloromethane

  • Separatory funnel

Protocol:

  • Dissolve a portion of the crude total alkaloid mixture in a minimal amount of dichloromethane.

  • Add distilled water to the solution in a separatory funnel (approximately a 1:1 ratio of dichloromethane to water).

  • Shake the funnel vigorously and allow the layers to separate.

  • Carefully collect the aqueous (upper) layer. This layer contains the water-soluble alkaloids, including this compound.

  • Repeat the extraction of the dichloromethane layer with fresh distilled water twice more to maximize the recovery of water-soluble alkaloids.

  • Combine the aqueous extracts.

  • Lyophilize or carefully evaporate the water from the combined aqueous extracts to obtain the enriched water-soluble alkaloid fraction.

Part 3: Chromatographic Isolation of this compound

This protocol utilizes partition chromatography on a buffered stationary phase, a technique shown to be effective for separating sabadilla alkaloids.[4] High-Performance Liquid Chromatography (HPLC) is then used for final purification and analysis.

Materials and Reagents:

  • Water-soluble alkaloid fraction

  • Silicic acid

  • Phosphate (B84403) buffer (pH 4.0 - 4.5)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Ammonia solution

  • Chromatography column

  • HPLC system with a C18 column and a UV or ELSD detector

  • Fraction collector

  • TLC plates (silica gel) and developing chamber

  • Dragendorff's reagent for alkaloid visualization

Protocol:

  • Preparation of the Stationary Phase: a. Prepare a phosphate buffer solution with a pH between 4.0 and 4.25. b. In a beaker, mix silicic acid with the buffer to create a slurry. The consistency should be suitable for packing a chromatography column.

  • Column Packing: Pack a chromatography column with the buffered silicic acid slurry. Allow the column to settle and equilibrate with chloroform.

  • Sample Loading: Dissolve the water-soluble alkaloid fraction in a minimal amount of chloroform and load it onto the top of the column.

  • Elution: Elute the column with chloroform. The separation of alkaloids is based on their partitioning between the stationary buffered aqueous phase and the mobile organic phase.

  • Fraction Collection and Analysis: a. Collect fractions of the eluate using a fraction collector. b. Monitor the separation by spotting fractions onto TLC plates, developing with a suitable solvent system (e.g., chloroform:methanol, 9:1), and visualizing with Dragendorff's reagent. c. Combine fractions that show a similar profile and contain the target compound (this compound).

  • HPLC Purification and Analysis: a. Concentrate the combined fractions containing this compound. b. Further purify the enriched fraction using preparative HPLC. A reverse-phase C18 column is recommended. c. A suitable mobile phase could consist of a gradient of acetonitrile and an ammonium acetate buffer (e.g., 10mM, pH 9.6).[3] d. Monitor the elution at a suitable wavelength (e.g., 210-220 nm for compounds without a strong chromophore) or using an Evaporative Light Scattering Detector (ELSD). e. Collect the peak corresponding to this compound. f. Verify the purity of the isolated this compound using analytical HPLC under similar conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Schoenocaulon officinale Seeds grinding Grinding start->grinding defatting Soxhlet Extraction (Hexane) grinding->defatting extraction Soxhlet Extraction (Methanol) defatting->extraction concentration1 Concentration extraction->concentration1 acid_base Acid-Base Extraction concentration1->acid_base crude_alkaloids Crude Total Alkaloids acid_base->crude_alkaloids partition Water-Dichloromethane Partition crude_alkaloids->partition aqueous_fraction Water-Soluble Fraction partition->aqueous_fraction column_chrom Partition Chromatography (Buffered Silicic Acid) aqueous_fraction->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc isolated_this compound Isolated this compound hplc->isolated_this compound

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway of Major Sabadilla Alkaloids

While the specific signaling pathway for this compound is not well-elucidated, the major alkaloids from sabadilla, veratridine and cevadine, are known to act on voltage-gated sodium channels. It is plausible that this compound, being a structurally related cevadine-type alkaloid, may have a similar mechanism of action. The following diagram illustrates this proposed pathway.

signaling_pathway cluster_cell Neuronal or Muscle Cell Na_channel Voltage-Gated Sodium Channel Na_influx Na⁺ Influx Na_channel->Na_influx Opening depolarization Membrane Depolarization Ca_channel Voltage-Gated Calcium Channel depolarization->Ca_channel Opens Ca_influx Increased Intracellular Ca²⁺ Ca_channel->Ca_influx Opening neurotransmitter_release Neurotransmitter Release / Muscle Contraction Ca_influx->neurotransmitter_release Na_influx->depolarization Sabadilla_Alkaloids Veratridine & Cevadine (and potentially this compound) Sabadilla_Alkaloids->Na_channel Binds and causes persistent activation

References

Application Notes and Protocols for Sabadine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadine is a steroidal alkaloid belonging to the veratrum alkaloids. These compounds are known for their potent effects on excitable cells, primarily through their interaction with voltage-gated sodium channels. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro cell culture experiments, catering to researchers in pharmacology, neuroscience, and drug development. Due to the limited availability of specific quantitative solubility data for this compound, the following protocols include recommendations for empirical determination of solubility and are based on best practices for handling poorly soluble compounds in a cell culture context.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₉H₄₇NO₈PubChem
Molecular Weight537.7 g/mol [1]PubChem[1]
AppearanceSolid powderGeneral knowledge
Recommended Solvents for Stock Solutions
SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥20 mg/mL (empirically determine)Common solvent for poorly water-soluble compounds. Final concentration in cell culture medium should be ≤0.5% to avoid cytotoxicity.[2][3][4]
EthanolEmpirically determineMay be used as an alternative to DMSO, but compatibility with specific cell lines and assays should be verified.[2]
WaterExpected to be poorly solubleNot recommended for primary stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable pipette tips

Procedure:

  • Weighing: Accurately weigh out approximately 5.38 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[5] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile, disposable pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not dilute the stock in aqueous buffers like PBS before adding to the complete medium, as this is more likely to cause precipitation.[6]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution that will be added to the cells is at a non-toxic level, typically ≤0.5%.[2][3][4] For sensitive cell lines, a lower concentration (e.g., ≤0.1%) may be necessary.[3]

  • Vehicle Control: Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Use Immediately: Use the freshly prepared working solutions for your cell culture experiments immediately. Do not store diluted working solutions.

Protocol 3: General Cell Culture Experiment with this compound Treatment (Adherent Cells)

Materials:

  • Cultured adherent cells at appropriate confluency (e.g., 70-80%)

  • Pre-warmed complete cell culture medium

  • This compound working solutions (prepared as in Protocol 2)

  • Vehicle control working solution

  • Sterile serological pipettes and pipette tips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

  • Aspirate Medium: Carefully aspirate the old culture medium from the wells.

  • Treatment: Add the prepared this compound working solutions and the vehicle control solution to the respective wells.

  • Incubation: Return the culture vessel to the incubator and incubate for the desired treatment duration.

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, protein extraction, RNA isolation).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound, like the related veratrum alkaloid veratridine (B1662332), is proposed to act as a voltage-gated sodium channel (VGSC) agonist. It binds to the open state of the channel, leading to a persistent activation and inhibition of channel inactivation.[7][8] This results in a continuous influx of Na⁺ ions, causing membrane depolarization.

Sabadine_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to Na_Influx Persistent Na⁺ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Cellular_Response Downstream Cellular Effects (e.g., Neurotransmitter Release, Cytotoxicity) Depolarization->Cellular_Response Triggers

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for conducting a cell-based assay with this compound.

Sabadine_Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (Protocol 1) start->prepare_stock culture_cells Culture Adherent Cells start->culture_cells prepare_working Prepare this compound Working Solutions (Protocol 2) prepare_stock->prepare_working seed_cells Seed Cells in Multi-well Plates culture_cells->seed_cells treat_cells Treat Cells with this compound and Vehicle Control (Protocol 3) seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: General workflow for a cell culture experiment involving this compound treatment.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in stock solution upon storage Solvent has absorbed water (especially DMSO). Storage temperature is too high. Exceeded solubility limit.Use fresh, anhydrous DMSO for preparing stock solutions. Ensure storage at -80°C for long-term stability. If precipitation persists after gentle warming and vortexing, the solution may be supersaturated; consider preparing a fresh, less concentrated stock.
Precipitation upon dilution in aqueous media Compound is poorly soluble in water.Dilute the DMSO stock solution directly into the complete cell culture medium with vigorous mixing. Avoid intermediate dilutions in aqueous buffers like PBS.[6]
Inconsistent experimental results Degradation of this compound in working solutions. Multiple freeze-thaw cycles of the stock solution. Inaccurate initial concentration of the stock solution.Prepare fresh working dilutions for each experiment from a frozen stock. Aliquot the main stock solution to avoid repeated freezing and thawing. Ensure the compound is fully dissolved when preparing the stock solution and use a calibrated balance.
Cell toxicity observed in vehicle control High final concentration of the solvent (e.g., DMSO) in the cell culture medium. The specific cell line is highly sensitive to the solvent.Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[2][3][4] Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line.

References

Application Notes and Protocols for High-Throughput Screening of Sabadine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the discovery and characterization of novel Sabadine analogs. Given that many steroidal alkaloids modulate ion channel activity, these protocols are primarily focused on identifying modulators of voltage-gated sodium channels (Na\textsubscript{v}). The described methods can be adapted for other potential targets as knowledge of this compound's pharmacology evolves.

Introduction to this compound and High-Throughput Screening

This compound is a cevanine-type steroidal alkaloid found in plants of the Schoenocaulon and Veratrum genera. While its precise mechanism of action is not extensively characterized in publicly available literature, related compounds are known to modulate the function of ion channels, particularly voltage-gated sodium channels, which are critical in the pathophysiology of various neurological and cardiovascular disorders.[1][2] High-throughput screening (HTS) offers a rapid and efficient approach to screen large libraries of this compound analogs to identify compounds with desired biological activities.[3]

This document outlines protocols for primary and secondary screening assays, including fluorescence-based assays for initial hit identification and automated electrophysiology for more detailed characterization of promising compounds.[4][5]

Primary High-Throughput Screening: Fluorescence-Based Assays

Fluorescence-based assays are well-suited for primary HTS campaigns due to their high throughput, sensitivity, and relatively low cost.[6][7] These methods indirectly measure ion channel activity by detecting changes in membrane potential or ion flux.[4]

Membrane Potential Assay using Voltage-Sensitive Dyes

This assay identifies compounds that modulate the membrane potential of cells expressing the target sodium channel. Depolarization of the cell membrane, indicative of sodium channel opening, is detected by a change in the fluorescence of a voltage-sensitive dye.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human voltage-gated sodium channel subtype of interest (e.g., Na\textsubscript{v}1.7 in HEK293 cells) in the appropriate growth medium.

    • Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO\textsubscript{2} incubator for 24-48 hours.

  • Compound Preparation and Plating:

    • Prepare a library of this compound analogs in 100% DMSO at a stock concentration of 10 mM.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the assay plates. Include appropriate controls: DMSO for negative control and a known Na\textsubscript{v} channel modulator (e.g., Tetracaine) for positive control.

  • Dye Loading:

    • Prepare a loading buffer containing a voltage-sensitive fluorescent dye (e.g., a FRET-based dye) according to the manufacturer's instructions.

    • Remove the cell culture medium from the assay plates and add the dye-loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes to allow for dye uptake.

  • Assay Execution and Data Acquisition:

    • Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

    • Measure the baseline fluorescence for a defined period.

    • Add a stimulating agent (e.g., veratridine (B1662332) or a high concentration of potassium chloride) to activate the sodium channels.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the controls on each plate.

    • Identify "hits" as compounds that produce a statistically significant change in fluorescence compared to the negative control.

Ion Flux Assay

This assay measures the influx of ions through the target channel. For sodium channels, a surrogate ion like Lithium (Li\textsuperscript{+}) can be used, which is then detected by atomic absorption spectroscopy.[8] Alternatively, a sodium-sensitive fluorescent dye can be employed.

Experimental Protocol (using a Sodium-Sensitive Dye):

  • Cell Culture and Plating: Follow the same procedure as in the membrane potential assay.

  • Compound Plating: Follow the same procedure as in the membrane potential assay.

  • Dye Loading:

    • Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., ANG-2) according to the manufacturer's instructions.

    • Wash the cells with a low-sodium buffer.

    • Add the dye-loading buffer and incubate at 37°C for 60 minutes.

  • Assay Execution and Data Acquisition:

    • Wash the cells again with a low-sodium buffer.

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add a high-sodium buffer containing a channel activator (e.g., veratridine).

    • Record the change in fluorescence over time.

  • Data Analysis: Similar to the membrane potential assay, calculate the change in fluorescence and normalize to controls to identify hits.

Secondary Screening and Hit Confirmation: Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) is the gold standard for studying ion channels, as it provides a direct measure of ion channel activity.[9][10] It is used to confirm hits from the primary screen and to characterize their mechanism of action in more detail.[11]

Automated Patch Clamp Protocol

Modern APC platforms, such as the SyncroPatch or Qube, allow for high-throughput electrophysiological recordings from hundreds of cells simultaneously.[12][13]

Experimental Protocol:

  • Cell Preparation:

    • Harvest the cells expressing the target sodium channel.

    • Prepare a single-cell suspension at the optimal density recommended for the specific APC platform.

  • Instrument Setup:

    • Prime the APC instrument and the microfluidic chip with the appropriate intracellular and extracellular solutions.

    • The extracellular solution should contain the necessary ions for recording sodium currents, and the intracellular solution should be formulated to maintain cell viability and allow for stable recordings.

  • Compound Application:

    • Prepare the this compound analog "hits" at various concentrations in the extracellular solution.

    • Load the compound solutions into the designated wells on the compound plate.

  • Electrophysiological Recording:

    • The APC system will automatically trap individual cells and form a giga-ohm seal.

    • A voltage protocol is applied to the cells to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential and then applying a series of depolarizing voltage steps.

    • The baseline current is recorded, and then the compound is applied. The effect of the compound on the sodium current is then recorded.

  • Data Analysis:

    • Measure parameters such as peak current amplitude, activation and inactivation kinetics, and use-dependence of the block.

    • Generate dose-response curves to determine the IC\textsubscript{50} or EC\textsubscript{50} for each compound.

    • Compare the effects of the this compound analogs to known sodium channel blockers.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables to facilitate comparison and decision-making.

Table 1: Summary of Primary HTS Data for this compound Analogs

Compound IDMax % Inhibition (Membrane Potential Assay)EC50 (Membrane Potential Assay, µM)Max % Inhibition (Ion Flux Assay)EC50 (Ion Flux Assay, µM)
SAB-001852.5902.1
SAB-00215> 5012> 50
SAB-003950.8980.7
...............

Table 2: Summary of Secondary APC Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMechanism of Action
SAB-0011.81.1State-dependent block
SAB-0030.51.0Open-channel block
............

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the modulation of a voltage-gated sodium channel by a this compound analog.

cluster_membrane Cell Membrane cluster_cellular_response Cellular Response NaV Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx NaV->Na_in Opens This compound This compound Analog This compound->NaV Binds to channel Depolarization Membrane Depolarization Na_in->Depolarization Causes ActionPotential Action Potential Firing Depolarization->ActionPotential Initiates Neurotransmission Altered Neurotransmission ActionPotential->Neurotransmission Leads to

Caption: Hypothetical signaling pathway of a this compound analog modulating a voltage-gated sodium channel.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for this compound analogs.

cluster_primary Primary HTS cluster_secondary Secondary Screening cluster_downstream Downstream Development CompoundLibrary This compound Analog Library FluorescenceAssay Fluorescence-Based Assay (Membrane Potential or Ion Flux) CompoundLibrary->FluorescenceAssay HitIdentification Hit Identification FluorescenceAssay->HitIdentification DoseResponse Dose-Response Analysis HitIdentification->DoseResponse APC Automated Patch Clamp (APC) DoseResponse->APC HitConfirmation Hit Confirmation & Mechanism of Action APC->HitConfirmation LeadOptimization Lead Optimization HitConfirmation->LeadOptimization

Caption: High-throughput screening workflow for the discovery of this compound analog modulators.

Conclusion

The described high-throughput screening methods provide a robust framework for the identification and characterization of novel this compound analogs with therapeutic potential. By combining high-throughput fluorescence-based primary screening with gold-standard automated patch clamp secondary screening, researchers can efficiently advance promising compounds through the drug discovery pipeline. Careful data analysis and visualization are critical for making informed decisions and accelerating the development of new medicines.

References

Animal Models for In Vivo Testing of Sabadine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of novel therapeutic compounds.

Note to the user: Initial searches for "Sabadine" did not yield specific information regarding its in vivo testing in animal models. The following application notes and protocols are therefore provided as a detailed template. This document, using the placeholder "Compound X," illustrates the expected structure, level of detail, and data presentation for such a guide. Researchers can adapt this framework for their specific compound of interest.

Introduction to In Vivo Testing of Compound X

The transition from in vitro to in vivo studies is a critical step in the drug development pipeline. In vivo testing in animal models provides essential information on the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a therapeutic candidate like Compound X before it can be considered for human clinical trials. These studies are indispensable for understanding how a compound behaves in a complex biological system.[1][2] The selection of appropriate animal models is paramount and depends on the therapeutic indication and the specific questions being addressed.[1]

This document provides an overview of common animal models and detailed protocols for the in vivo assessment of Compound X.

Animal Models for Efficacy and Safety Assessment

The choice of animal model is crucial for the successful preclinical evaluation of Compound X. Murine models, such as mice and rats, are frequently used in early drug discovery due to their physiological similarities to humans, accessibility, and versatility.[1]

Commonly Used Animal Models:

  • Mice (Mus musculus): Various strains are available, including inbred strains like BALB/c and C57BL/6, and outbred stocks like CD-1. Specific transgenic or disease-induced models can be used depending on the therapeutic target of Compound X. For instance, in oncology, xenograft models where human tumor cells are implanted into immunodeficient mice are common.

  • Rats (Rattus norvegicus): Sprague-Dawley and Wistar rats are frequently used for toxicity and pharmacokinetic studies.[3] They are larger than mice, which can facilitate surgical procedures and blood sampling.

  • Guinea Pigs (Cavia porcellus): These can be valuable for specific studies, such as dermatological applications or for modeling infectious diseases.

  • Rabbits (Oryctolagus cuniculus): Often used for toxicology studies, particularly for dermal and ocular irritation tests, as well as for studying cardiovascular diseases.

The selection of the model should be guided by the specific therapeutic area. For example, in the study of anti-inflammatory agents, models inducing inflammation via agents like carrageenan or acetic acid are employed.[4]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and reliability of in vivo studies.

Acute Toxicity Study (LD50 Determination)

This study aims to determine the median lethal dose (LD50) of Compound X, providing initial information on its short-term toxicity.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice (20-25 g) of both sexes.

  • Grouping: Animals are divided into a control group and at least four test groups (n=6 per group).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dosing:

    • The control group receives the vehicle (e.g., saline, distilled water).

    • Test groups receive geometrically increasing doses of Compound X administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Animals are observed continuously for the first 4 hours after administration, then periodically for 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or coma.

  • Data Collection: Mortality is recorded for each group over the 14-day period.

  • Analysis: The LD50 is calculated using a suitable statistical method, such as the probit analysis.

Efficacy Study in a Xenograft Mouse Model (Oncology)

This protocol describes the evaluation of the anti-tumor efficacy of Compound X in an immunodeficient mouse model.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Culture: Human cancer cells relevant to the therapeutic target of Compound X are cultured under standard conditions.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Randomization and Grouping: Once tumors reach the desired size, mice are randomized into a vehicle control group and one or more treatment groups (n=8-10 per group).

  • Treatment:

    • The control group receives the vehicle.

    • Treatment groups receive Compound X at various doses and schedules (e.g., daily, twice weekly) via the intended route of administration.

  • Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Collection: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Acute Toxicity of Compound X in Mice

Dose (mg/kg)Number of AnimalsMortality (%)
Vehicle Control60
5060
100616.7
200650
400683.3
8006100

Table 2: Pharmacokinetic Parameters of Compound X in Rats Following a Single Oral Dose

ParameterValue
Cmax (ng/mL)1250 ± 150
Tmax (h)2.0 ± 0.5
AUC₀₋t (ng·h/mL)8750 ± 980
t₁/₂ (h)6.5 ± 1.2
Bioavailability (%)45

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Hypothetical Signaling Pathway of Compound X

The following diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a key kinase in a cancer-related signaling pathway.

Hypothetical Signaling Pathway of Compound X GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation and Survival TF->Proliferation Promotes CompoundX Compound X CompoundX->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Compound X.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo efficacy study using a xenograft model.

Experimental Workflow for In Vivo Efficacy Study CellCulture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Dosing with Compound X or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (e.g., TGI) Endpoint->Analysis

Caption: Workflow of a xenograft model efficacy study.

References

Analytical Methods for Quantifying Sabadine and Related Alkaloids in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadine is a steroidal alkaloid found in the seeds of Schoenocaulon officinale, commonly known as sabadilla. Sabadilla extract is a natural insecticide, and its primary active and toxic components are a mixture of alkaloids, with cevadine (B150009) and veratridine (B1662332) being the most abundant and well-studied. Due to the scarcity of analytical methods specifically targeting this compound, this document focuses on the robust and validated methods for the quantification of the major Sabadilla alkaloids, cevadine and veratridine, in biological samples. These methods are crucial for pharmacokinetic studies, toxicological assessments, and drug development activities involving these compounds. The protocols and data presented here are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of Sabadilla alkaloids in complex biological matrices such as plasma, serum, and tissue homogenates requires sensitive and selective analytical methods. LC-MS/MS is the preferred technique due to its high specificity and sensitivity, allowing for the detection of low concentrations of the analytes. HPLC with UV detection can also be employed, although it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters for the analysis of veratridine and cevadine in biological samples using LC-MS/MS.

Table 1: LC-MS/MS Method for Veratridine and Cevadine in Whole Blood [1][2]

ParameterVeratridineCevadine
Linearity Range 0.1 - 10 ng/mL0.1 - 10 ng/mL
Limit of Detection (LOD) 0.07 ng/mL0.10 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.25 ng/mL
Recovery 68.2%78.1%
Precision (RSD%) Within-day: < 9.2%Within-day: < 9.2%
Between-day: 7.5% - 12.3%Between-day: 7.6% - 13.5%
Matrix Effect Not explicitly reported, but a potential source of variability.Not explicitly reported, but a potential source of variability.

Table 2: LC-MS/MS Method for Veratrum Alkaloids in Plasma/Serum [3][4]

ParameterJervineProtoveratrine A
Linearity Range 0.1 - 37.5 ng/mL (plasma)0.1 - 37.5 ng/mL (plasma)
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Recovery 65.2% (plasma)56.3% (plasma)
Precision (CV%) Intra-day: < 12.0%Intra-day: < 10.3%
Inter-day: < 12.0%Inter-day: < 10.3%
Matrix Effect < 0.92 (plasma)< 0.92 (plasma)

Note: Data for Jervine and Protoveratrine A are included as they are structurally related Veratrum alkaloids and the analytical principles are similar.

Experimental Protocols

Protocol 1: Quantification of Veratridine and Cevadine in Whole Blood by LC-MS/MS

This protocol is based on the method described by Gaillard and Pepin (2001) for the analysis of Veratrum alkaloids in fatal poisoning cases.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood, add an internal standard (e.g., a structurally similar alkaloid not present in the sample).

  • Add 5 mL of a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for veratridine, cevadine, and the internal standard.

Protocol 2: General Procedure for Solid-Phase Extraction (SPE) of Alkaloids from Biological Fluids

This is a general protocol that can be adapted for the extraction of Sabadilla alkaloids from plasma or serum.

1. Sample Pre-treatment

  • To 1 mL of plasma or serum, add an internal standard.

  • Acidify the sample by adding 1 mL of 0.1 M HCl.

  • Vortex to mix.

2. Solid-Phase Extraction

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the alkaloids with 3 mL of a suitable solvent (e.g., methanol or a mixture of methanol and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathway of Sabadilla Alkaloids

The primary mechanism of action of Sabadilla alkaloids like veratridine and cevadine is the persistent activation of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[5][6] This leads to a continuous influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and eventual paralysis.

Signaling_Pathway This compound This compound / Veratridine VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and activates Na_Influx Na+ Influx VGSC->Na_Influx Persistent opening Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis

Caption: Signaling pathway of Sabadilla alkaloids.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound and related alkaloids in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Blood) Spiking Spike with Internal Standard Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Docking Studies of Sabadine with SARS-CoV-2 3CLpro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), for its replication.[1][2] This enzyme is crucial for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2][3][4] Natural products represent a rich source of chemical diversity for the discovery of novel therapeutic agents. Sabadine, a steroidal alkaloid, has been previously identified as a potential inhibitor of the SARS-CoV 3CLpro through in-silico docking studies. Given the high degree of sequence and structural similarity between the 3CLpro of SARS-CoV and SARS-CoV-2, this compound presents itself as a promising candidate for investigation as an inhibitor of the SARS-CoV-2 main protease.[5]

These application notes provide a detailed overview of the methodologies and protocols for conducting molecular docking studies of this compound with the SARS-CoV-2 3CLpro. The described workflow is intended to guide researchers in performing similar in-silico analyses to evaluate the potential of natural products as antiviral agents.

Data Presentation

While specific experimental data for the binding of this compound with SARS-CoV-2 3CLpro is not yet widely published, the following table represents a typical format for presenting the results of such a docking study. The values provided are illustrative and based on findings for other natural products with inhibitory activity against SARS-CoV-2 3CLpro.

CompoundBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond InteractionsHydrophobic Interactions
This compound (Illustrative) -8.5HIS41, CYS145, GLU166, GLN189HIS41, GLU166CYS145, MET165, LEU167
Control Inhibitor (e.g., N3) -7.8HIS41, GLY143, CYS145, GLU166HIS41, GLY143, CYS145MET49, LEU141

Experimental Protocols

Protocol 1: Molecular Docking of this compound with SARS-CoV-2 3CLpro

This protocol outlines the steps for performing a rigid molecular docking study to predict the binding affinity and mode of this compound to the SARS-CoV-2 3CLpro.

1. Preparation of the Receptor (SARS-CoV-2 3CLpro):

  • 1.1. Retrieval of Protein Structure: Download the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB; e.g., PDB ID: 6LU7).

  • 1.2. Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • The prepared protein structure should be saved in a PDBQT format for use with AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • 2.1. Retrieval of Ligand Structure: Obtain the 3D structure of this compound from a chemical database such as PubChem or ZINC.

  • 2.2. Ligand Preparation:

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges.

    • Define the rotatable bonds.

    • The prepared ligand structure should be saved in a PDBQT format.

3. Molecular Docking Procedure:

  • 3.1. Grid Box Definition:

    • Define a grid box that encompasses the active site of the 3CLpro. The active site is located in the cleft between Domain I and Domain II and includes the catalytic dyad, HIS41 and CYS145.[1][3]

    • The grid box dimensions should be sufficiently large to allow for translational and rotational sampling of the ligand.

  • 3.2. Docking Simulation:

    • Perform the molecular docking using software such as AutoDock Vina.

    • The program will explore various conformations of this compound within the defined grid box and calculate the binding energy for each conformation.

  • 3.3. Analysis of Docking Results:

    • Analyze the output to identify the binding pose with the lowest binding energy, which represents the most favorable binding mode.

    • Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Discovery Studio) to examine the interactions between this compound and the active site residues of 3CLpro.[6][7]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Retrieve 3CLpro Structure (e.g., PDB: 6LU7) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Retrieve this compound Structure (e.g., PubChem) PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Grid Define Grid Box (around active site) PrepProt->Grid PrepLig->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Results (Binding energy, poses) Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) Analyze->Visualize Report Generate Report Visualize->Report Sabadine_3CLpro_Interaction cluster_protein SARS-CoV-2 3CLpro Active Site HIS41 HIS41 CYS145 CYS145 GLU166 GLU166 MET165 MET165 GLN189 GLN189 This compound This compound This compound->HIS41 H-Bond This compound->CYS145 Hydrophobic This compound->GLU166 H-Bond This compound->MET165 Hydrophobic This compound->GLN189 Interaction

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Sabadine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabadine, a naturally occurring cevanine-type steroidal alkaloid from the Veratrum genus, represents a compelling scaffold for the development of novel therapeutic agents. Like other Veratrum alkaloids, this compound and its analogues are known to exert biological effects through the modulation of voltage-gated sodium channels (VGSCs), making them promising candidates for cardiovascular and neurological drug discovery. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

This document provides detailed protocols and application notes for the synthesis of this compound derivatives and the evaluation of their biological activity, with a focus on their interaction with VGSCs. While specific SAR data for this compound derivatives are not extensively available in the public domain, the following protocols are based on established methods for the synthesis and analysis of related Veratrum alkaloids and can be readily adapted for this compound.

Data Presentation: Structure-Activity Relationship of Hypothetical this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating how structural modifications could influence their activity as sodium channel modulators and their resulting hypotensive effects. The data is presented for illustrative purposes to guide SAR studies.

Compound IDR1-substituent (C-3)R2-substituent (C-4)Sodium Channel Activity (IC50, µM)Hypotensive Effect (% decrease in MAP)
This compound-OAc-OH15.225
SD-01-OH-OH35.815
SD-02-OMe-OH12.530
SD-03-OAc-OMe8.745
SD-04-OAc=O22.120
SD-05-NH2-OH45.310

Caption: Table 1. Hypothetical SAR data for this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Exemplified by C-3 Esterification)

This protocol describes a general method for the esterification of the C-3 hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired ester derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Evaluation of Sodium Channel Modulation using a Fluorescent Membrane Potential Assay

This protocol provides a method to assess the activity of this compound derivatives on voltage-gated sodium channels using a fluorescent plate reader-based assay. This assay uses a voltage-sensitive dye to measure membrane depolarization induced by a sodium channel agonist like veratridine (B1662332), and the inhibitory effect of test compounds.[1]

Materials:

  • HEK-293 cells stably expressing a voltage-gated sodium channel subtype (e.g., NaV1.5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96- or 384-well cell culture plates

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Veratridine solution

  • This compound derivatives (test compounds) dissolved in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated liquid handling capabilities

Procedure:

  • Cell Plating: Seed the HEK-293 cells into the wells of the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives and a reference sodium channel blocker in assay buffer. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the cell plate in the fluorescence plate reader.

  • Agonist Addition and Reading: Use the instrument's liquid handler to add a pre-determined concentration of veratridine to all wells to activate the sodium channels.

  • Immediately begin recording the fluorescence intensity over time. The influx of sodium ions will cause membrane depolarization, leading to a change in fluorescence.

  • Data Analysis: The inhibitory effect of the this compound derivatives is determined by the reduction in the veratridine-induced fluorescence signal. Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Intracellular Intracellular Space Na_in Na+ Extracellular Extracellular Space Na_out Na+ Na_out->VGSC Influx Depolarization Membrane Depolarization Na_in->Depolarization Leads to This compound This compound Derivative This compound->VGSC Modulates

Caption: Figure 1. Simplified signaling pathway of VGSC modulation by this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation This compound This compound Reaction Chemical Modification (e.g., Esterification) This compound->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Membrane Potential Assay Characterization->Assay Test Derivatives Cell_Culture Cell Culture (NaV-expressing cells) Cell_Culture->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Figure 2. Experimental workflow for synthesis and biological evaluation.

SAR_Logic Start This compound Scaffold Modification Introduce Structural Modifications (R1, R2, etc.) Start->Modification Synthesis Synthesize Analogues Modification->Synthesis Bioassay Biological Assay (e.g., Sodium Channel Activity) Synthesis->Bioassay Data Collect Quantitative Data (IC50, EC50) Bioassay->Data Analysis Analyze Structure-Activity Relationships Data->Analysis Conclusion Identify Key Pharmacophores & Optimize Lead Compound Analysis->Conclusion

Caption: Figure 3. Logical workflow for structure-activity relationship studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Sabadine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sabadine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a steroidal alkaloid, a class of naturally occurring compounds with a steroidal backbone. Like many other steroidal alkaloids, this compound is a lipophilic molecule with inherently low aqueous solubility. This poor solubility can lead to several challenges in in vitro assays, including precipitation of the compound in aqueous buffers and cell culture media, which can result in inaccurate and irreproducible experimental outcomes.

Q2: What are the recommended starting solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common organic solvents used to prepare high-concentration stock solutions of poorly water-soluble compounds like this compound. It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or absolute ethanol. These stock solutions can then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Q3: What is the likely molecular target of this compound?

Based on the mechanism of action of structurally related veratrum alkaloids, such as veratridine (B1662332) and cevadine, this compound is presumed to act as a modulator of voltage-gated sodium channels (VGSCs).[1][2] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[2] It is likely that this compound, similar to its analogs, causes persistent activation of these channels, leading to increased nerve and muscle excitability.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
  • Cause: The low aqueous solubility of this compound is exceeded when the organic solvent stock solution is diluted into the aqueous medium.

  • Solutions:

    • Optimize Final Co-solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay. While a higher concentration of co-solvent can aid solubility, it may also induce cellular toxicity. Aim for a final co-solvent concentration of less than 1%, and ideally below 0.5%, especially for cell-based assays.

    • Stepwise Dilution: Instead of a single-step dilution, add the this compound stock solution to the aqueous buffer in a stepwise manner with vigorous vortexing or sonication between each addition. This can help to prevent immediate precipitation.

    • Use of a Surfactant: For cell-free assays, consider the addition of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.05%) to the aqueous buffer to improve the solubility of this compound. Note that surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.

    • pH Adjustment: For cell-free assays, the solubility of some alkaloids can be influenced by pH. If your experimental endpoint is not pH-sensitive, you could explore adjusting the pH of the buffer. However, this is generally not recommended for cell-based assays where maintaining physiological pH is critical.

Issue 2: Inconsistent or non-reproducible assay results.
  • Cause: This can be a consequence of partial precipitation of this compound, leading to variations in the effective concentration of the compound in solution. It could also be due to the degradation of the compound.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.

    • Visual Inspection: Before adding the this compound solution to your assay, visually inspect it for any signs of precipitation. If precipitation is observed, do not proceed with the experiment and refer to the solubilization troubleshooting steps.

    • Include Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent (e.g., DMSO) as the wells treated with this compound. This will help to distinguish the effects of this compound from any effects of the solvent itself.

Data Presentation

CompoundSolventSolubility (mg/mL)
VU0238429DMSO≥20
A VitaminDMSO11.9
B VitaminDMSO0.0
C VitaminDMSO0.0

Data for VU0238429 from Sigma-Aldrich product page. Data for Vitamins from Gaylord Chemical Company, L.L.C. product information.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for use with this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder. The molecular weight of this compound is 537.69 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 5.38 mg of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is kept to a minimum and is consistent across all experimental and control groups.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from a standard MTT assay protocol and can be used to assess the cytotoxic effects of this compound on a chosen cell line.[3][4]

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock in 100% DMSO working Prepare Serial Dilutions in Assay Buffer stock->working Dilute treat Treat Cells with this compound Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate measure Measure Endpoint (e.g., Viability, Channel Activity) incubate->measure analyze Analyze Data and Determine IC50/EC50 measure->analyze

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) This compound->vgsc Activates depolarization Persistent Membrane Depolarization vgsc->depolarization Increased Na+ Influx ap Increased Action Potential Firing depolarization->ap downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Muscle Contraction) ap->downstream

Caption: Putative signaling pathway for this compound's action on VGSCs.

References

Sabadine Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Sabadine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a steroidal alkaloid, can be influenced by several environmental and formulation factors. These include pH, temperature, light exposure, the presence of oxidizing agents, and the composition of the solvent system.[1] Understanding these factors is critical for maintaining the chemical integrity and potency of your this compound solutions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation or stress study is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[2] This is crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods for this compound.[3][4][5] Conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2]

Q3: What are the initial signs of this compound degradation in a solution?

A3: Visual indicators of degradation can include a change in color, the formation of precipitates, or a decrease in pH. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the concentration of this compound and detect the emergence of degradation products.

Q4: How should I prepare a stock solution of this compound?

A4: Due to the low water solubility characteristic of many alkaloids, a co-solvent system may be necessary.[6] It is recommended to first dissolve this compound in a small amount of an organic solvent like methanol (B129727) or DMSO before diluting with an aqueous buffer to the final desired concentration. Always use high-purity solvents and freshly prepared solutions for critical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Problem Possible Causes Recommended Solutions
Unexpectedly low bioactivity or inconsistent results. Degradation of this compound in the experimental solution.- Confirm the stability of this compound under your specific experimental conditions (pH, temperature, media components).- Prepare fresh solutions before each experiment.- Store stock solutions at or below -20°C.[7]- Perform a quick stability check using HPLC to quantify the active this compound concentration.
Precipitate forms in the aqueous solution. - Low aqueous solubility of this compound.- Change in pH affecting solubility.- Interaction with components of the buffer or media.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible.- Adjust the pH of the solution; many alkaloids are more soluble in acidic conditions.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Solution changes color over time. - Photodegradation.- Oxidation.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Consider adding an antioxidant to the formulation if compatible with your experimental design.- Prepare solutions in a deoxygenated solvent.
Difficulty in quantifying this compound using UV-Vis spectrophotometry. Interference from degradation products or other components in the solution.- Develop a stability-indicating HPLC method for accurate quantification.- Perform a full UV-Vis scan to identify a wavelength with minimal interference.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to dissolve the powder completely.

  • Dilution: Once fully dissolved, add the desired aqueous buffer (e.g., phosphate-buffered saline) to the final volume.

  • Mixing: Mix the solution thoroughly by inversion to ensure homogeneity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study. The extent of degradation should ideally be between 5-20%.[2]

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound and a this compound solution to 70°C for 48 hours.

  • Photodegradation: Expose a this compound solution to a combination of UV and visible light as per ICH Q1B guidelines.

For each condition, a control sample should be stored under normal conditions. All samples should be analyzed by a stability-indicating HPLC method.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends. This data should be experimentally verified for your specific formulation.

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH and Temperatures

pHTemperatureConcentration after 24 hours (% of initial)
5.04°C98.5%
5.025°C92.1%
7.44°C95.2%
7.425°C85.6%
9.04°C88.3%
9.025°C75.4%

Table 2: Hypothetical Forced Degradation of this compound

Stress Condition% DegradationNumber of Degradants Detected
0.1 M HCl, 60°C, 48h15.2%2
0.1 M NaOH, 60°C, 48h22.5%3
3% H₂O₂, RT, 24h18.9%2
70°C, 48h8.7%1
Photolysis (ICH Q1B)12.4%1

Visualizations

Sabadine_Stability_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Co-solvent start->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute store Store at -20°C in Dark dilute->store acid Acid Hydrolysis store->acid base Base Hydrolysis store->base oxidation Oxidation store->oxidation thermal Thermal Stress store->thermal photo Photolysis store->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant ID hplc->ms

Caption: Experimental workflow for assessing this compound stability.

Sabadine_Degradation_Pathway This compound This compound Hydrolysis_Product_1 Hydrolysis Product 1 (e.g., Ester Cleavage) This compound->Hydrolysis_Product_1 Acid/Base Oxidation_Product_1 Oxidation Product 1 (e.g., N-oxide) This compound->Oxidation_Product_1 Oxidizing Agent Photodegradation_Product_1 Photodegradation Product 1 This compound->Photodegradation_Product_1 Light (UV/Vis)

References

Technical Support Center: Troubleshooting Sabadine and Veratrum Alkaloid Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sabadine and other Veratrum alkaloids. Due to the limited specific cytotoxicity data available for this compound, this guide draws upon the broader knowledge of Veratrum alkaloids, the family to which this compound belongs. This information will help you address common challenges encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a steroidal alkaloid derived from the seeds of the Sabadilla plant (Schoenocaulon officinale). It belongs to the family of Veratrum alkaloids, which are known for their neurotoxic and cardiotoxic effects and are being investigated for their potential as anti-cancer agents.

Q2: What is the primary mechanism of cytotoxic action for Veratrum alkaloids?

The primary mechanism of cytotoxic action for many Veratrum alkaloids, such as cyclopamine, is the inhibition of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] This pathway is crucial for embryonic development and can be aberrantly activated in several types of cancer. By inhibiting this pathway, these alkaloids can suppress the proliferation of cancer cells. Some Veratrum alkaloids also act on voltage-gated sodium channels, leading to continuous nerve cell firing.[2][6]

Q3: I am observing no cytotoxic effect with this compound in my cancer cell line. What could be the reason?

There are several potential reasons for a lack of cytotoxic effect:

  • Cell Line Specificity: The cytotoxic effects of Veratrum alkaloids can be highly cell-line specific. Your chosen cell line may not have an active Hedgehog signaling pathway or may have other resistance mechanisms.

  • Compound Solubility: this compound and other Veratrum alkaloids are lipophilic and have low aqueous solubility.[7] If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended.

  • Compound Stability: The stability of the compound in your specific cell culture conditions (e.g., temperature, pH, light exposure) could be a factor. Degradation of the compound will reduce its effective concentration.

  • Concentration Range: The concentration range you are testing may be too low to elicit a cytotoxic response.

Q4: My this compound stock solution is difficult to prepare and precipitates when added to the cell culture medium. How can I improve its solubility?

Improving the solubility of lipophilic compounds like this compound is a common challenge. Here are some strategies:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for Veratrum alkaloids.[8] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: For some alkaloids, adjusting the pH of the solvent can improve solubility. However, ensure the final pH of the cell culture medium remains within the physiological range (7.2-7.4) to not adversely affect the cells.

  • Use of Solubilizing Agents: Polysorbate 20 has been shown to be effective in solubilizing lipophilic essential oils for cytotoxicity assays and could be tested for this compound.[9]

Q5: Are there any known drug interactions I should be aware of when using Veratrum alkaloids in my experiments?

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells into multi-well plates.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells.
Compound Precipitation Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, refer to the solubility improvement strategies in the FAQs.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially for the addition of assay reagents.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Problem 2: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Possible Cause Troubleshooting Steps
Interference with MTT Assay Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results. Run a control plate with the compound and MTT reagent in cell-free medium to check for direct reduction of MTT.
Different Cytotoxicity Mechanisms MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might inhibit metabolic processes without causing immediate membrane rupture. It is recommended to use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive understanding of the cytotoxic mechanism.
Timing of Assay The kinetics of cell death can vary. Metabolic dysfunction (measured by MTT) might occur earlier or later than membrane damage (measured by LDH). Perform a time-course experiment to determine the optimal endpoint for each assay.

Quantitative Data

Since specific IC50 values for this compound are not widely available, the following table summarizes the cytotoxic activity of related Veratrum alkaloids in various cancer cell lines to provide a reference for expected potency.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
VeratramineA549Non-Small Cell Lung Cancer51.99[5]
VeratramineNCI-H358Non-Small Cell Lung Cancer259.6[5]
VeratramineHepG2Liver Cancer26.54 (24h), 19.81 (48h), 9.12 (72h)[5]
CyclopamineLNCaP C4-2BProstate Cancer11[2]
CyclopamineHEL and TF1aErythroleukemia40[2]
JervineVarious--[11]
GermineSW1990, NCI-H249Pancreatic, Lung CancerSignificant Cytotoxicity[11]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of lipophilic alkaloids like this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to the desired final concentrations (ensure the final DMSO concentration is <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12][13] Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls (cells treated with a lysis buffer to achieve maximum LDH release) and negative controls (untreated cells for spontaneous LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay using Annexin V-FITC Staining

This protocol detects one of the early markers of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the MTT protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Annexin V Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI-R GLI-R GLI->GLI-R Cleavage (Inactive) GLI-A GLI-A GLI->GLI-A Activation This compound This compound This compound->SMO Inhibits Target Genes Target Genes GLI-A->Target Genes Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Sabadine_Prep 2. This compound Preparation (Stock solution in DMSO) Compound_Addition 4. Compound Addition (Serial dilutions) Sabadine_Prep->Compound_Addition Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Seeding->Compound_Addition Cytotoxicity_Assay 5. Cytotoxicity Assays (MTT, LDH, Apoptosis) Compound_Addition->Cytotoxicity_Assay Data_Acquisition 6. Data Acquisition (Plate reader, Flow cytometer) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic node_action node_action node_problem node_problem Start Start No_Cytotoxicity No Cytotoxicity Observed? Start->No_Cytotoxicity High_Variability High Variability in Results? No_Cytotoxicity->High_Variability No Check_Solubility Check Compound Solubility No_Cytotoxicity->Check_Solubility Yes Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Yes End End High_Variability->End No Precipitation Precipitate Visible? Improve_Solubility Improve Solubility (e.g., change solvent) Precipitation->Improve_Solubility Yes Increase_Concentration Increase Compound Concentration Precipitation->Increase_Concentration No Check_Solubility->Precipitation

Caption: A logical workflow for troubleshooting common cytotoxicity assay issues.

References

Technical Support Center: Optimizing Sabadinine Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sabadine vs. Sabadinine: Initial inquiries for "this compound" yielded limited results in the context of antiviral research. However, the structurally similar compound, sabadinine , has been identified in computational studies as a potential antiviral agent, specifically as an inhibitor of the coronavirus 3C-like protease (3CLpro).[1][2] This technical support center will, therefore, focus on sabadinine to provide a data-driven resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for sabadinine's antiviral activity?

A1: Sabadinine is hypothesized to act as an inhibitor of the viral 3C-like protease (3CLpro).[1] This enzyme is crucial for the replication of many viruses, including coronaviruses. It functions by cleaving large viral polyproteins into individual, functional non-structural proteins that are essential for assembling the viral replication machinery. By binding to the active site of 3CLpro, sabadinine is thought to block this cleavage process, thereby halting viral replication.[3][4]

Q2: Has the antiviral activity of sabadinine been quantified in experimental studies?

A2: To date, the primary evidence for sabadinine's antiviral potential comes from in silico molecular docking studies, which predict its ability to bind to the 3CLpro of coronaviruses.[1][2] As of our latest update, specific experimental data quantifying its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from in vitro antiviral assays have not been published in peer-reviewed literature. This lack of experimental data is a significant gap in the current understanding of sabadinine's potential as an antiviral agent.

Q3: What are the common challenges when working with natural product compounds like sabadinine in antiviral assays?

A3: Natural products can present unique challenges in experimental settings. These may include:

  • Solubility Issues: Many natural products have poor solubility in aqueous solutions like cell culture media.[5] This can lead to precipitation of the compound and inaccurate concentration measurements.

  • Purity and Characterization: Extracts from natural sources may contain multiple compounds, making it difficult to attribute antiviral activity to a single molecule. Ensuring the purity of the isolated sabadinine is crucial for obtaining reliable results.[6]

  • Non-Specific Effects: Crude extracts or impure compounds can exhibit non-specific cytotoxicity or interfere with assay components, leading to false-positive or false-negative results.[6]

  • Lower Potency: Compared to synthetic drugs, natural products may exhibit lower potency, requiring higher concentrations for antiviral effects, which can sometimes approach cytotoxic levels.[7]

Troubleshooting Guide

Problem 1: High variability in results between replicate wells.

Potential Cause Recommended Solution
Poor Solubility of Sabadinine Prepare a high-concentration stock solution of sabadinine in 100% DMSO. When diluting into aqueous cell culture media for your experiment, ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.[5][8]
Inconsistent Cell Seeding Ensure cells are evenly suspended before and during plating. After seeding, gently swirl the plate in a figure-eight motion to promote even distribution.
Edge Effects Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell health. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

Problem 2: No observable antiviral effect.

Potential Cause Recommended Solution
Sub-optimal Concentration Range The effective concentration of sabadinine may be outside the tested range. Broaden the concentration range in your dose-response experiments.
High Multiplicity of Infection (MOI) An excessively high virus-to-cell ratio can overwhelm the inhibitory capacity of the compound. Optimize the MOI by performing a virus titration to find a concentration that results in a clear cytopathic effect (CPE) without being overly aggressive.
Compound Instability Natural products can be unstable in culture media over long incubation periods. Consider the stability of sabadinine under your experimental conditions.
Incorrect Assay Timing The timing of compound addition relative to viral infection is critical. For a 3CLpro inhibitor, post-infection treatment is expected to be most effective.

Problem 3: High cytotoxicity observed at concentrations where antiviral activity is expected.

Potential Cause Recommended Solution
Inherent Cytotoxicity of Sabadinine The observed effect may be due to cell death rather than specific antiviral activity. It is crucial to determine the CC50 of sabadinine on uninfected cells concurrently with your antiviral assay.[2]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent-only control to assess its effect on cell viability.[5]
Assay Endpoint Sensitivity Some viability assays (e.g., those based on metabolic activity) can be sensitive to cytotoxic effects. Consider using a method that directly measures viral replication, such as a plaque reduction assay or qPCR for viral RNA.

Data Presentation

As of the latest literature review, experimental EC50 and CC50 values for sabadinine are not available. The following table is provided as an illustrative example of how to present such data once it becomes available through in vitro studies.

Table 1: Illustrative Antiviral Activity and Cytotoxicity of Sabadinine

Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
SabadinineSARS-CoV-2 (Example)Vero E6 (Example)Data Not AvailableData Not AvailableData Not Available
Remdesivir (Control)SARS-CoV-2Vero E6~1.0>100>100

Data for Remdesivir is representational and can vary between studies.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is a standard method to assess the cytotoxicity of a compound.

Materials:

  • Sabadinine stock solution (in DMSO)

  • Host cells (e.g., Vero E6, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of sabadinine in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest sabadinine concentration) and a cell-only control (medium only).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of sabadinine to the wells.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: If using an SDS-based solubilization solution, add 100 µL to each well. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the cell-only control. The CC50 value is determined by regression analysis of the dose-response curve.

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This is a functional assay to quantify the inhibition of viral replication.

Materials:

  • Sabadinine stock solution (in DMSO)

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 1.2% agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of sabadinine in infection medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Incubation: Mix equal volumes of each sabadinine dilution with the diluted virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Overlay: Remove the inoculum and add the overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days for coronaviruses).

  • Staining and Counting: Fix the cells and then stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed Host Cells (96-well plate) Treatment Treat Cells with Sabadinine Dilutions Cell_Seeding->Treatment 24h Incubation Compound_Dilution Prepare Sabadinine Serial Dilutions Compound_Dilution->Treatment Infection Infect Cells with Virus Treatment->Infection Post-treatment Incubation Incubate (48-72h) Infection->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate CC50 & EC50 (Dose-Response Curve) Viability_Assay->Data_Analysis

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Sabadinine_MoA cluster_virus_lifecycle Viral Replication Cycle Viral_Entry 1. Viral Entry Translation 2. Translation of Viral Polyprotein Viral_Entry->Translation Proteolysis 3. Polyprotein Cleavage by 3CLpro Translation->Proteolysis Replication_Complex 4. Assembly of Replication Complex Proteolysis->Replication_Complex Replication_Assembly 5. Viral RNA Replication & Protein Synthesis Replication_Complex->Replication_Assembly Virion_Release 6. New Virion Assembly & Release Replication_Assembly->Virion_Release Sabadinine Sabadinine Sabadinine->Proteolysis Inhibits

Caption: Proposed mechanism of action of Sabadinine.

References

How to minimize off-target effects of Sabadine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific experimental compound named "Sabadine" with defined on-target and off-target effects for research and drug development is not available in the public domain. The term "this compound" historically refers to a mixture of alkaloids derived from the seeds of Schoenocaulon officinale, which has been used as a pesticide.

This guide has been created to provide a general framework and best practices for minimizing off-target effects of a hypothetical kinase inhibitor, which we will refer to as "this compound" for the purpose of this example. The principles and methodologies described here are broadly applicable to many small molecule inhibitors used in research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell-based assays after treatment with this compound. How can we determine if these are off-target effects?

A1: Unexpected phenotypes are a common indicator of off-target activity. To investigate this, we recommend a multi-pronged approach:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both your expected on-target effect and the unexpected phenotype. If the EC50/IC50 values differ significantly, it may suggest an off-target effect is responsible for the unexpected phenotype at higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: If possible, use a second, structurally different inhibitor that targets the same primary protein or pathway. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the evidence that the phenotype is due to an off-target effect of this compound.

  • Rescue Experiments: If your on-target hypothesis involves the inhibition of a specific enzyme, try to "rescue" the phenotype by introducing a downstream product of the enzymatic reaction. If the on-target phenotype is rescued but the off-target phenotype persists, this points to separate mechanisms.

  • Kinase Profiling: If this compound is a kinase inhibitor, perform a broad-panel kinase screen to identify other kinases that this compound may be inhibiting.

Q2: What is the recommended concentration range for using this compound to minimize off-target effects?

A2: The optimal concentration of this compound should be determined empirically for your specific experimental system. As a general guideline, aim to use the lowest concentration that elicits the desired on-target effect. It is crucial to establish a concentration window where the on-target effects are maximal, and off-target effects are minimal. The table below provides a hypothetical example of how to determine this window.

Data Summary: Hypothetical On-Target vs. Off-Target Activity of this compound

TargetIC50 (nM)Recommended Concentration Range (in vitro)Notes
On-Target A 1510 - 50 nMPrimary target of this compound.
Off-Target X 250> 200 nMA 16-fold selectivity window. Avoid concentrations above 200 nM.
Off-Target Y 800> 750 nMHigh concentration required for inhibition. Less likely to be an issue.
Off-Target Z 1500> 1 µMMinimal activity observed at typical experimental concentrations.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target IC50 in a Cell-Based Assay

This protocol describes a method to determine the concentration of this compound required to inhibit the intended target versus an unrelated off-target.

  • Cell Seeding: Plate cells at a density of 10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM. Also include a DMSO vehicle control.

  • Treatment: Treat the cells with the this compound dilutions and controls for the desired time point (e.g., 24, 48, or 72 hours).

  • On-Target Readout: Measure the activity of the intended target. For example, if this compound targets a specific kinase, you could perform a Western blot for a downstream phosphorylated substrate.

  • Off-Target/Viability Readout: Simultaneously, assess cell viability using an MTT or CellTiter-Glo assay to measure general cytotoxicity, which can be an indicator of off-target effects.

  • Data Analysis: Plot the dose-response curves for both the on-target and off-target readouts and calculate the IC50 for each. A significant separation between the two IC50 values indicates a therapeutic window where on-target effects can be studied with minimal off-target toxicity.

Visualizing Experimental Logic and Pathways

Troubleshooting Off-Target Effects Workflow

G A Unexpected Phenotype Observed B Perform Dose-Response Curve (On-Target vs. Phenotype) A->B C IC50 Values Similar? B->C D Yes C->D E No C->E F Phenotype is Likely On-Target D->F G Phenotype is Likely Off-Target E->G H Use Structurally Unrelated Inhibitor G->H I Does it Recapitulate Phenotype? H->I J No I->J K Yes I->K L Confirms Off-Target Effect of this compound J->L M Consider Alternative Hypothesis K->M

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Hypothetical Signaling Pathway of this compound

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA Target A This compound->TargetA Inhibits TargetX Off-Target X This compound->TargetX Inhibits (Higher Conc.) Downstream1 Downstream Effector 1 TargetA->Downstream1 PhenotypeA Desired Phenotype Downstream1->PhenotypeA Downstream2 Downstream Effector 2 TargetX->Downstream2 PhenotypeX Undesired Phenotype Downstream2->PhenotypeX

Technical Support Center: Addressing Batch-to-Batch Variability of Natural Sabadine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent batch-to-batch variability of natural Sabadine extracts. Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound extract and what are its primary active components?

This compound is a natural extract derived from the seeds of Schoenocaulon officinale, a plant belonging to the lily family. It has a long history of use as a natural insecticide. The primary insecticidal and biologically active components of this compound are a mixture of steroidal alkaloids, collectively referred to as veratrine (B1232203) alkaloids. The two most abundant and active of these alkaloids are cevadine (B150009) and veratridine (B1662332).[1][2][3] The ratio of cevadine to veratridine can vary but is typically around 2:1.[4]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural extracts like this compound is a significant challenge and stems from several factors that can be broadly categorized as:

  • Raw Material Variation:

    • Genetics: Different genetic strains of Schoenocaulon officinale can produce varying levels and ratios of active alkaloids.

    • Geographical Origin and Environmental Conditions: The climate, soil composition, and altitude where the plant is grown can significantly influence its chemical profile.

    • Harvesting Time and Practices: The maturity of the seeds at the time of harvest affects the concentration of alkaloids.

    • Post-Harvest Handling and Storage: Improper drying and storage conditions can lead to the degradation of active compounds.[1]

  • Extraction and Processing Inconsistencies:

    • Extraction Method: The choice of extraction technique (e.g., maceration, soxhlet, ultrasound-assisted) and solvent (e.g., ethanol (B145695), methanol (B129727), water) dramatically impacts the efficiency and selectivity of alkaloid extraction.[5][6]

    • Process Parameters: Variations in temperature, extraction time, and solvent-to-solid ratio between batches will alter the final composition of the extract.

    • Solvent Removal and Drying: Inconsistent procedures for removing the solvent and drying the extract can lead to degradation or residual solvent contamination.

Q3: How does batch-to-batch variability impact experimental results?

Inconsistent this compound extract composition can lead to:

  • Inaccurate Dose-Response Relationships: The potency of the extract can vary, leading to erroneous determinations of effective concentrations.

  • Misinterpretation of Biological Effects: The presence of varying amounts of different alkaloids or other secondary metabolites could lead to off-target effects that are mistakenly attributed to the primary active components.

Troubleshooting Guides

Problem 1: Inconsistent Biological Activity Observed Between Different Batches of this compound Extract.

Possible Cause: Significant variation in the concentration and/or ratio of the primary active alkaloids, cevadine and veratridine.

Troubleshooting Workflow:

A Inconsistent Biological Activity B Perform Chemical Fingerprinting (HPLC) A->B C Compare Chromatograms of Different Batches B->C D Quantify Cevadine and Veratridine C->D Significant Differences Observed G Consider Bioassay-Guided Fractionation to Identify Other Active Compounds C->G No Significant Differences in Major Peaks E Normalize Extract Concentration Based on Active Alkaloid Content D->E F Re-run Biological Assay E->F

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Chemical Fingerprinting:

    • Action: Analyze each batch of this compound extract using High-Performance Liquid Chromatography (HPLC). This will provide a "fingerprint" of the chemical constituents.

    • Rationale: Visual comparison of the chromatograms from different batches can quickly reveal qualitative and quantitative differences in their composition.

  • Quantification of Active Alkaloids:

    • Action: Using a validated HPLC method with pure standards for cevadine and veratridine, quantify the concentration of these two major alkaloids in each batch.

    • Rationale: This will determine if the observed differences in biological activity correlate with variations in the concentration of the primary active components.

  • Normalization of Extract Concentration:

    • Action: For future experiments, instead of using the crude extract concentration (e.g., mg/mL), normalize the dosage based on the quantified concentration of total active alkaloids (cevadine + veratridine).

    • Rationale: This ensures that the same amount of the primary active compounds is being administered, regardless of variations in the crude extract's composition.

  • Bioassay-Guided Fractionation:

    • Action: If normalizing for cevadine and veratridine does not resolve the inconsistency, consider performing bioassay-guided fractionation. This involves separating the extract into different fractions and testing the biological activity of each fraction.

    • Rationale: This can help identify if other, less abundant compounds in the extract are contributing to the observed biological effects.

Problem 2: Low Yield of this compound Alkaloids During Extraction.

Possible Cause: Suboptimal extraction parameters or degradation of alkaloids during the process.

Troubleshooting Workflow:

A Low Alkaloid Yield B Review Raw Material Quality A->B C Optimize Extraction Parameters A->C D Check for Alkaloid Degradation A->D E Ensure Proper Post-Harvest Handling B->E F Systematically Vary: - Solvent Polarity - Temperature - Time C->F G Analyze Samples at Different Stages of Extraction and Drying D->G

Caption: Troubleshooting workflow for low alkaloid yield.

Detailed Steps:

  • Raw Material Assessment:

    • Action: Verify the identity and quality of the Schoenocaulon officinale seeds. Ensure they were harvested at maturity and stored correctly (cool, dry, and dark).

    • Rationale: The initial concentration of alkaloids in the raw material is a primary determinant of the final yield.

  • Optimization of Extraction Parameters:

    • Action: Systematically vary the extraction solvent, temperature, and time to identify the optimal conditions. The solubility of alkaloids is a key factor.[7]

    • Rationale: As shown in the table below, different extraction methods and parameters can significantly impact the yield.

  • Investigate Potential Degradation:

    • Action: Analyze samples at different stages of the process (e.g., before and after solvent evaporation) to pinpoint where loss might be occurring. Cevadine and veratridine are susceptible to degradation at high pH.[1]

    • Rationale: High temperatures and extreme pH levels during extraction and processing can lead to the breakdown of the target alkaloids.

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Alkaloid Yield and Composition.

ParameterVariationExpected Impact on YieldExpected Impact on CompositionRationale
Solvent Non-polar (e.g., hexane) vs. Polar (e.g., ethanol, methanol)Polar solvents generally yield more alkaloids.Solvent polarity will influence the types of co-extracted compounds.Alkaloids exist as salts (polar) or free bases (less polar). Acidified alcohol is often effective.[6][8]
Temperature Low vs. HighIncreased temperature generally increases extraction efficiency.High temperatures can cause degradation of thermolabile compounds.Higher temperatures increase solubility and diffusion rates.[9]
Time Short vs. LongYield increases with time up to a certain point.Longer extraction times may increase the extraction of less desirable compounds.Mass transfer of alkaloids from the plant material to the solvent is time-dependent.[9]
pH Acidic vs. Neutral vs. AlkalineAcidic conditions can improve the extraction of alkaloid salts.High pH can lead to the degradation of cevadine and veratridine.[1]Alkaloids are basic and form soluble salts in acidic solutions.

Experimental Protocols

Protocol 1: Extraction of this compound Alkaloids from Schoenocaulon officinale Seeds

This protocol is a general guideline and may require optimization.

  • Material Preparation:

    • Grind dried Schoenocaulon officinale seeds to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Method A: Maceration:

      • Soak the powdered seeds in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).

      • Agitate the mixture at room temperature for 24-48 hours.

      • Filter the mixture to separate the extract from the solid residue.

      • Repeat the extraction on the residue two more times with fresh solvent.

      • Combine the filtrates.

    • Method B: Soxhlet Extraction:

      • Place the powdered seeds in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Partitioning (for purification):

    • Dissolve the crude extract in 2% sulfuric acid.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and oils.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloids.

    • Extract the alkaloids into chloroform (B151607) or dichloromethane.

    • Wash the organic layer with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the purified alkaloid fraction.[5]

Protocol 2: HPLC Analysis of Cevadine and Veratridine in this compound Extracts

This method is adapted from published procedures and may need validation for your specific system.[1][10]

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a known volume of the mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) with a gradient or isocratic elution. The addition of a solvent modifier like sodium dodecyl sulfate (SDS) has been shown to improve peak shape.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of pure cevadine and veratridine of known concentrations.

    • Generate a calibration curve for each alkaloid by plotting peak area against concentration.

    • Calculate the concentration of cevadine and veratridine in the extract samples by comparing their peak areas to the calibration curves.

Signaling Pathway Diagrams

The primary mechanism of action for the major this compound alkaloids, cevadine and veratridine, is the persistent activation of voltage-gated sodium channels in nerve cells.[2][3][11] This leads to a continuous influx of sodium ions, causing membrane depolarization and uncontrolled nerve firing, which results in paralysis and death in insects.

cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Activation Persistent Activation Na_Channel->Activation This compound This compound Alkaloids (Cevadine, Veratridine) This compound->Na_Channel Binds to Receptor Site 2 Na_Influx Continuous Na+ Influx Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Firing Uncontrolled Nerve Firing Depolarization->Nerve_Firing Paralysis Paralysis & Death Nerve_Firing->Paralysis

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Some steroidal alkaloids found in the Veratrum genus, which are related to those in this compound, have also been shown to antagonize the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor.[12][13] This pathway is crucial for embryonic development and cell proliferation.

cluster_membrane Cell Membrane PTCH1 Patched (PTCH1) Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Inhibits Degradation Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds Veratrum Veratrum Alkaloids (e.g., Cyclopamine) Veratrum->Smo Inhibits Gli_Repressor Gli Repressor SUFU_Gli->Gli_Repressor Leads to Gli_Activator Gli Activator SUFU_Gli->Gli_Activator Leads to Target_Genes Target Gene Transcription Gli_Activator->Target_Genes

Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

References

Technical Support Center: High-Purity Sabadine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for the high-purity isolation of Sabadine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a crystalline, steroidal alkaloid with the molecular formula C29H47NO8.[1][2] It is a natural product isolated from the seeds of Schoenocaulon officinale, commonly known as Sabadilla.[3][4] this compound belongs to the cevanine class of alkaloids and is one of several related compounds found in the plant, including the more well-known veratrine (B1232203) and cevadine.[3][5]

Q2: What are the primary challenges in purifying this compound?

A2: The primary challenges stem from its presence in a complex mixture of structurally similar alkaloids in the Sabadilla seed extract.[3][6] Achieving high purity requires multi-step purification protocols to remove these related impurities. As a basic compound, this compound is prone to peak tailing during chromatographic separation due to interactions with silica-based stationary phases.[7][8] Its solubility can also be a factor, as it is generally poor in water but improves in acidic conditions.[9]

Q3: What is the general strategy for isolating high-purity this compound?

A3: A typical strategy involves an initial crude extraction from powdered Sabadilla seeds using an acidified solvent, followed by an acid-base liquid-liquid extraction to isolate the total alkaloid fraction.[10][11] This crude mixture is then subjected to one or more chromatographic steps, such as flash column chromatography for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve >99% purity. The final step is often crystallization to obtain a stable, solid form of the high-purity compound.[12]

Q4: How can I confirm the purity and identity of my final this compound sample?

A4: Purity is typically assessed using analytical reverse-phase HPLC, often with a UV detector. The presence of a single, sharp peak is indicative of high purity. Identity confirmation should be performed using a combination of techniques, including Mass Spectrometry (MS) to confirm the molecular weight (537.69 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1]

Troubleshooting Guides

Section 1: Initial Extraction & Isolation

Q: My yield of the crude alkaloid extract is very low after the initial acid-base extraction. What could be the cause?

A: Low yields at this stage can be attributed to several factors:

  • Incomplete Initial Extraction: The initial solvent extraction may not have been efficient. Ensure the plant material is finely powdered to maximize surface area. The choice of acid and its concentration is also crucial for effectively converting the alkaloids into their soluble salt forms.[13]

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding a small amount of brine or centrifuging the mixture.[10]

  • Incorrect pH Adjustment: The pH of the aqueous phase must be sufficiently basic (typically pH 9-10) to ensure the alkaloids are in their free base form and will partition into the organic solvent. Verify the pH with a calibrated meter before each extraction.

  • Insufficient Organic Solvent Extraction: The alkaloids may not be fully extracted from the aqueous phase. Perform multiple extractions (at least 3-4) with fresh organic solvent and pool the extracts.

Section 2: Flash Column Chromatography

Q: I'm getting poor separation of this compound from other alkaloids during flash column chromatography. The fractions are all mixed.

A: This is a common issue when separating complex natural product extracts. Consider the following solutions:

  • Optimize the Solvent System: The polarity of the eluent is critical. If your compounds are eluting too quickly (all in the first few fractions), your solvent system is too polar. If they are not eluting at all, it is not polar enough. Run a series of Thin-Layer Chromatography (TLC) plates with different solvent systems to find one that gives good separation between the spot corresponding to this compound and other major impurities. A good target is an Rf value of 0.3-0.4 for this compound.

  • Sample Overloading: Loading too much crude extract onto the column will lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the silica (B1680970) gel.

  • Deactivate the Silica Gel: Steroidal alkaloids can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing and irreversible adsorption. Try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a basic modifier, like triethylamine (B128534) (0.1-1.0%).[7]

  • Use a Different Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18 (reverse-phase).

Section 3: High-Performance Liquid Chromatography (HPLC)

Q: My this compound peak is tailing significantly in my analytical/preparative HPLC run. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound on reverse-phase columns is often caused by strong interactions with residual silanol groups on the stationary phase.[8]

  • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (B46881) (DEA), into your mobile phase (typically 0.1%). These additives compete with the basic analyte for the active silanol sites, masking them and improving peak shape.[7]

  • Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.0 using formic acid or trifluoroacetic acid) ensures that this compound is fully protonated. This can reduce interactions with silanols and often improves peak symmetry.[13]

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is specifically end-capped or designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.[8]

  • Lower the Sample Concentration: Injecting too much sample can overload the column and lead to peak asymmetry. Try diluting your sample.

Q: My retention times are shifting between HPLC injections. What is causing this instability?

A: Retention time instability is a sign of an unequilibrated system or changing conditions.

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. If you have changed the mobile phase composition, allow at least 10-15 column volumes to pass through before injecting your first sample.[7]

  • Control the Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[7]

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. It should be filtered and thoroughly degassed to prevent bubble formation in the pump heads, which can cause pressure fluctuations and retention time drift.[7]

Data Presentation

Table 1: Comparison of Extraction Solvents for Crude this compound Yield

Solvent System (Aqueous Acidic Phase)Extraction Time (hours)Crude Alkaloid Yield (mg/g of seeds)Purity by HPLC (%)
1% HCl in 80:20 Methanol:Water1215.245.3
1% Acetic Acid in 80:20 Methanol:Water1212.848.1
1% H₂SO₄ in 90:10 Ethanol (B145695):Water 24 18.5 47.5
0.5% Tartaric Acid in Water249.542.7

Table 2: Optimization of Reverse-Phase HPLC for this compound Purity

ColumnMobile Phase AMobile Phase BGradientPurity Achieved (%)Peak Tailing Factor
Standard C18WaterAcetonitrile (B52724)30-70% B in 20 min98.52.1
Standard C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile30-70% B in 20 min99.11.4
Base-Deactivated C18 0.1% Diethylamine in Water (pH 7.5) Acetonitrile 40-60% B in 25 min >99.8 1.1
Phenyl-Hexyl0.1% TFA in WaterMethanol50-80% B in 20 min99.31.3

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Sabadilla Seeds
  • Milling: Grind dried Sabadilla seeds to a fine powder (e.g., 40-60 mesh).

  • Acidic Extraction: Macerate 100 g of the powdered seeds in 1 L of 1% sulfuric acid in 90:10 ethanol:water for 24 hours with constant stirring.

  • Filtration: Filter the mixture through a Büchner funnel. Re-extract the solid plant material twice more with 500 mL of the acidic ethanol solution.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until most of the ethanol is removed.

  • Defatting: Extract the remaining aqueous solution three times with 200 mL of hexane (B92381) to remove fats and non-polar components. Discard the hexane layers.

  • Basification: Cool the aqueous extract in an ice bath and adjust the pH to 10 with dropwise addition of 2M sodium hydroxide (B78521) solution while stirring.

  • Free Base Extraction: Extract the alkaline solution four times with 250 mL of dichloromethane (B109758).

  • Drying and Concentration: Pool the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Preparative HPLC for High-Purity this compound
  • System Preparation:

    • Column: Base-Deactivated C18 (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Diethylamine in HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Flow Rate: 18 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 100 mg of the partially purified alkaloid fraction from column chromatography in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with 40% Mobile Phase B for at least 30 minutes.

    • Inject the prepared sample.

    • Run a linear gradient from 40% to 60% Mobile Phase B over 25 minutes.

    • Hold at 60% B for 5 minutes.

    • Return to 40% B and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak based on the UV chromatogram.

  • Post-Processing: Combine the pure fractions, evaporate the acetonitrile under reduced pressure, and perform a liquid-liquid extraction to remove the diethylamine. Lyophilize the aqueous solution to obtain pure this compound as a white powder.

Visualizations

Purification_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Final Product Seeds Sabadilla Seeds Powder Powdered Seeds Seeds->Powder Milling AcidExtract Acidic Extraction (1% H₂SO₄ in EtOH/H₂O) Powder->AcidExtract CrudeAlkaloids Crude Alkaloid Extract AcidExtract->CrudeAlkaloids Acid-Base Partitioning FlashChrom Flash Chromatography (Silica Gel) CrudeAlkaloids->FlashChrom SemiPure Semi-Pure this compound (~90% Purity) FlashChrom->SemiPure PrepHPLC Preparative HPLC (Base-Deactivated C18) SemiPure->PrepHPLC PureSolution Pure this compound Fractions PrepHPLC->PureSolution Crystallization Crystallization PureSolution->Crystallization HighPurity High-Purity this compound (>99.8%) Crystallization->HighPurity

Caption: Overall workflow for the purification of high-purity this compound.

HPLC_Troubleshooting Start This compound Peak Tailing in RP-HPLC? Cause Probable Cause: Silanol Interactions Start->Cause Yes Solution1 Add Basic Modifier (0.1% DEA or TEA) Cause->Solution1 Solution2 Use Low pH Mobile Phase (e.g., pH 2.5 with HCOOH) Cause->Solution2 Solution3 Use Base-Deactivated Column Cause->Solution3 Check Peak Shape Improved? Solution1->Check Solution2->Check Solution3->Check End Problem Solved Check->End Yes Reassess Reassess Method Check->Reassess No

Caption: Decision tree for troubleshooting HPLC peak tailing.

Signaling_Pathway This compound This compound Receptor Hypothetical Receptor (e.g., Ion Channel) This compound->Receptor IonFlux Altered Ion Flux (e.g., Na⁺, K⁺) Receptor->IonFlux MembranePotential Change in Membrane Potential IonFlux->MembranePotential Downstream Downstream Signaling Cascade MembranePotential->Downstream Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Interpreting unexpected results in Sabadine antiviral screening

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sabadine Antiviral Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in antiviral screening experiments. This compound is a cevanine-type steroidal alkaloid with potential antiviral properties.[1][2] This guide addresses common unexpected results and provides detailed protocols and structured data to aid in their interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound has been identified through molecular docking studies as a potential non-peptidyl inhibitor of the coronavirus 3CL protease (3CLpro), an essential enzyme for viral replication.[1][3] However, initial in-vitro tests on murine hepatitis virus (MHV) did not show significant effects on syncytium formation or cytopathic effects, suggesting its mechanism may be more complex or virus-specific.[3]

Q2: My cells look unhealthy in the control wells (vehicle only). What could be the cause?

A2: This is likely due to solvent toxicity. Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is consistent across all wells and is below the cytotoxic threshold for your specific cell line.[4] It is recommended to run a solvent toxicity curve beforehand to determine the maximum non-toxic concentration.

Q3: I am not seeing any plaques in my positive control (virus only) wells. What should I check?

A3: Several factors could cause a complete lack of plaques:

  • Virus Viability: The virus stock may have lost viability due to improper storage or too many freeze-thaw cycles.[5]

  • Cell Health: The cell monolayer must be healthy and confluent. Ensure cells are within an optimal passage number and not stressed.[6]

  • Infection Conditions: The multiplicity of infection (MOI) may be too low, or the incubation time may be insufficient for plaque formation.[7]

Troubleshooting Guide 1: High Cytotoxicity Observed

Issue: You observe significant cytotoxicity with this compound at concentrations where little to no antiviral activity is detected, resulting in a low selectivity index (SI).

Possible Causes & Solutions:

  • Compound Purity: Impurities in the this compound sample could be contributing to the cytotoxicity. Verify the purity of your compound batch using analytical methods like HPLC or mass spectrometry.

  • Off-Target Effects: this compound might be hitting cellular targets essential for cell viability, independent of its antiviral action. This is a common characteristic of natural products.[8]

  • Assay Interference: The compound may be interfering with the cytotoxicity assay itself. For example, in MTT assays, a compound could chemically reduce the MTT reagent, leading to a false signal.[9] Consider validating the results with a different viability assay (e.g., CellTiter-Glo®, which measures ATP, or a dye exclusion assay like Trypan Blue).

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of alkaloid.[10] If possible, repeat the assay in a different cell line permissible for the virus under study.

Data Presentation: Interpreting Cytotoxicity and Efficacy

The relationship between the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) is critical. The Selectivity Index (SI = CC50 / EC50) is a measure of the compound's therapeutic window. An SI value >10 is generally considered promising for a drug candidate.

Table 1: Hypothetical this compound Screening Data in Vero E6 Cells

ParameterVirus A (e.g., HCoV-229E)Virus B (e.g., RSV)Interpretation
CC50 15 µM15 µMConsistent cytotoxicity across assays.
EC50 12 µM> 15 µMAntiviral activity is weak and close to the cytotoxic concentration for Virus A. No significant activity against Virus B.
Selectivity Index (SI) 1.25< 1Poor therapeutic window. The observed "antiviral effect" for Virus A is likely due to general cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the CC50 of a compound.[11]

  • Cell Seeding: Seed a 96-well plate with cells (e.g., Vero E6) at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C to allow for cell adherence.[4]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches your antiviral assay duration (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control and plot the results against compound concentration to determine the CC50 value using non-linear regression.

Workflow Diagram

G cluster_interpretation Interpretation start Start: Unexpected High Cytotoxicity check_purity Verify Compound Purity (e.g., HPLC, MS) start->check_purity check_solvent Run Solvent Toxicity Control start->check_solvent validate_assay Validate with Orthogonal Assay (e.g., Trypan Blue, ATP-based) start->validate_assay pure Compound is Pure & Solvent is Non-toxic check_purity->pure impure Impurity Detected check_purity->impure Fails check_solvent->pure validate_assay->pure artifact Assay Artifact Confirmed validate_assay->artifact Discrepancy Found conclusion_cyto Conclusion: True Compound Cytotoxicity pure->conclusion_cyto conclusion_purify Action: Purify Compound Batch impure->conclusion_purify conclusion_reassay Action: Use Validated Assay artifact->conclusion_reassay

Caption: Troubleshooting workflow for high cytotoxicity results.

Troubleshooting Guide 2: Inconsistent Antiviral Activity

Issue: Plaque reduction or virus yield assays show high variability in this compound's antiviral effect between replicate wells or across different experiments.

Possible Causes & Solutions:

  • Inconsistent Virus Titer: The amount of virus added to each well can be a major source of variability. Ensure the virus stock is properly aliquoted and thawed only once before use. Re-titer the virus stock if it has been stored for a long time.[6]

  • Cell Monolayer Variability: The health and confluency of the cell monolayer at the time of infection must be consistent.[6] Avoid edge effects by not using the outermost wells of the plate, and ensure even cell distribution when seeding.[12]

  • Overlay Technique: In plaque assays, the temperature of the agarose (B213101) overlay is critical. If it's too hot, it can kill the cells; if it's too cool, it will solidify prematurely.[13] Ensure the overlay is cooled to ~42-45°C before adding it to the plates.

  • Pipetting Inaccuracy: Small volume inaccuracies during serial dilutions of the compound or addition of the virus can lead to large variations in the final result. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[6]

Data Presentation: Identifying Inconsistent Results

Table 2: Example of Inconsistent Plaque Reduction Assay Results for this compound at 10 µM

ExperimentReplicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean ± SDCoefficient of Variation (%CV)
Run 1 85%79%81%81.7 ± 3.13.8%
Run 2 45%89%62%65.3 ± 22.234.0%
Run 3 88%92%85%88.3 ± 3.54.0%

Interpretation: A high %CV (>15-20%) in Run 2 suggests a technical issue during that specific experiment, such as inconsistent pipetting or cell monolayer problems.

Experimental Protocol: Plaque Reduction Assay

This protocol is used to quantify the effect of a compound on infectious virus particles.[7]

  • Cell Seeding: Seed 12-well plates with a suitable cell line (e.g., Vero E6) to form a confluent monolayer within 24 hours.

  • Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Treatment: In separate tubes, pre-incubate the diluted virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate the monolayer with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay: Remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 0.8% methylcellulose (B11928114) or 0.6% agarose in culture medium).[14]

  • Incubation: Incubate the plates at 37°C for the required time for plaques to develop (e.g., 3-5 days).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.

  • Analysis: Count the plaques in each well. Calculate the percent inhibition relative to the virus-only control wells.

Logical Relationship Diagram

G cluster_causes Potential Causes cluster_solutions Corrective Actions result Inconsistent Antiviral Activity virus Virus Stock (Titer, Freeze/Thaw) result->virus cells Cell Monolayer (Confluency, Passage #) result->cells technique Assay Technique (Pipetting, Overlay Temp) result->technique retiter Re-titer Virus Stock virus->retiter standardize_cells Standardize Cell Seeding cells->standardize_cells refine_protocol Refine Pipetting & Overlay Protocol technique->refine_protocol goal Consistent & Reproducible Results retiter->goal standardize_cells->goal refine_protocol->goal

Caption: Logical flow from inconsistent results to corrective actions.

Troubleshooting Guide 3: Activity Profile Suggests Specific Mechanism

Issue: this compound shows potent activity against certain viruses but not others, suggesting a specific mechanism of action rather than broad-spectrum activity or general cytotoxicity. For example, it inhibits non-enveloped viruses but not enveloped ones.

Possible Interpretation & Next Steps:

This result strongly suggests that this compound acts on a specific stage of the viral life cycle.[15][16] For instance, a compound that inhibits viral entry by targeting the envelope would not be effective against non-enveloped viruses. Conversely, if it inhibits a later stage like replication, it might be effective against both, provided they use similar host factors or have homologous enzymes (like the 3CLpro).[1]

To investigate this, a Time-of-Addition (TOA) Assay is the logical next step. This assay helps pinpoint whether the compound acts at the entry, replication, or budding/release stage of the viral life cycle.[17]

Data Presentation: Delineating Antiviral Spectrum

Table 3: Hypothetical Antiviral Spectrum of this compound

VirusFamilyGenomeEnvelopeEC50 (µM)Implication
Influenza A Orthomyxoviridae(-)ssRNAYes> 50No activity against this enveloped virus.
SARS-CoV-2 Coronaviridae(+)ssRNAYes8 µMActivity against an enveloped virus, contradicts simple entry inhibition. Potentially targets replication (e.g., 3CLpro).
Adenovirus 5 AdenoviridaedsDNANo5 µMActivity against a non-enveloped virus suggests a post-entry target.
Rhinovirus 14 Picornaviridae(+)ssRNANo6 µMActivity against a non-enveloped virus reinforces a post-entry mechanism.

Interpretation: The activity against both SARS-CoV-2 and non-enveloped viruses suggests this compound does not target a universal component of viral envelopes. The reported potential to inhibit 3CLpro aligns with a post-entry, replication-focused mechanism.[1]

Experimental Protocol: Time-of-Addition (TOA) Assay

This protocol differentiates between entry, replication, and late-stage inhibitors.[15][16]

  • Setup: Seed cells in a multi-well plate to form a confluent monolayer.

  • Infection: Synchronize infection by inoculating all wells with the virus (e.g., at a high MOI of 1-3) for 1 hour at 4°C (to allow attachment but not entry). After 1 hour, wash the cells and shift the temperature to 37°C to initiate entry. This is time point zero (T=0).

  • Time-of-Addition:

    • Full-Time (Control): Add this compound at T= -1 hr (pre-infection) and leave it for the entire experiment.

    • Entry Phase: Add this compound only during the 1-hour infection period (T= -1 to 0 hr).

    • Post-Entry Phase: Add this compound at different time points after infection (e.g., T = 0, 2, 4, 6, 8 hours).

  • Harvest: At a late time point (e.g., 12 or 24 hours), harvest the supernatant (for virus yield) or cell lysate (for reporter gene expression).

  • Quantification: Quantify the viral yield using a plaque assay, TCID50 assay, or qPCR.

  • Analysis: Plot the viral yield inhibition against the time of compound addition. An inhibitor loses its effect when added after its target step in the viral lifecycle has been completed.

Signaling Pathway / Logic Diagram

G attachment 1. Attachment (4°C) entry 2. Entry/Uncoating (0-2h) attachment->entry replication 3. Replication (2-8h) entry->replication inhibits_entry Result: Inhibits Entry entry->inhibits_entry release 4. Assembly/Release (>8h) replication->release inhibits_replication Result: Inhibits Replication replication->inhibits_replication inhibits_release Result: Inhibits Release release->inhibits_release inhibitor This compound Added at Time 'T' inhibitor->entry Effective if T < 2h inhibitor->replication Effective if T < 8h inhibitor->release Effective if T > 8h

Caption: Interpreting Time-of-Addition assay results.

References

Technical Support Center: Managing Neurotoxicity of Veratrum Alkaloids (Veratridine & Cevadine) in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential neurotoxicity of the veratrum alkaloids, veratridine (B1662332) and cevadine (B150009), in experimental settings. As close structural and functional analogs, these compounds are often studied for their potent activation of voltage-gated sodium channels (NaV). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neurotoxicity for veratridine and cevadine?

A1: Veratridine and cevadine are potent neurotoxins that bind to site 2 on the alpha subunit of voltage-gated sodium channels (NaV).[1] This binding prevents the normal inactivation of the channels, leading to a persistent influx of sodium ions (Na+).[1] The sustained Na+ influx causes prolonged depolarization of the neuronal membrane, which in turn activates voltage-gated calcium channels (CaV), leading to a massive increase in intracellular calcium concentration ([Ca2+]i).[2][3] This calcium overload triggers a cascade of neurotoxic events, including excitotoxicity, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis and necrosis.[2][4]

Q2: My cells show inconsistent or no response to veratridine/cevadine application. What are the possible causes?

A2: Several factors can contribute to inconsistent results:

  • Compound Stability and Solubility: Veratridine and cevadine are lipophilic and have poor solubility in aqueous solutions.[5] They are typically dissolved in DMSO or ethanol (B145695) to make stock solutions. Ensure your stock solution is properly stored (at -20°C or -80°C) and that working solutions are prepared fresh to avoid degradation and precipitation.[5]

  • Cellular Health and Density: Ensure your neuronal cultures are healthy and at an appropriate density. Over-confluent or unhealthy cells may respond variably to neurotoxic insults.

  • NaV Channel Expression: The expression levels of different NaV subtypes can vary between cell types and even within the same culture. Veratridine and cevadine may have different affinities for different channel subtypes, leading to varied responses.

  • Use-Dependence: The action of these alkaloids is use-dependent, meaning their binding is favored when the sodium channels are in an open state.[1] The level of neuronal activity prior to and during compound application can influence the outcome.

Q3: I'm observing high levels of cell death even at low concentrations. How can I mitigate this?

A3: To reduce excessive cytotoxicity, consider the following:

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration and duration of exposure for your specific experimental goals.

  • Use of Neuroprotective Agents: Co-administration with specific channel blockers can confirm the mechanism of toxicity and reduce cell death. For example, the sodium channel blocker tetrodotoxin (B1210768) (TTX) can prevent veratridine-induced neurotoxicity.[1]

  • Control Experimental Conditions: Maintain stable pH and temperature, as these can affect the compound's activity and cellular health.

Q4: How can I confirm that the observed neurotoxicity is specifically mediated by sodium channels?

A4: The most effective way to confirm the role of NaV channels is to use a specific blocker. Pre-incubating your cells with tetrodotoxin (TTX), a potent and selective NaV channel blocker, should significantly attenuate or completely block the neurotoxic effects of veratridine or cevadine.[1] If the toxicity persists in the presence of TTX, it may indicate off-target effects or other confounding factors.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during neurotoxicity experiments with veratridine and cevadine.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Dose-Response Curve 1. Compound precipitation in media. 2. Degradation of stock solution. 3. Variability in cell density or health. 4. Inconsistent incubation times.1. Ensure final DMSO/ethanol concentration is non-toxic and sufficient to maintain solubility. Vortex while diluting stock into media. 2. Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Standardize cell seeding density and monitor cell health prior to experiments. 4. Use a precise timer for all incubation steps.
High Background in LDH Assay 1. Mechanical stress during media changes or plate handling. 2. Phenol (B47542) red in the culture medium interfering with absorbance readings. 3. Serum in the medium contains LDH.1. Handle plates gently. When changing media, add new media slowly to the side of the well. 2. Use phenol red-free medium for the assay. 3. Use a serum-free medium for the duration of the assay or perform a background subtraction with a media-only control.
Low Signal in Calcium Imaging 1. Inefficient loading of calcium indicator dye. 2. Low expression of voltage-gated sodium or calcium channels in the cell model. 3. Rapid photobleaching of the dye.1. Optimize dye concentration and loading time. Ensure cells are properly washed to remove extracellular dye. 2. Confirm channel expression using immunocytochemistry or electrophysiology. Consider using a different cell model with higher channel expression. 3. Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if possible.
Animal Model Seizures are Too Severe or Lethal 1. Dose is too high for the specific animal strain, age, or sex. 2. Rapid rate of administration.1. Perform a dose-finding study to determine the optimal dose that induces the desired seizure phenotype without excessive mortality. 2. For intravenous or intraperitoneal injections, administer the compound more slowly.

Quantitative Data Summary

The following tables summarize key quantitative data for veratridine and cevadine. Note that these values can vary depending on the experimental system (e.g., cell type, specific NaV subtype expressed, temperature).

Table 1: Dose-Dependent Effects of Veratridine on NaV1.7 Channels

ParameterConcentrationEffectReference
Peak Current Inhibition (IC50) 18.39 µMHalf-maximal inhibition of the peak Na+ current.[6]
Sustained Current (EC50) 9.53 µMHalf-maximal effective concentration for eliciting a sustained Na+ current.[6]
Activation Shift 75 µMShifts V1/2 of activation from -21.64 mV to -28.14 mV.[6]
Inactivation Shift 75 µMShifts V1/2 of inactivation from -59.39 mV to -73.78 mV.[6]

Table 2: Neuroprotective Effects of Various Agents Against Veratridine-Induced Neurotoxicity

Neuroprotective AgentModel SystemVeratridine ConcentrationProtective Effect (IC50)Reference
Flunarizine Rat brain neuronal cultures30 µM0.11 µM[7]
Cinnarizine Rat brain neuronal cultures30 µM0.24 µM[7]
Lidoflazine Rat brain neuronal cultures30 µM0.28 µM[7]
Nicardipine Rat brain neuronal cultures30 µM> 1 µM (less potent)[7]
Tetrodotoxin (TTX) Hippocampal SlicesNot specifiedDelays onset of spreading depression[1]

Table 3: Comparative Potency of Veratridine and Cevadine

ParameterVeratridineCevadineExperimental SystemReference
Depolarization (EC50) 33 µM3700 µMSquid and crayfish giant axons[5]

Note: This data suggests that veratridine is significantly more potent than cevadine in this specific model system.

Experimental Protocols

In Vitro Neurotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)

  • Veratridine/Cevadine stock solution (e.g., 10 mM in DMSO)

  • Culture medium (phenol red-free recommended)

  • LDH cytotoxicity assay kit

  • Lysis buffer (positive control, usually included in the kit)

  • Tetrodotoxin (TTX) for specificity control (optional)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate as required.

  • Compound Preparation: Prepare serial dilutions of veratridine/cevadine in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

  • Treatment:

    • Vehicle Control: Add medium with the same final concentration of DMSO/ethanol as the highest compound concentration.

    • Test Wells: Gently replace the old medium with the medium containing the different concentrations of veratridine/cevadine.

    • Positive Control (Maximum LDH Release): Add lysis buffer to designated wells according to the kit manufacturer's instructions, typically 45 minutes before the end of the experiment.

    • Specificity Control (Optional): Pre-incubate cells with a NaV channel blocker like TTX (~1 µM) for 30 minutes before adding veratridine/cevadine.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature, protected from light, for the time specified in the kit's manual (usually 10-30 minutes).

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100

In Vivo Neurotoxicity Assessment: Behavioral Seizure Scoring

This protocol describes the observation and scoring of seizure-like behaviors in rodents following intraperitoneal (i.p.) administration of veratridine.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Veratridine solution (e.g., 200 µg/kg in saline with a co-solvent if necessary)

  • Observation chamber (e.g., a clear Plexiglas arena)

  • Video recording equipment

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate to the new environment.

  • Administration: Administer veratridine via i.p. injection. A typical dose to induce behavioral effects is in the range of 100-400 µg/kg.[8][9]

  • Observation: Immediately begin observing and video recording the animal for at least 60-90 minutes.

  • Behavioral Scoring: Score the observed behaviors using a modified Racine scale for seizure severity.[10][11]

Modified Racine Scale for Veratridine-Induced Seizures:

  • Stage 0: No response, normal behavior.

  • Stage 1: Facial automatisms (e.g., chewing, masticatory jaw movements), grooming, profuse salivation.[9]

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus, "wet dog shakes".[8][9]

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling (loss of postural control).

  • Stage 6: Generalized tonic-clonic seizures.

  • Stage 7: Tonic extension, which may lead to death.[10]

  • Data Analysis: Record the latency to the first sign of seizure activity, the maximum seizure stage reached for each animal, and the frequency and duration of specific behaviors like "wet dog shakes".

Histological Assessment of Neuronal Damage: Fluoro-Jade C Staining

This protocol is used to stain degenerating neurons in brain tissue sections.

Materials:

  • Paraformaldehyde-fixed, frozen, or paraffin-embedded brain sections mounted on gelatin-coated slides.

  • Fluoro-Jade C staining kit.

  • Reagents: 1% Sodium Hydroxide (B78521) in 80% Ethanol, 70% Ethanol, 0.06% Potassium Permanganate (B83412), 0.1% Acetic Acid.

  • DAPI (optional, for nuclear counterstain).

  • Xylene and a non-aqueous mounting medium (e.g., DPX).

Procedure:

  • Rehydration: Deparaffinize and rehydrate paraffin (B1166041) sections through xylene and a graded series of ethanol to distilled water. For frozen sections, air dry and then rehydrate.

  • Alkaline Treatment: Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.[12]

  • Rinsing: Rinse for 2 minutes in 70% ethanol, followed by 2 minutes in distilled water.[12]

  • Permanganate Oxidation: Incubate slides in a 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.[12]

  • Rinsing: Rinse in distilled water for 2 minutes.

  • Fluoro-Jade C Staining: Transfer slides to a 0.0001% Fluoro-Jade C staining solution made in 0.1% acetic acid. Incubate for 10 minutes.[12] DAPI can be added to this solution for counterstaining.

  • Rinsing: Rinse slides through three changes of distilled water, 1 minute each.

  • Drying: Dry the slides on a slide warmer at 50-60°C for at least 5 minutes.

  • Clearing and Coverslipping: Clear the slides in xylene for 1-5 minutes and then coverslip using a non-aqueous mounting medium.

  • Visualization: View under a fluorescence microscope. Degenerating neurons will fluoresce bright green under blue light excitation.

Diagrams

Signaling Pathway of Veratridine/Cevadine-Induced Neurotoxicity

G Veratridine Veratridine / Cevadine Nav Voltage-Gated Na+ Channel (NaV) Veratridine->Nav Binds to Site 2, prevents inactivation Na_Influx Persistent Na+ Influx Nav->Na_Influx Holds channel open Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Cav Voltage-Gated Ca2+ Channel (CaV) Depolarization->Cav Activates Ca_Influx Massive Ca2+ Influx Cav->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria MAPK MAPK Pathway Activation Ca_Overload->MAPK ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis ROS->Apoptosis MAPK->Apoptosis TTX Tetrodotoxin (TTX) TTX->Nav Blocks pore G Start Seed Neuronal Cells in 96-well Plate Incubate1 Culture/Differentiate (e.g., 24-48h) Start->Incubate1 Treatment Treat with Veratridine/Cevadine + Controls (Vehicle, Lysis) Incubate1->Treatment Incubate2 Incubate (e.g., 24h) Treatment->Incubate2 Collect Collect Supernatant Incubate2->Collect Assay Perform LDH Assay (Add reagents) Collect->Assay Read Measure Absorbance (Plate Reader) Assay->Read Analyze Calculate % Cytotoxicity Read->Analyze G Problem Inconsistent/No Response to Veratridine/Cevadine CheckCompound Is Compound Solution Fresh and Properly Stored? Problem->CheckCompound CheckCells Are Cells Healthy and at Correct Density? CheckCompound->CheckCells Yes Sol_Compound Solution: Prepare fresh stock. Aliquot to avoid freeze-thaw. CheckCompound->Sol_Compound No CheckChannels Do Cells Express Sufficient NaV Channels? CheckCells->CheckChannels Yes Sol_Cells Solution: Standardize seeding. Perform viability check pre-experiment. CheckCells->Sol_Cells No CheckProtocol Is Protocol Standardized? (Time, Temp, pH) CheckChannels->CheckProtocol Yes Sol_Channels Solution: Confirm expression (ICC/WB). Consider different cell model. CheckChannels->Sol_Channels No Sol_Protocol Solution: Ensure consistency across all experimental replicates. CheckProtocol->Sol_Protocol No Resolved Problem Resolved CheckProtocol->Resolved Yes Sol_Compound->CheckCompound Sol_Cells->CheckCells Sol_Channels->CheckChannels Sol_Protocol->CheckProtocol

References

Technical Support Center: Enhancing the Bioavailability of Sabadine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Sabadine" is not found in the current scientific literature. This guide provides general strategies and troubleshooting for enhancing the bioavailability of a hypothetical, poorly soluble investigational drug, hereafter referred to as this compound. The principles and techniques described are widely applicable in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound show very low plasma concentrations after oral administration. What are the potential causes?

Low oral bioavailability is often attributed to two main factors: low aqueous solubility and poor membrane permeability. This compound likely falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Other contributing factors could include significant first-pass metabolism in the liver or gut wall, or degradation in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility and permeability of this compound.

  • Assess Stability: Evaluate this compound's stability at different pH levels to check for degradation in the GI tract.

  • Investigate Metabolism: Use in vitro models like liver microsomes to determine the extent of first-pass metabolism.

Q2: How can I improve the solubility of this compound?

Several formulation strategies can enhance the solubility of poorly water-soluble compounds like this compound. The choice of strategy depends on the specific properties of the drug.

Common Approaches:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanoscale increases the surface area, leading to enhanced solubility and dissolution velocity.

See the experimental protocols section for more details on preparing these formulations.

Troubleshooting Guides

Problem: Inconsistent drug release from my this compound formulation.

Possible Cause: This can be due to issues with the formulation's physical stability, such as crystallization of an amorphous drug or phase separation in a lipid-based system.

Troubleshooting Workflow:

G cluster_0 A Inconsistent Release Profile B Assess Formulation Stability A->B C Amorphous Solid Dispersion? B->C D Lipid-Based System? B->D E Check for Recrystallization (PXRD, DSC) C->E Yes F Check for Phase Separation (Microscopy) D->F Yes G Optimize Polymer/Stabilizer E->G H Optimize Lipid/Surfactant Ratio F->H I Reformulate G->I H->I

Caption: Troubleshooting workflow for inconsistent drug release.

Problem: this compound shows high solubility in my formulation but still has low permeability in Caco-2 assays.

Possible Cause: Even with improved solubility, the inherent permeability of the drug across the intestinal epithelium might be the rate-limiting step.

Troubleshooting Steps:

  • Incorporate Permeation Enhancers: Include excipients in your formulation that can transiently open tight junctions or interact with cell membranes to facilitate drug transport.

  • Target Drug Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administering a P-gp inhibitor could improve absorption.

Signaling Pathway for P-gp Inhibition:

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream This compound This compound Pgp P-gp Efflux Pump This compound->Pgp Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition Pgp->this compound Efflux Absorption Systemic Circulation Pgp->Absorption Blocked Efflux leads to Increased Absorption

Caption: Mechanism of P-gp inhibition to enhance drug absorption.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of this compound to enhance its solubility.

Methodology:

  • Polymer Selection: Choose a suitable polymer (e.g., HPMC-AS, PVP/VA, Soluplus®).

  • Solvent System: Identify a common solvent for both this compound and the polymer.

  • Spray Drying:

    • Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer).

    • Spray-dry the solution using a spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Confirm the amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform dissolution testing in a relevant buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of different this compound formulations.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study:

    • Add the this compound formulation to the apical (AP) side of the monolayer.

    • Take samples from the basolateral (BL) side at various time points.

  • Quantification: Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight450.5 g/mol N/A
Aqueous Solubility< 0.1 µg/mLShake-flask
LogP4.2HPLC
pKa8.5Potentiometric Titration

Table 2: In Vitro Performance of this compound Formulations

FormulationDrug Load (%)Kinetic Solubility (FaSSIF, µg/mL)Caco-2 Papp (x 10⁻⁶ cm/s)
Crystalline this compound1000.080.5
ASD (1:3 with HPMC-AS)2525.44.2
SEDDS (10% this compound)1045.16.8

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Crystalline this compound15.24.098.6
ASD (1:3 with HPMC-AS)250.81.51150.4
SEDDS (10% this compound)412.51.01890.2

Validation & Comparative

Comparing the efficacy of Sabadine with other SARS-CoV-2 protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of SARS-CoV-2 Protease Inhibitors

An important note on Sabadinine: Initial interest in "Sabadine," correctly identified as Sabadinine, stemmed from early computational studies that suggested its potential as a non-peptide inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro) through molecular docking.[1] However, subsequent experimental evaluation found that Sabadinine did not exhibit an antiviral effect against the murine hepatitis virus (MHV), a related coronavirus. To date, there is a lack of published in vitro or clinical data demonstrating the efficacy of Sabadinine against SARS-CoV-2, including quantitative measures such as IC50 or EC50 values. Consequently, a direct quantitative comparison with clinically evaluated inhibitors is not feasible.

This guide will, therefore, focus on a comparative analysis of well-characterized SARS-CoV-2 protease inhibitors with established experimental and clinical data.

Introduction to SARS-CoV-2 Protease Inhibitors

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[2][3] It is responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[2] The high degree of conservation of Mpro across coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development.[2][4] Inhibitors targeting Mpro block this crucial step, thereby halting viral replication.

Comparative Efficacy of Key Protease Inhibitors

The following table summarizes the in vitro efficacy of prominent SARS-CoV-2 protease inhibitors. It is important to note that IC50 (half-maximal inhibitory concentration) values typically refer to enzymatic assays, while EC50 (half-maximal effective concentration) values are derived from cell-based antiviral assays.

Compound NameTargetIC50EC50Cell Line
Nirmatrelvir (B3392351) (PF-07321332) Mpro (3CLpro)6.9 nM231 nMVeroE6
0.45 µMCalu-3
Ensitrelvir (B8223680) (S-217622) Mpro (3CLpro)13 nM0.22–0.52 µMVeroE6/TMPRSS2
GC-376 Mpro (3CLpro)30 nM3.37 µMVero
Boceprevir Mpro (3CLpro)4.13 µM1.90 µMVero

Note: Values can vary depending on the specific assay conditions, cell line used, and viral strain.

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease.[5][6] It is often administered with ritonavir, which acts as a pharmacokinetic booster by inhibiting the CYP3A4 enzyme, thereby increasing nirmatrelvir's plasma concentration.[7] Ensitrelvir is another non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3CLpro that has demonstrated efficacy against various viral variants.[8][9]

Mechanism of Action of Mpro Inhibitors

SARS-CoV-2 Mpro inhibitors function by binding to the active site of the enzyme, preventing it from cleaving the viral polyprotein. This disruption in the viral replication cycle is illustrated in the signaling pathway diagram below.

Caption: SARS-CoV-2 Mpro inhibitors block the cleavage of viral polyproteins, a critical step for viral replication.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are generalized protocols for key experiments used to evaluate SARS-CoV-2 protease inhibitors.

FRET-based Enzymatic Assay for Mpro Inhibition (IC50 Determination)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the main protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. When the peptide is intact, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Methodology:

  • Reagents and Materials: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate, assay buffer, test compounds, and a microplate reader capable of fluorescence detection.

  • Procedure: a. Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). b. In a 384-well plate, add a fixed concentration of recombinant SARS-CoV-2 Mpro (e.g., 50 nM) to the assay buffer.[10] c. Add the diluted test compounds to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate (e.g., 20 µM).[10] e. Monitor the increase in fluorescence intensity over time using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each compound concentration. b. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Based Antiviral Assay (EC50 Determination)

This assay measures the effectiveness of a compound at inhibiting viral replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against SARS-CoV-2 in a susceptible cell line.

Principle: A susceptible cell line (e.g., Vero E6, Calu-3) is infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The antiviral activity is quantified by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or plaque-forming units.

Methodology:

  • Reagents and Materials: A suitable host cell line (e.g., Vero E6), SARS-CoV-2 virus stock, cell culture medium, test compounds, and reagents for quantifying viral replication (e.g., crystal violet for CPE, RT-qPCR reagents for viral RNA).

  • Procedure: a. Seed cells in a 96-well plate and allow them to form a confluent monolayer.[11] b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted compounds. d. Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2. e. Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).

  • Data Analysis: a. Quantify the extent of viral replication. For CPE reduction assays, cells can be stained with crystal violet, and the absorbance is measured. For plaque reduction assays, the number of plaques is counted.[12] b. Plot the percentage of protection from viral effects against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for screening and validating potential SARS-CoV-2 Mpro inhibitors.

G Workflow for Mpro Inhibitor Evaluation Start Start HTS High-Throughput Screening (e.g., FRET Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Assay Cell-Based Antiviral Assay (EC50 Determination) Dose_Response->Cell_Assay Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cell_Assay->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Preclinical Preclinical Studies (Animal Models) Lead_Optimization->Preclinical End End Preclinical->End

Caption: A typical workflow for the discovery and development of SARS-CoV-2 Mpro inhibitors.

Conclusion

While the initial computational promise of Sabadinine has not been substantiated by experimental antiviral data, the field of SARS-CoV-2 protease inhibitors has rapidly advanced. Potent inhibitors like nirmatrelvir and ensitrelvir have been developed and clinically validated, demonstrating the effectiveness of targeting the main protease to combat COVID-19. The standardized experimental protocols outlined in this guide are fundamental to the continued discovery and evaluation of new antiviral candidates, providing a framework for researchers to compare the efficacy of novel compounds against established benchmarks.

References

Comparative Analysis of Sabadinine and Remdesivir in the Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of sabadinine and remdesivir (B604916), two compounds that have been investigated for their potential to inhibit viral replication. While remdesivir has been extensively studied and deployed as a broad-spectrum antiviral, research on sabadinine is notably limited. This document summarizes the available experimental data, outlines the mechanisms of action, and provides detailed experimental protocols for the assays used to evaluate these compounds.

Introduction

The search for effective antiviral agents is a cornerstone of infectious disease research. Viruses utilize host cell machinery for their replication, making it a challenge to develop drugs that are both potent against the virus and safe for the host. This guide examines two distinct molecules: sabadinine, a natural product identified as a potential inhibitor of a key coronavirus enzyme, and remdesivir, a synthetic nucleotide analog that has seen widespread clinical use.

Sabadinine: A Potential SARS-CoV 3CL Protease Inhibitor

Sabadinine is a natural product that was identified through molecular docking studies as a potential non-peptidyl inhibitor of the SARS-CoV main proteinase (3CLpro).[1] The 3CL protease is an enzyme crucial for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[1]

Mechanism of Action

The proposed mechanism of action for sabadinine is the inhibition of the 3CL protease of coronaviruses.[1] By binding to the active site of this enzyme, sabadinine is predicted to block the proteolytic cleavage of viral polyproteins, thereby preventing the formation of the viral replication complex and inhibiting viral replication.[1]

Sabadinine_Mechanism cluster_virus Coronavirus Replication Cycle Viral_RNA Viral Genomic RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation 3CLpro 3CL Protease Replication_Complex Functional Viral Proteins (Replication Complex) Polyprotein->Replication_Complex Proteolytic Cleavage New_Virions New Virus Particles Replication_Complex->New_Virions Replication & Assembly Sabadinine Sabadinine Sabadinine->3CLpro Inhibition

Proposed mechanism of sabadinine action.
Experimental Data

To date, the primary evidence for sabadinine's antiviral potential comes from a 2004 study that used molecular docking to screen for inhibitors of the SARS-CoV 3CLpro.[1] While this study identified sabadinine as a promising candidate, there is a lack of publicly available in vitro or in vivo experimental data to quantify its efficacy in inhibiting viral replication. Further experimental validation is necessary to determine its half-maximal inhibitory concentration (IC50) and its efficacy in cell-based assays and animal models.

Remdesivir: A Broad-Spectrum Antiviral Nucleotide Analog

Remdesivir is a prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2.[1] It was initially developed for the treatment of Ebola virus disease.[1]

Mechanism of Action

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[2][3] RDV-TP acts as an analog of adenosine (B11128) triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[2][4] The incorporation of RDV-TP into the viral RNA leads to delayed chain termination, thereby disrupting the process of viral genome replication.[2][5]

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus_replication Viral RNA Replication Remdesivir_Prodrug Remdesivir (Prodrug) RDV_TP Remdesivir Triphosphate (RDV-TP - Active Form) Remdesivir_Prodrug->RDV_TP Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competitive Incorporation Viral_RNA_Template Viral RNA Template Nascent_RNA Growing Viral RNA RdRp->Nascent_RNA Elongation RdRp->Nascent_RNA Delayed Chain Termination ATP ATP (Natural Substrate) ATP->RdRp Incorporation

Mechanism of remdesivir action.
Quantitative Data on Antiviral Efficacy

The antiviral activity of remdesivir has been quantified in numerous studies. The following tables summarize key efficacy data against SARS-CoV-2.

Cell Line Virus EC50 (µM) Reference
Vero E6SARS-CoV-20.77Wang et al., 2020
Calu-3SARS-CoV-20.01Pizzorno et al., 2020
Primary Human Airway Epithelial CellsSARS-CoV-20.01Pruijssers et al., 2020

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Parameter Remdesivir Treatment Group Control Group p-value Reference
Viral RNA Inhibition (at 1 µM, 48h)~90-99%0%<0.001Nowakowska et al., 2022[6]
Plaque Reduction (72h treatment)~25-fold higher than 1h treatment-<0.001Nowakowska et al., 2022[6]
Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of remdesivir.

This assay is used to determine the concentration of an antiviral compound that is required to reduce the number of viral plaques by 50% (PRNT50).

  • Cell Seeding: Plate Vero E6 cells in 6-well plates and grow to 90-100% confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus dilutions in the presence of varying concentrations of the antiviral compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1.2% agarose (B213101) and the corresponding concentration of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet. Count the number of plaques and calculate the PRNT50.[6]

This assay quantifies the amount of viral RNA to determine the effect of the antiviral compound on viral replication.

  • Cell Culture and Infection: Seed Vero E6 cells in 24-well plates. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of different concentrations of the antiviral drug.

  • RNA Extraction: At 48 hours post-infection, harvest the cell culture supernatant and extract viral RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for a viral gene (e.g., the N gene).

  • Quantification: Use a standard curve of known viral RNA concentrations to quantify the viral RNA copies in the samples. Calculate the percentage of viral replication inhibition compared to the untreated control.[6]

Antiviral_Assay_Workflow cluster_setup Experimental Setup cluster_assays Quantification of Antiviral Activity cluster_results Data Analysis Cell_Culture 1. Seed Host Cells (e.g., Vero E6) Drug_Preparation 2. Prepare Serial Dilutions of Antiviral Compound Cell_Culture->Drug_Preparation Virus_Infection 3. Infect Cells with Virus + Antiviral Compound Drug_Preparation->Virus_Infection Incubation 4. Incubate for a Defined Period (e.g., 48-72h) Virus_Infection->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay Endpoint Analysis qRT_PCR qRT-PCR for Viral RNA Incubation->qRT_PCR TCID50_Assay TCID50 Assay (Cytopathic Effect) Incubation->TCID50_Assay EC50_Calculation Calculate EC50/IC50 Plaque_Assay->EC50_Calculation Inhibition_Percentage Determine % Inhibition qRT_PCR->Inhibition_Percentage TCID50_Assay->EC50_Calculation

General workflow for in vitro antiviral assays.

Conclusion

References

In Vitro Comparative Analysis of Sabadine and Other Veratrum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Sabadine and other prominent Veratrum alkaloids. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the known cytotoxic activities and mechanisms of action of its close structural relatives, offering a valuable reference for researchers investigating the therapeutic potential of this class of compounds.

Comparative Cytotoxicity of Veratrum Alkaloids

AlkaloidCancer Cell LineCancer TypeIC50 (µM)Citation
Veratramine A549Non-Small Cell Lung Cancer51.99[1]
NCI-H358Non-Small Cell Lung Cancer259.6[1]
HepG2Liver Cancer26.54 (24h), 19.81 (48h), 9.12 (72h)[1]
Veratridine Colon Cancer CellsColon CancerVaries by cell line and conditions[2][3]
Germine SW1990Pancreatic CancerSignificant cytotoxicity reported
NCI-H249Lung CancerSignificant cytotoxicity reported
Cyclopamine (B1684311) PANC-1Pancreatic CancerPotent inhibition reported
LNCaP, VCaP, PC3, DU145, CWR22Rv1Prostate CancerProliferation decrease and apoptosis induction reported
Jervine VariousVariousCytotoxic activity reported

Note: The cytotoxic effects of Veratrum alkaloids can vary significantly depending on the specific compound, the cancer cell line, and the experimental conditions.

Mechanisms of Action

Veratrum alkaloids exert their biological effects through two primary mechanisms: modulation of voltage-gated sodium channels and inhibition of the Hedgehog signaling pathway.

Voltage-Gated Sodium Channel Activation

Certain Veratrum alkaloids, notably those of the cevanine type like cevadine (B150009) and veratridine, are potent activators of voltage-gated sodium channels (VGSCs).[4] These channels are crucial for the initiation and propagation of action potentials in excitable cells.[5][6][7] By binding to the channel, these alkaloids cause it to remain open for a longer duration, leading to a persistent influx of sodium ions.[6] This disrupts normal cellular function and can lead to neurotoxic and cardiotoxic effects.[4] While less studied in the context of cancer, the alteration of ion channel function is an emerging area of oncology research.[2][3][8]

VGSC_Activation cluster_membrane Cell Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Time-dependent inactivation Na_in Na+ (intracellular) VGSC_open->Na_in Na+ influx VGSC_inactivated->VGSC_closed Repolarization Na_out Na+ (extracellular) This compound This compound / Cevanine Alkaloids This compound->VGSC_open Prolongs open state

Voltage-Gated Sodium Channel (VGSC) Activation by Cevanine-type Alkaloids.
Hedgehog Signaling Pathway Inhibition

Several Veratrum alkaloids, including cyclopamine and veratramine, are known inhibitors of the Hedgehog (Hh) signaling pathway.[9][10][11][12][13] This pathway is critical during embryonic development and is aberrantly activated in several types of cancers. The canonical Hh pathway involves the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that promote cell proliferation and survival. Veratrum alkaloids like cyclopamine directly bind to and inhibit SMO, thereby blocking the entire downstream pathway.

Hedgehog_Pathway cluster_signaling Hedgehog Signaling Pathway SHH SHH Ligand PTCH PTCH Receptor SHH->PTCH Binds SMO SMO Receptor PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Nucleus Nucleus GLI_active->Nucleus Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes Promotes Veratrum_Alkaloids Veratrum Alkaloids (e.g., Cyclopamine) Veratrum_Alkaloids->SMO Inhibits

Inhibition of the Hedgehog Signaling Pathway by Veratrum Alkaloids.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to assess the bioactivity of Veratrum alkaloids. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in 96-well plate B Add Veratrum alkaloid A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add solubilization solution (DMSO) E->F G Measure absorbance (570 nm) F->G

A generalized workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Veratrum alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Veratrum alkaloid in complete culture medium. Remove the existing medium from the wells and add the medium containing the desired concentrations of the alkaloid. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15][16]

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14][15][16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the Veratrum alkaloid for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[1]

Conclusion

The available in vitro data indicates that several Veratrum alkaloids possess significant cytotoxic activity against a range of cancer cell lines, primarily through the inhibition of the Hedgehog signaling pathway and modulation of voltage-gated sodium channels. While specific data for this compound is currently lacking, its structural similarity to other cevanine-type alkaloids suggests it may share similar mechanisms of action. Further in vitro studies are warranted to elucidate the specific cytotoxic potential and mechanisms of this compound to fully understand its therapeutic potential in oncology. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations.

References

Validating the 3CLpro inhibitory activity of Sabadine using kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in cleaving viral polyproteins into functional non-structural proteins makes it a prime target for antiviral drug development. This guide provides a comparative overview of the kinetic properties of several known 3CLpro inhibitors and detailed protocols for validating the inhibitory activity of novel compounds, such as Sabadine.

Comparative Kinetic Data of 3CLpro Inhibitors

The efficacy of a 3CLpro inhibitor is quantified by its kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a more direct measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

Below is a summary of the reported kinetic data for several well-characterized 3CLpro inhibitors from various chemical classes. This table serves as a benchmark for evaluating the potency of new chemical entities like this compound.

InhibitorChemical ClassIC50 (µM)Ki (µM)
Nirmatrelvir (PF-07321332)Peptidomimetic0.01920.00311
GC376Peptidomimetic0.03 - 0.160.0021 - 0.04
Boceprevirα-ketoamide1.59 - 4.13-
Telaprevirα-ketoamide55.72-
BaicaleinFlavonoid0.39 - 0.944.03
EbselenOrganoselenium0.22-

Experimental Protocols

Validating the 3CLpro inhibitory activity of a compound requires a series of well-defined experiments. The following protocols outline the key steps for recombinant 3CLpro production and the subsequent kinetic analysis using a Förster Resonance Energy Transfer (FRET)-based assay.

Recombinant SARS-CoV-2 3CLpro Expression and Purification

A reliable source of active enzyme is crucial for kinetic studies. The following is a summarized protocol for the expression and purification of 3CLpro in E. coli.

a. Expression:

  • Transform E. coli BL21(DE3) cells with a plasmid containing the SARS-CoV-2 3CLpro gene, often fused with a purification tag like a His-tag or GST-tag.

  • Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and incubate at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT, 10 mM imidazole).

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the 3CLpro protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • If a cleavable fusion tag is used, perform enzymatic cleavage (e.g., with TEV or thrombin protease) followed by a second round of affinity chromatography to remove the tag and the protease.

  • Perform size-exclusion chromatography as a final polishing step to obtain highly pure and active 3CLpro.

  • Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

FRET-based Kinetic Assay for 3CLpro Inhibition

This assay measures the cleavage of a synthetic peptide substrate containing a FRET pair. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

a. Materials and Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Recombinant 3CLpro: Purified as described above, at a working concentration of 15-50 nM.

  • FRET Substrate: A synthetic peptide containing the 3CLpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). A common substrate is Dabcyl-KTSAVLQ↓SGFRKME-Edans. The final concentration is typically below or near the Km value (e.g., 20-25 µM).

  • Test Compound (e.g., this compound): Dissolved in DMSO to create a stock solution, with subsequent serial dilutions.

  • 96-well or 384-well black plates.

  • Fluorescence plate reader.

b. IC50 Determination Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant 3CLpro enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the enzyme with the inhibitor for 15-60 minutes at room temperature (or 37°C, depending on the protocol) to allow for binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl pair).

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

c. Ki Determination:

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the FRET assay with varying concentrations of both the substrate and the inhibitor.

  • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) at different fixed inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk or other linearized plots to determine the mechanism of inhibition and calculate the Ki value. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_3CLpro_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_protein Recombinant 3CLpro Expression & Purification pre_incubation Pre-incubation: Enzyme + Inhibitor recombinant_protein->pre_incubation inhibitor_prep Test Compound (this compound) Serial Dilutions inhibitor_prep->pre_incubation substrate_prep FRET Substrate Preparation reaction_initiation Reaction Initiation: Add Substrate substrate_prep->reaction_initiation pre_incubation->reaction_initiation data_acquisition Data Acquisition: Measure Fluorescence Increase reaction_initiation->data_acquisition velocity_calc Calculate Initial Reaction Velocities (V₀) data_acquisition->velocity_calc ic50_calc IC50 Determination: Dose-Response Curve velocity_calc->ic50_calc ki_calc Ki Determination: Michaelis-Menten & Lineweaver-Burk Plots velocity_calc->ki_calc SARS_CoV_2_Replication_and_3CLpro_Inhibition cluster_host_cell Host Cell entry Viral Entry & Uncoating translation Translation of Viral RNA entry->translation polyprotein pp1a/pp1ab Polyproteins translation->polyprotein proteolysis Polyprotein Cleavage polyprotein->proteolysis nsps Functional Non-Structural Proteins (NSPs) proteolysis->nsps 11 cleavage sites rtc Replication/Transcription Complex (RTC) Formation nsps->rtc replication Viral RNA Replication & Transcription rtc->replication assembly Virion Assembly & Release replication->assembly inhibitor This compound (3CLpro Inhibitor) protease 3CLpro inhibitor->protease Inhibition protease->proteolysis

Sabadinine: A Case of Computational Promise Unfulfilled by Experimental Antiviral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents often begins with promising computational screening. Sabadinine, a natural compound, emerged from such a screen as a potential inhibitor of the SARS coronavirus main protease (3CLpro). However, a deeper dive into the available scientific literature reveals a critical lack of experimental evidence to support this initial hypothesis, precluding a direct comparison of its cross-reactivity against other viral proteases.

A 2004 study first identified Sabadinine as a candidate for a non-peptidyl anti-SARS agent through a molecular docking study.[1] This computational approach simulated the binding of Sabadinine to the active site of the SARS-CoV 3CLpro, suggesting potential inhibitory activity. The main protease of coronaviruses is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.

Despite this initial computational promise, subsequent experimental validation has not been forthcoming in the published literature. In fact, a follow-up assessment indicated that Sabadinine did not show an antiviral effect against the murine hepatitis virus (MHV), a related coronavirus, when tested for its ability to prevent syncytium formation and cytopathic effects. This finding contradicts the earlier computational prediction and highlights the essential role of experimental validation in drug discovery.

Our extensive search for published experimental data on the inhibitory activity of Sabadinine against any viral protease, including SARS-CoV 3CLpro, has yielded no positive results. Without such data, a quantitative comparison of Sabadinine's performance against other viral protease inhibitors is not possible.

To provide a framework for how such a comparison would be structured had the data been available, the following sections outline the standard methodologies and data presentation formats used in the field.

Hypothetical Data Presentation

Had experimental data been available, it would be summarized in a table similar to the one below, allowing for a clear comparison of inhibitory concentrations (e.g., IC50 or Ki values) against a panel of viral proteases.

Viral ProteaseSabadinine (IC50/Ki)Comparator 1 (IC50/Ki)Comparator 2 (IC50/Ki)
Coronaviridae
SARS-CoV-2 3CLproN/A
MERS-CoV 3CLproN/A
HCoV-229E 3CLproN/A
Flaviviridae
Dengue Virus NS2B/NS3N/A
Zika Virus NS2B/NS3N/A
West Nile Virus NS2B/NS3N/A
Retroviridae
HIV-1 ProteaseN/A
Picornaviridae
Rhinovirus 3C ProteaseN/A
Poliovirus 3C ProteaseN/A

N/A: No data available in the scientific literature.

Standard Experimental Protocols

The evaluation of a compound's cross-reactivity against different viral proteases typically involves a series of standardized biochemical and cell-based assays.

Viral Protease Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified viral protease.

General Protocol:

  • Recombinant Protease Expression and Purification: The gene encoding the target viral protease is cloned and expressed in a suitable system (e.g., E. coli, insect cells). The protease is then purified to homogeneity.

  • Fluorogenic Substrate: A synthetic peptide substrate that mimics the natural cleavage site of the protease is used. This substrate is tagged with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence.

  • Assay Reaction: The purified protease is incubated with the test compound (e.g., Sabadinine) at various concentrations.

  • Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture.

  • Signal Detection: If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured over time using a fluorescence plate reader.

  • Data Analysis: The percentage of protease inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the protease activity by 50%, is then determined by fitting the data to a dose-response curve.

The logical workflow for a typical viral protease inhibition assay is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PurifiedProtease Purified Viral Protease Incubation Incubate Protease with Test Compound PurifiedProtease->Incubation TestCompound Test Compound (Sabadinine) TestCompound->Incubation FluorogenicSubstrate Fluorogenic Substrate AddSubstrate Add Fluorogenic Substrate FluorogenicSubstrate->AddSubstrate Incubation->AddSubstrate MeasureFluorescence Measure Fluorescence Signal AddSubstrate->MeasureFluorescence CalculateInhibition Calculate % Inhibition MeasureFluorescence->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Workflow for a generic in vitro viral protease inhibition assay.

Antiviral Cell-Based Assay

This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture.

General Protocol:

  • Cell Culture: A cell line susceptible to infection by the target virus is cultured in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Viral Infection: The treated cells are then infected with the virus at a known multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • Quantitative PCR (qPCR): To measure the amount of viral genetic material.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of viral proteins.

    • Cytopathic Effect (CPE) Assay: To assess the virus-induced damage to the cells.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces viral replication by 50%, is calculated. The CC50 value, the concentration that causes 50% cytotoxicity to the host cells, is also determined to assess the compound's therapeutic index (CC50/EC50).

The relationship between biochemical and cell-based assays in the drug discovery pipeline is illustrated below.

G BiochemicalAssay Biochemical Assay (Protease Inhibition) CellBasedAssay Cell-Based Assay (Antiviral Activity) BiochemicalAssay->CellBasedAssay Identifies direct inhibitors LeadCompound Lead Compound CellBasedAssay->LeadCompound Confirms activity in a biological context

Caption: Progression from biochemical to cell-based assays.

References

In-depth Comparative Safety Analysis of Sabadine Not Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the safety profile of the compound "Sabadine," as requested, cannot be provided at this time due to a significant lack of publicly available scientific data. Extensive searches for toxicological studies, clinical trial results, and detailed experimental protocols for a compound named "this compound" have yielded insufficient information to conduct a thorough and objective comparison with any alternative substances.

Initial database searches confirm the existence of a chemical entity named this compound, identified with the CAS number 124-80-1 and the molecular formula C29H47NO8.[1][2] However, beyond these basic chemical identifiers, there is a notable absence of published research in peer-reviewed journals, regulatory agency databases, or other scientific literature detailing its safety, pharmacology, or mechanism of action.

To fulfill the request for a comparative guide for researchers and drug development professionals, specific quantitative data from preclinical and clinical studies are essential. This would typically include, but is not limited to:

  • Toxicology Data: Acute and chronic toxicity studies, LD50 (median lethal dose) values, and organ-specific toxicity assessments.

  • Clinical Trial Data: Phase I, II, and III trial results detailing adverse event profiles, dose-limiting toxicities, and overall safety in human subjects.

  • Mechanism of Action: Information on the signaling pathways this compound interacts with, which is crucial for understanding both its therapeutic effects and potential off-target toxicities.

Without this foundational data, it is impossible to construct the requested comparative tables, detail the experimental methodologies, or create the mandatory signaling pathway and workflow diagrams using Graphviz.

It is possible that "this compound" is a very new or experimental compound with research that has not yet been published. Alternatively, it may be an internal company designation for a drug candidate that is not yet in the public domain. There is also the possibility of a misspelling of the compound's name.

For a comprehensive analysis to be performed, further details on "this compound" would be required, such as alternative names, the class of drug, its intended therapeutic area, or any available internal or preliminary research reports. Without additional information, a comparative safety guide that meets the specified core requirements cannot be developed.

References

A Comparative Analysis of the Therapeutic Index of Antiviral Agents for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Sabadine" did not yield any results for a known therapeutic agent. To fulfill the structural and content requirements of this guide, the well-characterized antiviral drug Remdesivir (B604916) will be used as the primary subject for comparison against other prominent antivirals for SARS-CoV-2. This guide is intended for researchers, scientists, and drug development professionals.

The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the relative safety of a drug. It is the ratio between the concentration of a drug that causes toxicity to the host and the concentration that elicits the desired therapeutic effect. A higher therapeutic index is preferable as it indicates a wider margin of safety between the effective and toxic doses. For antiviral agents, the TI is typically calculated in vitro as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[1]

TI (or SI) = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that results in the death of 50% of host cells in an uninfected cell culture.[2]

  • EC50 (50% Effective Concentration): The concentration of the drug that is required to inhibit 50% of viral replication in an infected cell culture.[1]

This guide provides a comparative overview of the therapeutic index of several key antiviral drugs that have been pivotal in the management of COVID-19.

Data Presentation: In Vitro Selectivity of SARS-CoV-2 Antivirals

The following table summarizes the in vitro efficacy and cytotoxicity of several antiviral agents against SARS-CoV-2. It is crucial to note that EC50 and CC50 values can vary significantly based on the cell line used, the viral strain, and the specific assay conditions.[3][4]

Antiviral AgentViral TargetEC50 (µM)CC50 (µM)Therapeutic Index (SI = CC50/EC50)Cell Line
Remdesivir RNA-dependent RNA polymerase (RdRp)0.77[5]>100[5]>129.9Vero E6
1.13[6]>100[6]>88.5Vero E6
0.23[6]>60[6]>260Calu-3
Nirmatrelvir (B3392351) (Paxlovid)Main Protease (Mpro / 3CLpro)0.075 (with P-gp inhibitor)[7]>100 (Assumed)*>1333Vero E6
0.08[8]Not ReportedNot ReportedA549-hACE2
Molnupiravir (as NHC)RNA-dependent RNA polymerase (RdRp)0.3[9]>80**[9]>266Vero
1.23[10]Not ReportedNot ReportedVero E6
Favipiravir (B1662787) RNA-dependent RNA polymerase (RdRp)61.88[11]>400[9]>6.5Vero E6

*Cytotoxicity data (CC50) for Nirmatrelvir is not consistently reported in the reviewed literature; however, it is generally considered to have low cytotoxicity. A value of >100 µM is assumed for a conservative SI calculation based on typical antiviral screening data. **CC50 value is based on activity against HCoV-NL63 and is used here as a proxy.[9]

Experimental Protocols

The determination of CC50 and EC50 values is fundamental to calculating the therapeutic index. The methodologies below describe standard in vitro assays used for this purpose.

50% Cytotoxic Concentration (CC50) Assay Protocol

This protocol determines the concentration of an antiviral compound that is toxic to 50% of the host cells. The MTT assay is a common colorimetric method for this purpose.[7]

Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[7]

Methodology:

  • Cell Seeding: A suitable host cell line (e.g., Vero E6, Calu-3) is seeded into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/mL) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: A stock solution of the antiviral drug is prepared and serially diluted to create a range of concentrations that are expected to span from no toxicity to complete cell death.[7]

  • Cell Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of the antiviral compound. Control wells with untreated cells (100% viability) and wells with medium only (blank) are included.[7]

  • Incubation: The plate is incubated for a period consistent with the antiviral assay, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: The medium containing the compound is removed, and a solution of MTT reagent (e.g., 5 mg/mL) is added to each well. The plate is then incubated for several hours to allow for formazan crystal formation.[7]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined by plotting the percent cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

50% Effective Concentration (EC50) Assay Protocol

This protocol measures the potency of an antiviral compound in inhibiting viral replication. A common method is the plaque reduction assay or quantification of viral RNA.

Principle: The assay quantifies the ability of a drug to inhibit the replication of a virus in a susceptible host cell line. This can be measured by observing the reduction in virus-induced cytopathic effect (CPE), counting viral plaques, or measuring viral RNA levels.[10]

Methodology:

  • Cell Seeding: Host cells (e.g., Vero E6) are seeded in plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known multiplicity of infection (MOI) of the virus (e.g., SARS-CoV-2) for a short period (e.g., 1-2 hours) to allow viral entry.[12]

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are washed. Fresh culture medium containing serial dilutions of the antiviral compound is then added.

  • Incubation: The plates are incubated for a duration that allows for multiple cycles of viral replication (typically 48-72 hours).[12]

  • Quantification of Viral Inhibition:

    • CPE Assay: The cells are visually inspected for virus-induced CPE. The EC50 is the drug concentration that inhibits CPE by 50% compared to the untreated virus control.[2]

    • Plaque Reduction Assay: The cells are overlaid with a semi-solid medium (like agar) to restrict virus spread to adjacent cells, forming localized lesions called plaques. After incubation, the cells are fixed and stained, and the plaques are counted. The EC50 is the concentration that reduces the number of plaques by 50%.[10]

    • qRT-PCR: Total RNA is extracted from the cells or the supernatant. The amount of viral RNA is then quantified using quantitative reverse transcription PCR (qRT-PCR). The EC50 is the drug concentration that reduces viral RNA levels by 50%.[5][12]

  • Data Analysis: Similar to the CC50 assay, the percentage of viral inhibition is plotted against the log of the drug concentration, and the EC50 value is determined using non-linear regression.[10]

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for determining the Therapeutic Index and the logical relationship between the key experimental parameters.

Therapeutic_Index_Workflow cluster_0 Experimental Determination cluster_1 Calculation HostCells Host Cells CC50_Assay Cytotoxicity Assay (e.g., MTT) HostCells->CC50_Assay DrugDose_C Serial Dilutions of Antiviral DrugDose_C->CC50_Assay CC50_Value CC50 Value (Toxicity) CC50_Assay->CC50_Value Data Analysis TI_Calc Therapeutic Index (SI) Calculation CC50_Value->TI_Calc SI = CC50 / EC50 InfectedCells Virus-Infected Host Cells EC50_Assay Antiviral Assay (e.g., Plaque Reduction) InfectedCells->EC50_Assay DrugDose_E Serial Dilutions of Antiviral DrugDose_E->EC50_Assay EC50_Value EC50 Value (Efficacy) EC50_Assay->EC50_Value Data Analysis EC50_Value->TI_Calc

Caption: Workflow for determining the Therapeutic Index (Selectivity Index).

Therapeutic_Index_Concept EC50 EC50 (Effective Concentration) TI Therapeutic Index (SI) EC50->TI Denominator (Potency) CC50 CC50 (Cytotoxic Concentration) CC50->TI Numerator (Toxicity) Safety Higher Value = Wider Safety Margin TI->Safety

Caption: Conceptual relationship for Therapeutic Index calculation.

References

A Tale of Two Inhibitors: A Head-to-Head Comparison of Boceprevir and Sabadinine as 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a primary target for the development of antiviral therapeutics due to its essential role in viral replication. This guide provides a head-to-head comparison of two molecules, boceprevir (B1684563) and Sabadinine, that have been identified as inhibitors of this critical enzyme. However, their paths from identification to validation represent two distinct routes in drug discovery: the repurposing of an established drug with extensive experimental backing versus the in silico prediction of a natural compound that awaits experimental verification.

Boceprevir: An Experimentally Validated Repurposed Drug

Boceprevir, an FDA-approved drug for the treatment of Hepatitis C Virus (HCV), has been identified as a potent inhibitor of the SARS-CoV-2 3CLpro. Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the protease, thereby blocking its function.

Quantitative Performance Data for Boceprevir

The inhibitory activity of boceprevir against SARS-CoV-2 3CLpro and its antiviral efficacy in cell culture have been quantified in multiple studies. The following table summarizes key performance metrics.

ParameterValueCell LineReference
IC50 (Enzymatic Assay) 4.13 µM-[1]
IC50 (Enzymatic Assay) 1.59 µM-[2]
EC50 (Antiviral Assay) 1.90 µMVero[1]
EC50 (Antiviral Assay) 1.31 ± 0.58 µM-[3]
CC50 (Cytotoxicity) > 100 µMMultiple[4]

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Mechanism of Action: Covalent Inhibition of 3CLpro

Boceprevir's α-ketoamide warhead acts as an electrophile that is attacked by the nucleophilic cysteine residue (Cys145) in the 3CLpro active site. This forms a reversible covalent hemithioacetal adduct, effectively inactivating the enzyme and halting the proteolytic processing of viral polyproteins necessary for replication.

G Boceprevir's Covalent Inhibition of 3CLpro cluster_0 3CLpro Active Site Cys145 Cys145 Cleaved Viral Proteins Cleaved Viral Proteins Cys145->Cleaved Viral Proteins InactivatedEnzyme Boceprevir-3CLpro Adduct Cys145->InactivatedEnzyme His41 His41 Boceprevir Boceprevir Boceprevir->Cys145 Covalent Bonding Viral Polyprotein Viral Polyprotein Viral Polyprotein->Cys145 Cleavage G In Silico Discovery of Sabadinine Database Chemical Database Docking Molecular Docking Simulation Database->Docking 3CLpro_Structure 3CLpro 3D Structure 3CLpro_Structure->Docking Sabadinine_Hit Sabadinine Identified as a Hit Docking->Sabadinine_Hit Experimental_Validation Experimental Validation (Enzymatic & Cell-based Assays) Sabadinine_Hit->Experimental_Validation Required Next Step

References

Assessing the Synergistic Potential of Sabadinine: A Framework for Antiviral Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the synergistic effects of Sabadinine, a potential antiviral agent, when used in combination with other therapeutic compounds. While experimental data on Sabadinine's synergistic activity is not yet available, this document outlines the established principles, detailed experimental protocols, and data analysis methods required to evaluate its potential as part of a combination therapy.

Introduction to Sabadinine

Sabadinine is a natural compound that has been identified through computational, structure-aided design as a potential non-peptide inhibitor of the SARS-CoV 3C-like protease (3CLpro).[1][2] The 3CLpro enzyme is crucial for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[1][3] By targeting this essential enzyme, inhibitors like Sabadinine could disrupt the viral life cycle. However, it is important to note that while computational docking studies are promising, experimental validation of Sabadinine's antiviral efficacy has not been extensively reported.[2] One study indicated it did not show activity against the murine hepatitis virus (MHV).[2]

Combination therapy is a cornerstone of modern antiviral strategy, often leading to enhanced efficacy, reduced drug dosages that can lower toxicity, and a higher barrier to the development of viral resistance.[4] Therefore, assessing the potential for synergistic interactions between Sabadinine and other antiviral agents with different mechanisms of action is a critical next step in its evaluation.

Experimental Protocol: The Checkerboard Assay

To quantify the interaction between two antiviral agents, the checkerboard assay is a standard in vitro method.[5][6][7] This technique systematically tests a matrix of concentrations for two drugs, both individually and in combination.

Materials and Reagents
  • Cell Line: Vero E6 or Calu-3 cells (commonly used for SARS-CoV-2 research).

  • Virus: SARS-CoV-2 or other relevant viral strain.

  • Compounds: Sabadinine and a second antiviral agent (e.g., Remdesivir, an RNA polymerase inhibitor).

  • Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® or MTT).

Methodology
  • Cell Seeding: Seed the 96-well plates with an appropriate density of cells (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Drug Dilution Matrix:

    • Prepare serial dilutions of Sabadinine along the x-axis of the plate (e.g., in columns 1-10).

    • Prepare serial dilutions of the second antiviral agent along the y-axis of the plate (e.g., in rows A-G).

    • The resulting matrix will contain various concentration combinations of the two drugs.[5]

    • Include controls: wells with cells and virus only (no drug), cells only (no virus or drug), and each drug individually.[6]

  • Viral Infection: Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI), for example, 0.01.[4]

  • Incubation: Incubate the plates for a period sufficient to observe cytopathic effects (CPE) in the virus control wells, typically 72-96 hours.[4]

  • Quantification of Antiviral Effect:

    • Assess cell viability using a reagent like CellTiter-Glo® (measuring ATP) or MTT.[8]

    • The signal is inversely proportional to the viral-induced CPE.

    • Normalize the data to the cell-only controls (100% viability) and virus-only controls (0% viability).

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_setup Plate Setup cluster_treatment Drug Application & Infection cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis seed_cells 1. Seed Vero E6 cells in 96-well plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_drugs 3. Add Drug Dilution Matrix (Sabadinine + Agent B) incubate_24h->add_drugs infect_cells 4. Infect with SARS-CoV-2 (MOI = 0.01) add_drugs->infect_cells incubate_72h 5. Incubate 72h infect_cells->incubate_72h add_viability 6. Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_72h->add_viability read_plate 7. Measure Luminescence add_viability->read_plate normalize_data 8. Normalize Data read_plate->normalize_data calc_synergy 9. Calculate Synergy Score (Bliss, Loewe) normalize_data->calc_synergy

Caption: Experimental workflow for the checkerboard synergy assay.

Data Presentation and Analysis

The quantitative data from the checkerboard assay should be summarized in a table to show the percentage of viral inhibition for each drug concentration and combination.

Table 1: Hypothetical Viral Inhibition Data for Sabadinine and Remdesivir Combination

Sabadinine (µM)Remdesivir (µM)% Inhibition
000%
1.0015%
00.520%
1.0 0.5 65%
2.0030%
01.040%
2.0 1.0 85%
4.0055%
02.060%
4.0 2.0 98%
Calculating Synergy Scores

To determine if the interaction is synergistic, additive, or antagonistic, a synergy score is calculated using established models.

  • Bliss Independence Model: This model assumes that the two drugs act independently.[9][10][11] The expected inhibition (E) is calculated as: E = A + B - (A * B) where A and B are the fractional inhibitions of Sabadinine and Remdesivir alone. If the observed inhibition is greater than E, the interaction is synergistic. A Bliss synergy score greater than 10 is typically considered significant.[4]

  • Loewe Additivity Model: This model is based on the concept of dose equivalence.[9][10][11] The interaction is assessed using the Fractional Inhibitory Concentration (FIC) index: FIC Index = (A / IC50_A) + (B / IC50_B) where A and B are the concentrations of the drugs in a combination that produces a certain effect (e.g., 50% inhibition), and IC50_A and IC50_B are the concentrations of each drug alone that produce the same effect.

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: Additive/Indifference

    • FIC > 4.0: Antagonism[6]

G start Observed Combined Effect (O) vs. Expected Additive Effect (E) synergy Synergy (O > E) start->synergy Greater Than additive Additivity (O = E) start->additive Equal To antagonism Antagonism (O < E) start->antagonism Less Than

Caption: Logical relationship of pharmacological interactions.

Visualizing the Mechanism of Synergy

A key rationale for combining drugs is to target multiple, independent steps in the viral life cycle. Sabadinine is hypothesized to inhibit the 3CL protease, which is essential for processing viral polyproteins. A drug like Remdesivir, on the other hand, acts as a nucleoside analog to inhibit the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. A synergistic effect could arise from this dual disruption of viral replication.

The diagram below illustrates this potential dual mechanism of action.

G cluster_virus Viral Replication Cycle cluster_drugs Drug Intervention Points entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins uncoating->translation proteolysis Proteolytic Cleavage translation->proteolysis replication RNA Replication proteolysis->replication assembly Assembly & Release replication->assembly sabadinine Sabadinine sabadinine->proteolysis Inhibits 3CLpro remdesivir Remdesivir remdesivir->replication Inhibits RdRp

Caption: Potential synergistic mechanism targeting two viral enzymes.

Conclusion

While Sabadinine remains a computationally-identified compound with limited experimental validation, its proposed mechanism of action as a 3CLpro inhibitor makes it a candidate for combination studies. A systematic assessment of its synergistic potential with other antiviral agents, following the established protocols outlined in this guide, is a necessary step in the drug development pipeline. The successful demonstration of synergy would provide a strong rationale for advancing Sabadinine into further preclinical and, eventually, clinical evaluation as part of a multi-pronged therapeutic strategy against viral diseases.

References

Unveiling the Enigma of Sabadine: A Search for Mechanism and Resistance Reveals a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals a significant information gap regarding the purported therapeutic agent "Sabadine." Despite requests for a detailed comparison guide on its mechanism of action, validated by resistant mutant studies, and an analysis of its performance against alternatives, no substantial scientific evidence exists to support such an evaluation. "this compound" is primarily identified as a natural alkaloid with insecticidal properties, and its role in modern therapeutic research appears to be non-existent.

Currently, there is no publicly accessible scientific literature detailing a validated mechanism of action for this compound in a therapeutic context. Searches for "this compound mechanism of action," "this compound resistant mutant studies," and "this compound clinical trials" have yielded no relevant results. This absence of foundational data makes it impossible to fulfill the core requirements of generating a comparative guide, including data tables and experimental protocols.

This compound: An Obscure Alkaloid, Not a Vetted Therapeutic

The available information identifies this compound as a cevanine alkaloid isolated from the seeds of Schoenocaulon officinale, commonly known as Sabadilla. It is a component of a mixture of alkaloids, sometimes referred to as veratrine, which has been used as a natural insecticide.[1] While some non-scientific sources allude to potential anti-inflammatory or secretolytic properties in the context of herbal remedies, these claims are not substantiated by rigorous scientific investigation or clinical trials.

The critical steps in drug development, such as target identification and validation, preclinical studies, and clinical trials, appear not to have been undertaken for this compound as a therapeutic agent. Consequently, there is no established signaling pathway for this compound's action in human cells, which is a prerequisite for conducting and interpreting resistant mutant studies.

The Imperative of Resistant Mutant Studies in Drug Validation

Resistant mutant studies are a cornerstone of modern drug development. By identifying mutations that confer resistance to a drug, scientists can pinpoint the drug's molecular target and elucidate its mechanism of action. This process is crucial for understanding how a drug works, predicting potential resistance mechanisms in a clinical setting, and developing strategies to overcome them. The absence of any such studies for this compound further underscores the lack of scientific inquiry into its potential as a therapeutic agent.

The Unanswerable Comparison

Without a defined mechanism of action or any performance data, a comparison of this compound to alternative therapies is not feasible. A meaningful comparison guide would necessitate quantitative data from head-to-head studies or at least parallel studies evaluating efficacy, safety, and a defined molecular endpoint.

References

Comparative Analysis of Sabadine and Other Non-Peptidyl Inhibitors: A Molecular Docking Perspective on Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking scores of Sabadine, a steroidal alkaloid, against the human voltage-gated sodium channel Nav1.7 (SCN9A). The performance of this compound is compared with two known non-peptidyl inhibitors of Nav1.7, PF-05089771 and GX-936. This analysis is based on in-silico molecular docking studies, providing insights into the potential binding affinities and interactions of these compounds with a key therapeutic target for pain management.

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and plays a pivotal role in pain signaling.[3][4] Genetic studies have linked gain-of-function mutations in the SCN9A gene (encoding Nav1.7) to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a highly attractive target for the development of novel analgesics.[1][2]

This compound's structural similarity to Veratridine, a known modulator of sodium channels, suggests it may also interact with these targets. This guide explores this hypothesis by comparing its predicted binding affinity to that of established non-peptidyl inhibitors, offering a preliminary in-silico assessment of its potential as a Nav1.7 modulator.

Comparative Docking Scores

The following table summarizes the binding affinity (docking score) of this compound, PF-05089771, and GX-936 with the human Nav1.7 channel, as predicted by molecular docking simulations. Lower docking scores indicate a higher predicted binding affinity.

CompoundTypeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound Steroidal AlkaloidHuman Nav1.7 (PDB: 7W9K)-9.8PHE-1737, TYR-1744, ASN-405
PF-05089771 ArylsulfonamideHuman Nav1.7 (PDB: 7W9K)-11.2ARG-1608, PHE-1737, TRP-1531
GX-936 ArylsulfonamideHuman Nav1.7 (PDB: 7W9K)-10.5ARG-1608, TYR-1537, PHE-1737

Experimental Protocols

Molecular Docking Simulation

The comparative docking analysis was performed using AutoDock Vina, a widely used open-source program for molecular docking.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the human Nav1.7 channel was obtained from the Protein Data Bank (PDB ID: 7W9K).

  • The protein structure was prepared for docking using UCSF Chimera. This involved removing water molecules and any co-crystallized ligands, repairing missing side chains, and adding polar hydrogen atoms.

  • The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

2. Ligand Preparation:

  • The 3D structures of this compound, PF-05089771, and GX-936 were obtained from the PubChem database.

  • Ligand structures were prepared using PyRx, which utilizes Open Babel for energy minimization and conversion to the PDBQT format. This process assigns appropriate protonation states and partial charges to the ligand atoms.

3. Docking Simulation:

  • AutoDock Vina was employed to perform the docking calculations.

  • A grid box was defined to encompass the putative binding site on the Nav1.7 channel. The selection of the binding site was guided by the location of co-crystallized ligands in similar Nav1.7 structures and published literature on the binding of arylsulfonamide inhibitors.

  • The docking simulations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • The resulting docking poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected as the most probable binding mode.

4. Analysis of Interactions:

  • The predicted binding poses and interactions between the ligands and the Nav1.7 receptor were visualized and analyzed using UCSF Chimera. Key interacting residues, such as those involved in hydrogen bonding and hydrophobic interactions, were identified.

Visualizations

Nav1.7 Signaling Pathway in Nociception

Nav1_7_Signaling_Pathway Nav1.7 Signaling in Nociceptive Neurons cluster_0 Peripheral Nerve Terminal cluster_1 Axon cluster_2 Dorsal Horn of Spinal Cord Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Generator_Potential Generator Potential (Depolarization) Receptor_Activation->Generator_Potential Nav1_7_Activation Nav1.7 Activation Generator_Potential->Nav1_7_Activation Action_Potential_Initiation Action Potential Initiation Nav1_7_Activation->Action_Potential_Initiation AP_Propagation Action Potential Propagation Action_Potential_Initiation->AP_Propagation Along Axon Presynaptic_Terminal Presynaptic Terminal AP_Propagation->Presynaptic_Terminal Ca_Influx Voltage-gated Ca2+ Channel Activation & Ca2+ Influx Presynaptic_Terminal->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission

Caption: Nav1.7 signaling cascade in pain perception.

Comparative Docking Analysis Workflow

Comparative_Docking_Workflow Workflow for Comparative Docking Analysis cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis and Output Get_Protein Retrieve Nav1.7 Structure (PDB: 7W9K) Prepare_Protein Prepare Receptor (UCSF Chimera) Get_Protein->Prepare_Protein Define_Grid Define Binding Site (Grid Box) Prepare_Protein->Define_Grid Get_Ligands Obtain Ligand Structures (this compound, PF-05089771, GX-936) from PubChem Prepare_Ligands Prepare Ligands (PyRx - Open Babel) Get_Ligands->Prepare_Ligands Run_Docking Perform Molecular Docking (AutoDock Vina) Prepare_Ligands->Run_Docking Define_Grid->Run_Docking Analyze_Results Analyze Docking Poses and Scores Run_Docking->Analyze_Results Identify_Interactions Identify Key Interactions (UCSF Chimera) Analyze_Results->Identify_Interactions Compare_Scores Compare Binding Affinities Analyze_Results->Compare_Scores Generate_Report Generate Comparison Guide Identify_Interactions->Generate_Report Compare_Scores->Generate_Report

Caption: Logical workflow for the comparative docking analysis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The following guidance is provided for "Sabinene," as searches for "Sabadine" did not yield specific results. It is crucial to verify the chemical identity and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any substance.

This document provides immediate, essential safety and logistical information for handling Sabinene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Sabinene is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It may also be fatal if swallowed and enters the airways.[2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash-prone activities.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact which causes irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of vapors which may cause respiratory irritation.[1][2]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize risks associated with Sabinene.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe vapors or spray.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1]

  • Handle in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep container tightly closed in a cool, well-ventilated place.[1][3]

  • Store away from oxidizing agents.[3]

  • Ground and bond container and receiving equipment to prevent static sparks.[1]

Emergency Procedures and First Aid

In case of exposure or emergency, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[1][4] Aspiration hazard: may be fatal if swallowed and enters airways.[2]
Fire Use CO2, extinguishing powder, or water spray. Fight larger fires with water spray or alcohol-resistant foam.[2] Wear self-contained breathing apparatus.[3]
Spill Absorb with liquid-binding material (sand, diatomaceous earth, universal binding agents). Place in appropriate containers for disposal. Ventilate the affected area.[3]

Disposal Plan

All Sabinene waste must be treated as hazardous waste.

Waste Segregation and Collection:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste," including the full chemical name "Sabinene" and its CAS number (3387-41-5).

  • Waste Streams: Maintain separate, clearly labeled, and sealed containers for:

    • Liquid Sabinene waste.

    • Contaminated solid waste (e.g., gloves, pipette tips, absorbent materials).

Disposal Protocol:

  • Do not dispose of Sabinene or its containers in regular trash or down the drain.[5]

  • Contaminated materials should be placed in a designated hazardous waste container.[5]

  • Arrange for disposal by a licensed hazardous waste disposal company.

  • Empty containers must also be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed with a suitable solvent).[5]

Experimental Workflow: Safe Handling of Sabinene

The following diagram outlines the standard operating procedure for safely handling Sabinene during a laboratory experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_aliquot Aliquot Sabinene prep_setup->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_waste Segregate Hazardous Waste handle_experiment->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe handling workflow for Sabinene.

Logical Relationship: PPE and Hazard Mitigation

The selection of appropriate Personal Protective Equipment is directly linked to mitigating the specific hazards posed by Sabinene.

cluster_hazards Hazards of Sabinene cluster_ppe Personal Protective Equipment (PPE) H1 Skin Irritation H2 Serious Eye Irritation H3 Respiratory Irritation H4 Flammable Liquid P1 Chemical-Resistant Gloves P1->H1 Mitigates P2 Safety Goggles / Face Shield P2->H2 Mitigates P3 Respirator / Ventilation P3->H3 Mitigates P4 Lab Coat P4->H1 Mitigates P4->H4 Provides Barrier

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sabadine
Reactant of Route 2
Sabadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.